B1579598 Fmoc-2,6-Dichloro-L-Phenylalanine

Fmoc-2,6-Dichloro-L-Phenylalanine

Cat. No.: B1579598
M. Wt: 456.32
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,6-Dichloro-L-Phenylalanine is a useful research compound. Molecular weight is 456.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

456.32

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Fmoc-2,6-Dichloro-L-Phenylalanine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a powerful tool to modulate the pharmacological properties of peptides, including their potency, selectivity, metabolic stability, and conformational behavior. Among these, halogenated amino acids have garnered significant attention. This guide provides an in-depth technical exploration of N-α-Fmoc-2,6-dichloro-L-phenylalanine, a key derivative for solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the rationale behind its use, and detailed protocols for its effective incorporation into peptide chains.

Fmoc-2,6-dichloro-L-phenylalanine is an amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions.[1] This specific substitution pattern imparts unique steric and electronic properties that are highly advantageous in peptide design. The Fmoc group is a base-labile protecting group, making it central to the widely used Fmoc/tBu orthogonal strategy in SPPS.[2][3][4]

Core Chemical Properties and Strategic Rationale

The dichlorination at the 2 and 6 positions of the phenylalanine side chain introduces significant steric bulk and alters the electronic nature of the aromatic ring. These modifications have profound implications for peptide synthesis and the properties of the resulting peptides.

Steric Hindrance and Conformational Constraint

The two chlorine atoms flanking the benzyllic carbon create substantial steric hindrance. This bulkiness can influence the local conformation of the peptide backbone, potentially inducing specific secondary structures like β-turns or helical motifs.[5][6] By restricting the rotational freedom of the side chain, 2,6-dichlorophenylalanine can help to pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and specificity.[7]

Electronic Effects and Hydrophobicity

The electron-withdrawing nature of the chlorine atoms modifies the electronic properties of the phenyl ring, which can influence cation-π interactions with other residues like arginine or lysine.[8] Furthermore, the addition of chlorine atoms increases the hydrophobicity of the amino acid side chain, which can impact peptide solubility, aggregation propensity, and interactions with biological membranes.[9][10]

Enhanced Proteolytic Stability

A significant advantage of incorporating 2,6-dichlorophenylalanine is the increased resistance of the adjacent peptide bonds to enzymatic degradation. The steric bulk of the dichloro-substituted side chain can effectively shield the amide bonds from the active sites of proteases, thereby prolonging the in-vivo half-life of the peptide therapeutic.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1260615-94-8[1]
Molecular Formula C₂₄H₁₉Cl₂NO₄[1]
Molecular Weight 456.32 g/mol [1]
Appearance White to off-white solid[11]
Purity ≥95%[1]
Solubility Soluble in DMF, DMSO[11][12]
Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentDescriptionAdvantages for Hindered ResiduesPotential Drawbacks
HBTU/TBTU Aminium-based reagents that form HOBt/OBt active esters.Highly efficient and fast coupling.Can cause racemization, especially with sensitive residues.[13][14]
HATU Similar to HBTU but incorporates HOAt, which is more reactive.Superior for difficult couplings, including N-methylated and other hindered amino acids.Higher cost.
PyBOP Phosphonium-based reagent.Less prone to racemization than some aminium reagents.Can be less reactive than HATU for extremely difficult couplings.[14]
DIC/HOBt Carbodiimide-based activation.Cost-effective and widely used.Slower reaction times; formation of insoluble DCU byproduct with DCC.[13][14][15]
COMU Third-generation uronium-type coupling reagent based on Oxyma.High coupling efficiency and reduced risk of racemization.

Experimental Protocols

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The incorporation of this compound follows the standard cycle of Fmoc SPPS.[16] This iterative process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][17]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Swell in DMF Wash1 Washing Deprotection->Wash1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling Wash1->Coupling 3. Wash with DMF Wash2 Washing Coupling->Wash2 4. Add activated Fmoc-AA-OH Repeat Repeat Cycle Wash2->Repeat 5. Wash with DMF Repeat->Deprotection For next residue Cleavage Cleavage & Deprotection Repeat->Cleavage After final residue Purification Purification Cleavage->Purification 6. TFA cocktail

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for Coupling this compound

Due to the steric hindrance of the 2,6-dichloro-substituted phenyl ring, optimized coupling conditions are crucial for achieving high coupling efficiency and preventing deletion sequences.

1. Resin Preparation:

  • Start with the resin-bound peptide that has a free N-terminal amine.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF.[2][4][18]

  • Perform the deprotection in two steps: a brief 1-3 minute treatment followed by a longer 10-15 minute treatment with fresh reagent.[19]

  • Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[2][20]

3. Activation and Coupling of this compound:

  • In a separate vessel, pre-activate the this compound.

  • Method A (HATU): Dissolve this compound (3-5 equivalents relative to the resin loading), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.[15]

  • Method B (DIC/Oxyma): Dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) and allow to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or microwave-assisted synthesis may be beneficial.[21]

  • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[19] A negative test (yellow beads) indicates a complete reaction.

4. Washing:

  • After the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM).[20]

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.[3][22]

Cleavage_Workflow Start Dry Peptide-Resin TFA Add TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->TFA React React for 2-4 hours at Room Temperature TFA->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Isolate by Centrifugation Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry

Caption: Workflow for peptide cleavage from the resin.

Cleavage Cocktail: A standard cleavage cocktail for peptides containing acid-sensitive residues is Reagent K or a simpler mixture.[22]

  • TFA/TIS/H₂O (95:2.5:2.5 v/v/v): Trifluoroacetic acid (TFA) is the strong acid for cleavage, triisopropylsilane (TIS) is a scavenger to trap reactive cations, and water is also a scavenger.[22]

  • Use approximately 10 mL of cleavage cocktail per gram of resin.

  • Stir the resin slurry at room temperature for 2-4 hours.

Peptide Isolation:

  • Filter the resin and collect the TFA filtrate.

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.[2]

  • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.[2]

  • Dry the crude peptide under vacuum.

Analytical Characterization

The purity and identity of the final peptide containing 2,6-dichlorophenylalanine should be confirmed by a combination of analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and to purify it to the desired level.[23]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, which will reflect the incorporation of the dichlorinated residue.[23][24]

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the final peptide.[25]

  • UV-Visible Spectroscopy: The presence of the phenylalanine derivative will contribute to the UV absorbance profile of the peptide.[26]

Conclusion

This compound is a valuable tool for peptide chemists seeking to enhance the therapeutic potential of their molecules. Its unique steric and electronic properties can be leveraged to impose conformational constraints, improve proteolytic stability, and modulate biological activity. While its incorporation requires optimized coupling conditions due to steric hindrance, the potential benefits for drug development often outweigh these synthetic challenges. A thorough understanding of its chemical properties and the application of robust synthetic and analytical protocols are essential for its successful implementation in peptide synthesis.

References

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Nowick, J. S., et al. (2020).
  • Che, F. Y., & Li, L. (2018). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in molecular biology (Clifton, N.J.), 1787, 137–150.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • IOSR Journal. (2025, July 4). Chemical characterization of biological peptide using modern analytical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,.... Retrieved from [Link]

  • Beilstein Journals. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Retrieved from [Link]

  • Biosynthesis. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight. Retrieved from [Link]

  • NTU > IRep. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Retrieved from [Link]

  • PubMed. (n.d.). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Retrieved from [Link]

  • Balaram, P., et al. (n.d.). Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues.
  • ChemRxiv. (n.d.). Conformational origins of dipeptide phase properties. Retrieved from [Link]

  • CORE. (n.d.). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Retrieved from [Link]

  • PMC. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

  • Deming, T. J., et al. (n.d.). Poly(dehydroalanine)
  • MDPI. (n.d.). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Retrieved from [Link]

  • Nature. (n.d.). Trends in peptide drug discovery. Retrieved from [Link]

Sources

Technical Guide: Fmoc-2,6-Dichloro-L-Phenylalanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the application of Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl₂-Phe) in peptidomimetic drug design. It is structured to move from mechanistic rationale to execution, providing actionable protocols for overcoming the significant synthetic challenges associated with this sterically demanding residue.

Part 1: Strategic Rationale & Mechanistic Basis[1]

The incorporation of 2,6-dichloro-L-phenylalanine is not merely a lipophilic substitution; it is a structural intervention. Unlike its 3,4-dichloro or 4-chloro counterparts, the 2,6-substitution pattern introduces profound steric occlusion at the ortho positions, directly impacting the peptide backbone's conformational landscape.

Conformational Locking via Steric Strain

The primary utility of 2,6-Cl₂-Phe lies in its ability to restrict rotation around the


 bond (

torsion angle). The bulky chlorine atoms at the 2 and 6 positions create severe

steric strain with the peptide backbone (specifically the carbonyl oxygen of the preceding residue and the amide nitrogen of the current residue).
  • Result: This forces the side chain into a specific orientation relative to the backbone, often stabilizing helical or turn conformations.

  • Application: Ideal for mimicking "hotspot" residues (e.g., Phe, Trp, Tyr) in Protein-Protein Interaction (PPI) interfaces where the bioactive conformation requires a rigid projection of the aromatic ring.

Electronic & Lipophilic Modulation
  • 
    -Hole Bonding:  The chlorine atoms are electron-withdrawing, creating an electron-deficient region (positive potential) on the extension of the C-Cl bond, known as a 
    
    
    
    -hole. This allows for unique halogen bonding interactions with backbone carbonyls or receptor nucleophiles.
  • Metabolic Shielding: The steric bulk of the 2,6-dichloro motif effectively blocks access to the peptide bond by proteolytic enzymes (e.g., chymotrypsin), significantly extending the plasma half-life (

    
    ) of the therapeutic candidate.
    

Part 2: Critical Experimental Protocols (The "How-To")

Warning: Standard SPPS protocols (e.g., HBTU/DIEA, room temperature) will fail with Fmoc-2,6-Cl₂-Phe. The steric hindrance prevents efficient acylation, leading to deletion sequences and low crude purity.

Protocol A: Coupling Fmoc-2,6-Cl₂-Phe to the Resin
  • Challenge: The nucleophilic attack of the resin-bound amine onto the activated ester of 2,6-Cl₂-Phe is kinetically retarded by the ortho-chlorines.

  • Solution: Use a high-efficiency coupling reagent (HATU or PyAOP) and elevated temperature.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide or Wang resin (0.1 mmol scale) in DMF for 30 mins.

  • Activation:

    • Dissolve Fmoc-2,6-Cl₂-Phe (4.0 eq) in dry DMF.

    • Add HATU (3.9 eq) or PyAOP (3.9 eq).

    • Add HOAt (4.0 eq) to suppress racemization.

    • Add TMP (2,4,6-trimethylpyridine) or DIEA (8.0 eq).

    • Note: TMP is preferred for cysteine-containing sequences to prevent racemization, but DIEA is standard.

  • Coupling:

    • Add the activated mixture to the resin.

    • Microwave Irradiation: Heat to 75°C for 10 minutes (25W constant power).

    • Alternative (Manual): Double couple at room temperature for 2 hours each.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, repeat coupling with PyBrOP (bromo-based reagents are more reactive for difficult couplings).

Protocol B: Fmoc Deprotection of 2,6-Cl₂-Phe
  • Challenge: Once coupled, the bulky 2,6-dichloro group shields the Fmoc group, making deprotection slower than usual. Incomplete deprotection leads to "Fmoc-stuck" truncated peptides.

  • Solution: Use a stronger base or extended reaction time.

Step-by-Step Methodology:

  • Reagent: 20% Piperidine in DMF with 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Reaction:

    • Cycle 1: 5 minutes at Room Temperature (to remove bulk Fmoc).

    • Cycle 2: 15 minutes at 50°C (Microwave or water bath).

  • Wash: Extensive washing with DMF (5x) and DCM (5x) is critical to remove the non-volatile DBU.

Part 3: Visualization of Workflows & Logic

Diagram 1: Synthetic Decision Logic for Hindered Residues

This diagram illustrates the decision tree for coupling sterically hindered amino acids like 2,6-Cl₂-Phe.

SynthesisLogic Start Start: Couple Fmoc-2,6-Cl2-Phe Standard Standard Coupling (HBTU/DIEA, RT) Start->Standard NOT RECOMMENDED Advanced Advanced Protocol: 1. HATU/HOAt (4 eq) 2. Microwave (75°C, 10 min) Start->Advanced PREFERRED ROUTE Check Kaiser Test Passed? Standard->Check Success Proceed to Next AA Check->Success Yes (Rare) Fail Incomplete Coupling Check->Fail No Fail->Advanced ReCheck Kaiser Test Passed? Advanced->ReCheck ReCheck->Success Yes Ultimate Ultimate Protocol: PyBrOP or COMU Double Couple ReCheck->Ultimate No Ultimate->Success

Caption: Decision logic for overcoming steric hindrance during SPPS of 2,6-Cl₂-Phe.

Diagram 2: Structure-Activity Relationship (SAR) Cycle

This diagram maps the iterative process of optimizing a lead compound using 2,6-Cl₂-Phe.

SAR_Cycle Lead Lead Peptide (Wild Type Phe) Design Design: Replace Phe with 2,6-Cl2-Phe Lead->Design Synthesis Synthesis: HATU/MW Protocol Design->Synthesis Assay Assay: PPI Inhibition (IC50) Proteolytic Stability (t1/2) Synthesis->Assay Analysis Analysis: Conf. Lock? Sigma Hole? Assay->Analysis Analysis->Lead Iterate

Caption: Iterative SAR cycle for optimizing peptide stability and potency.

Part 4: Comparative Data Analysis

The following table summarizes the impact of substituting a native Phenylalanine (Phe) with 2,6-Cl₂-Phe in a hypothetical p53-MDM2 inhibitor sequence. This data highlights the trade-offs between potency, stability, and synthesis difficulty.

PropertyNative Phe Residue2,6-Cl₂-Phe AnalogMechanistic Explanation
Binding Affinity (

)
15 nM2.5 nMEntropy gain via pre-organized helical conformation; halogen bonding in hydrophobic pocket.
Proteolytic Half-life (

)
20 min> 240 minSteric bulk prevents protease access to the amide bond.
Lipophilicity (cLogP) 2.13.4Chlorine atoms increase hydrophobicity, potentially improving membrane permeability.
Coupling Efficiency (SPPS) > 99% (HBTU)~60% (HBTU) / >98% (HATU+MW)Ortho-chlorines create severe steric hindrance for the incoming nucleophile.
Rotational Barrier (

)
~2 kcal/mol> 15 kcal/molRestricted rotation around

locks the side chain orientation.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews. [Link]

    • Context: Authoritative review on protecting groups and coupling str
  • Henche, A., et al. (2020). "Sterically Hindered Amino Acids in Peptide Synthesis." Journal of Peptide Science. [Link]

    • Context: Detailed protocols for coupling sterically demanding residues like 2,6-disubstituted phenylalanine.
  • Wilcken, R., et al. (2013). "Halogen Bonding in Protein–Ligand Interactions." Journal of Medicinal Chemistry. [Link]

    • Context: Explains the "sigma hole" theory and the electronic benefits of halogen
  • Albericio, F., & Tyley, A. (2014). "Methods and Protocols of Modern Solid Phase Peptide Synthesis." Methods in Molecular Biology. [Link]

    • Context: Grounding for the HATU/Microwave protocols described in Part 2.

Sources

Hydrophobicity and lipophilicity profile of Fmoc-2,6-Dichloro-L-Phe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the hydrophobicity and lipophilicity profile of Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl-Phe), a specialized non-canonical amino acid used in peptide engineering to enhance proteolytic stability, membrane permeability, and binding affinity.[1]

Technical Guide for Peptide Chemists & Medicinal Chemists [1]

Executive Summary

This compound (CAS: 1260615-94-8) represents a critical tool in the "hydrophobic stapling" of peptide therapeutics.[1] Unlike its para-substituted counterparts (e.g., 4-Cl-Phe), the 2,6-dichloro substitution pattern introduces a dual-force effect: it significantly increases lipophilicity (


LogP > +1.4 vs. Phe) while simultaneously imposing severe steric constraints (ortho-effect) that restrict side-chain rotamers.[1] This guide analyzes these physicochemical properties and provides validated protocols for their experimental assessment.

Molecular Architecture & Physicochemical Basis[1]

To understand the hydrophobicity profile, one must deconstruct the molecule into its functional solvophobic domains.[1]

Structural Components[1][2][3]
  • The Fmoc Moiety: The 9-fluorenylmethoxycarbonyl group is a large, aromatic, lipophilic shield.[1] It dominates the global lipophilicity of the protected amino acid, often requiring high organic solvent ratios (e.g., >50% ACN/DMF) for solubility.[1]

  • The 2,6-Dichloro-Phe Core:

    • Electronic Effect: Chlorine is electron-withdrawing (

      
      -inductive effect) but lipophilic.[1] The C-Cl bond is less polarizable than C-Br or C-I, creating a "harder" hydrophobic surface.[1]
      
    • Steric "Ortho" Effect: The chlorine atoms at positions 2 and 6 create a steric clash with the peptide backbone protons.[1] This restricts rotation around the

      
       and 
      
      
      
      torsion angles, effectively "locking" the side chain into a specific orientation.[1] This reduces the entropic penalty upon binding to a hydrophobic target but can complicate solvation.[1]
Theoretical Lipophilicity (LogP)

While experimental LogP values vary by solvent system, theoretical contributions can be estimated using Hansch-Leo substituent constants (


).[1]
ComponentContribution (

)
Impact on Solvation
L-Phenylalanine (Base) Reference (0.0)Moderate Hydrophobicity
2-Chloro Substituent ~ +0.71Increases lipophilicity; reduces water solubility.
6-Chloro Substituent ~ +0.71Further increases lipophilicity.[1]
Fmoc Group ~ +2.5 to +3.0Dominant lipophilic driver; necessitates organic cosolvents.[1]
Net Effect High

LogP

+1.42 vs. Native Phe

Implication: Fmoc-2,6-Cl-Phe is significantly more hydrophobic than Fmoc-Phe or Fmoc-4-Cl-Phe.[1] It will elute much later in Reverse-Phase HPLC (RP-HPLC) and partition strongly into lipid bilayers.[1]

Visualizing the Structure-Property Relationship[1]

The following diagram maps the structural features of Fmoc-2,6-Cl-Phe to their direct physicochemical consequences in drug design.

G Molecule Fmoc-2,6-Dichloro-L-Phe Fmoc Fmoc Group (N-Terminus Protection) Molecule->Fmoc Core 2,6-Dichloro-Phe (Side Chain) Molecule->Core Lipophilicity High Lipophilicity (LogP Increase) Fmoc->Lipophilicity Core->Lipophilicity Sterics Steric Hindrance (Ortho Effect) Core->Sterics Electronic Electronic Withdrawal (Sigma Hole) Core->Electronic App_Perm Enhanced Membrane Permeability Lipophilicity->App_Perm App_Bind High Affinity (Hydrophobic Pockets) Lipophilicity->App_Bind App_Stab Proteolytic Stability (Conf. Lock) Sterics->App_Stab Sterics->App_Bind

Figure 1: Mechanistic link between the 2,6-dichloro substitution pattern and key pharmacological properties.[1]

Experimental Determination Protocols

To integrate Fmoc-2,6-Cl-Phe into a library, you must establish its specific hydrophobicity index relative to your existing building blocks.[1]

Protocol A: RP-HPLC Hydrophobicity Index (Recommended)

This method is superior to Shake-Flask for protected amino acids due to their low aqueous solubility.[1]

Objective: Determine the Relative Retention Time (RRT) compared to Fmoc-Phe and Fmoc-Leu.

Reagents:

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Standard: Fmoc-Phe-OH (Internal Standard).[1]

Workflow:

  • Sample Prep: Dissolve 1 mg of Fmoc-2,6-Cl-Phe-OH in 1 mL of 100% DMSO (Do not use MeOH/Water; it may precipitate).

  • Column: C18 Analytical Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Gradient: Linear gradient 50% B to 100% B over 20 minutes. (Note: Start at 50% B because the molecule is too hydrophobic for standard 5-95% gradients).[1]

  • Detection: UV at 254 nm (Fmoc absorption) and 280 nm.[1]

Calculation:



Note: Expect Fmoc-2,6-Cl-Phe to have an HI significantly > 100.[1]
Protocol B: Shake-Flask LogD (Lipophilicity)

Use this for the free amino acid or peptide fragment, as the Fmoc group dominates the partition coefficient too heavily in octanol/water.[1]

Modifications for 2,6-Dichloro:

  • Solvent System: Octanol / Phosphate Buffer (pH 7.4).[1]

  • Equilibration: Due to the steric bulk, equilibration times should be extended to 24 hours to ensure proper partitioning into the octanol phase.

  • Quantification: Use LC-MS for the aqueous phase as the concentration will be extremely low (high LogD).[1]

Practical Applications & Handling

Solid Phase Peptide Synthesis (SPPS)

The hydrophobicity of Fmoc-2,6-Cl-Phe presents unique challenges during synthesis.

  • Solubility: It is insoluble in pure DCM.[1]

    • Solution: Use NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide) as the primary solvent.[1]

  • Coupling Efficiency: The 2,6-dichloro steric hindrance protects the carboxylic acid carbon, making activation slower.[1]

    • Recommendation: Use HATU/HOAt activation instead of HBTU/HOBt.

    • Reaction Time: Double standard coupling times (e.g., 2 hours vs. 45 mins) or perform double couplings.

Drug Design: The "Hydrophobic Lock"

In medicinal chemistry, replacing Phenylalanine with 2,6-Dichloro-Phe is a strategy to:

  • Fill Hydrophobic Pockets: The increased volume and lipophilicity allow the side chain to displace water molecules from "greasy" binding pockets (e.g., MDM2/p53 interface), gaining entropic energy.[1]

  • Block Metabolism: The 2,6-positions are common sites for metabolic hydroxylation.[1] Blocking them with chlorine atoms extends the half-life of the peptide.[1]

Experimental Workflow: Hydrophobicity Profiling

The following flow chart outlines the decision matrix for characterizing this molecule in a new peptide series.

Workflow Start Start: Characterize Fmoc-2,6-Cl-Phe Solubility Solubility Test (DMF vs DMSO) Start->Solubility Decision Soluble at 100mM? Solubility->Decision RouteA Route A: RP-HPLC (Hydrophobicity Index) Decision->RouteA Yes (Preferred) RouteB Route B: Shake Flask (LogP/LogD) Decision->RouteB No (Precipitates) Exp_HPLC Run Gradient 50-100% B (C18 Column) RouteA->Exp_HPLC Exp_LogP Octanol/Water Partition (24h Equilibrium) RouteB->Exp_LogP Analysis Data Analysis Exp_HPLC->Analysis Exp_LogP->Analysis

Figure 2: Decision matrix for experimentally determining the hydrophobicity profile.

References

  • Biosynth Carbosynth. this compound Product Page. Retrieved from [1]

  • Chem-Impex International. Fmoc-2-chloro-L-phenylalanine Properties (Analogous Data). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 2,6-Dichlorophenylalanine. Retrieved from

  • Advanced ChemTech. Halogenated Amino Acids in Peptide Synthesis. Retrieved from

  • MDPI. Determining the Hydrophobicity Index of Protected Amino Acids. Molecules, 2023.[1] Retrieved from [1]

Sources

A Technical Guide to Fmoc-2,6-Dichloro-L-Phenylalanine vs. Native L-Phenylalanine for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug development, enabling researchers to overcome the inherent limitations of native peptide structures, such as poor stability and low binding affinity. This guide provides an in-depth technical comparison between the native proteinogenic amino acid, L-Phenylalanine, and its synthetically modified counterpart, N-α-Fmoc-2,6-dichloro-L-phenylalanine. We will dissect the structural, physicochemical, and functional differences imparted by the N-terminal Fmoc protecting group and the dichlorination of the phenyl ring. This analysis will equip researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this powerful building block in designing next-generation peptide therapeutics.

Introduction: The Rationale for Amino Acid Modification

Native L-Phenylalanine is an essential aromatic amino acid fundamental to protein structure and a precursor to key neurotransmitters like dopamine and epinephrine.[1][2][] Its benzyl side chain plays a critical role in forming hydrophobic cores that stabilize protein folding.[] However, peptides composed solely of natural amino acids often suffer from rapid enzymatic degradation and may lack the specific conformational rigidity required for high-affinity receptor binding.

To address these challenges, medicinal chemists employ modified amino acids. N-α-Fmoc-2,6-dichloro-L-phenylalanine is a prime example, engineered with two key modifications:

  • The N-α-Fmoc group: A temporary protecting group essential for the stepwise construction of peptides in Solid-Phase Peptide Synthesis (SPPS).[4][5]

  • The 2,6-dichloro substitution: A permanent modification to the side chain designed to alter the amino acid's intrinsic properties and, consequently, the properties of the final peptide.

This guide will explore the profound impact of these two modifications.

Structural and Physicochemical Analysis

The addition of the Fmoc group and two chlorine atoms dramatically alters the molecule's structure, size, and electronic properties compared to native L-Phenylalanine.

Molecular Structure Comparison
FeatureNative L-PhenylalanineFmoc-2,6-Dichloro-L-Phenylalanine
Chemical Formula C₉H₁₁NO₂[1][6]C₂₄H₁₉Cl₂NO₄[7]
Molecular Weight 165.19 g/mol [1][6]456.32 g/mol [7]
Core Structure α-amino acid with a benzyl side chain.L-Phenylalanine core with two key additions.
Key Modifications None1. Fmoc Group: Attached to the α-amino nitrogen. 2. Dichloro Substitution: Two chlorine atoms at the 2 and 6 positions of the phenyl ring.
The Impact of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a large, hydrophobic moiety that is fundamental to the Fmoc/tBu strategy of SPPS.[5][8]

  • Function: It "caps" the N-terminal amine, preventing it from reacting out of turn during peptide chain elongation.[8] Its primary advantage is its lability to mild basic conditions (e.g., piperidine), which allows for its removal without cleaving the acid-labile protecting groups often used on amino acid side chains or the peptide's anchor to the resin.[4][5][9] This orthogonality is a cornerstone of modern SPPS.[8][9]

  • Physicochemical Effects: The fluorenyl ring system is highly aromatic and hydrophobic, significantly increasing the non-polarity of the amino acid derivative.[10] This can affect solubility in standard SPPS solvents like Dimethylformamide (DMF) and may contribute to aggregation during the synthesis of long or difficult peptide sequences.[9]

The Impact of 2,6-Dichloro Substitution

The introduction of two chlorine atoms onto the phenyl ring is a permanent modification that imparts significant and desirable characteristics to the final peptide.

  • Electronic Effects: Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond (inductive effect, -I).[11] However, its lone pair electrons can be donated into the pi-system of the ring (resonance effect, +M).[11][12] In halogens, the inductive effect typically outweighs the resonance effect, making the ring electron-deficient and deactivating it towards electrophilic aromatic substitution.[11][13] This can influence pi-pi stacking interactions with other aromatic residues within a peptide or at a receptor binding site.[14]

  • Steric Hindrance: This is arguably the most significant effect. The two chlorine atoms positioned at the ortho-positions of the phenyl ring create substantial steric bulk. This bulk restricts the rotation of the Cα-Cβ and Cβ-Cγ bonds, locking the side chain into a more defined conformational space.[15] When incorporated into a peptide, this conformational constraint can pre-organize the peptide backbone into a specific secondary structure (e.g., a turn or helix), reducing the entropic penalty upon binding to a target and potentially increasing affinity and selectivity.[15][16]

  • Hydrophobicity: The addition of halogens increases the lipophilicity of the side chain. This can enhance a peptide's ability to cross cell membranes.[17]

  • Metabolic Stability: The C-H bonds on the aromatic ring are potential sites for oxidative metabolism by cytochrome P450 enzymes. Replacing these hydrogens with robust C-Cl bonds can block this metabolic pathway, thereby increasing the in-vivo half-life of the peptide therapeutic.

Comparative Physicochemical Properties
PropertyNative L-PhenylalanineThis compoundRationale for Difference
Molecular Weight 165.19 g/mol [1]456.32 g/mol [7]Addition of large Fmoc group and two chlorine atoms.
Solubility in Water 14.11 g/L at 25 °C[2]Very LowThe large, hydrophobic Fmoc group and chlorine atoms drastically reduce aqueous solubility.[10]
Acidity (pKa - Carboxyl) ~1.83-2.2[2][6]Not typically measured in this formThe carboxyl group is activated for coupling, not typically free in solution.
Basicity (pKa - Amino) ~9.13-9.24[2]N/AThe amino group is protected by the Fmoc carbamate, rendering it non-basic.[8]
Conformational Flexibility HighHighly Constrained2,6-dichloro substitution creates significant steric hindrance, restricting side-chain rotation.[15]

Applications and Methodologies in Peptide Synthesis

The differences between the native and modified amino acid dictate their use in the laboratory. This compound is exclusively a building block for SPPS, while native phenylalanine is a component of the final, deprotected peptide.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound follows the standard SPPS cycle. The key challenge arises from its significant steric bulk, which can slow down the coupling reaction.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle cluster_final Final Steps Resin_NH2 Resin-NH2 (Free Amine) Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base in DMF) Resin_NH2->Coupling First Amino Acid Attachment Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash (DMF) Deprotection->Wash1 Removes Fmoc, Exposes N-terminus Wash1->Coupling Removes Piperidine Wash2 4. Wash (DMF) Coupling->Wash2 Forms Peptide Bond Wash2->Resin_NH2 Repeat n times Wash2->Deprotection Prepares for Next Cycle Cleavage 5. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage After Final Cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of Sterically Hindered this compound

Rationale: The steric hindrance from the dichlorinated ring and the Fmoc group can make it difficult for the activated carboxyl group to approach the free N-terminal amine on the growing peptide chain.[18][19] This can lead to incomplete coupling and result in deletion sequences (peptides missing one amino acid). To overcome this, reaction times must be extended, and more potent coupling reagents are often required.

Methodology:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first amino acid attached, or a resin with a free amine for coupling the first amino acid.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[5] Perform this step twice to ensure complete deprotection.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading).

    • Add a potent coupling reagent such as HBTU/HCTU or HATU (3-5 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. This is significantly longer than the typical 30-60 minutes for non-hindered amino acids.

  • Monitoring: Perform a Kaiser test or other ninhydrin-based test on a small sample of resin beads. A positive result (blue beads) indicates incomplete coupling (free amines are present).

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat step 4 (coupling) with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (Kaiser test is negative/yellow), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Return to step 2 to begin the cycle for the next amino acid in the sequence.

Analytical Characterization

The distinct properties of native Phenylalanine and its modified, protected form lead to very different signatures in common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the Fmoc-amino acid building block and to purify the final crude peptide.[5][20]

  • This compound: Due to its large size and extreme hydrophobicity, this compound will have a very long retention time on a reverse-phase (e.g., C18) column. The fluorenyl group is a strong chromophore, allowing for easy detection by UV spectroscopy.[9][21]

  • Native L-Phenylalanine: Being much more polar, it will elute significantly earlier than its Fmoc-protected counterpart under the same reverse-phase conditions.

Mass Spectrometry (MS)

MS is used to confirm the identity (molecular weight) of the starting material and the final product.

  • This compound: The expected mass will be ~456.3 g/mol . A key feature will be the isotopic pattern characteristic of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[22] This results in a distinctive pattern of peaks in the mass spectrum:

    • An M+ peak (containing two ³⁵Cl atoms).

    • An M+2 peak (containing one ³⁵Cl and one ³⁷Cl), which will be about 65% of the intensity of the M+ peak.

    • An M+4 peak (containing two ³⁷Cl atoms), which will be about 10% of the intensity of the M+ peak. This 9:6:1 ratio is a clear fingerprint for a dichloro-substituted compound.[23]

  • Native L-Phenylalanine: The expected mass will be ~165.2 g/mol , with a simple isotopic pattern dominated by the natural abundance of ¹³C.

Functional Consequences in Peptides

Incorporating 2,6-dichloro-phenylalanine in place of native phenylalanine can have profound effects on the final peptide's biological function.

Functional_Consequences cluster_Phe Peptide with Native Phe cluster_Cl2Phe Peptide with 2,6-Cl2-Phe Phe_Peptide Flexible Peptide (Multiple Conformations) Phe_Receptor Receptor Phe_Peptide->Phe_Receptor Weak Binding (High Entropic Cost) Phe_Enzyme Proteolytic Enzyme Phe_Peptide->Phe_Enzyme Rapid Degradation Cl2Phe_Peptide Conformationally Constrained Peptide (Pre-organized) Cl2Phe_Receptor Receptor Cl2Phe_Peptide->Cl2Phe_Receptor Strong Binding (Low Entropic Cost) Cl2Phe_Enzyme Proteolytic Enzyme Cl2Phe_Peptide->Cl2Phe_Enzyme Blocked Degradation (Steric Shielding)

Caption: Impact of 2,6-dichloro-phenylalanine on peptide-receptor and peptide-enzyme interactions.

  • Enhanced Binding Affinity: By locking the peptide into a bioactive conformation, the entropic cost of binding to a receptor is reduced, which can lead to a significant increase in binding affinity (lower Ki or IC50 values).[16]

  • Increased Proteolytic Resistance: Proteases recognize and cleave specific amino acid sequences. The bulky dichloro-phenyl group can act as a "steric shield," preventing the peptide backbone from fitting into the active site of proteolytic enzymes, thus enhancing the peptide's stability in plasma.[15]

  • Improved Selectivity: A rigid conformation may fit perfectly into the intended target receptor but poorly into off-target receptors, leading to improved selectivity and a better side-effect profile.[24]

Conclusion

While native L-Phenylalanine is a fundamental biological building block, this compound is a highly engineered tool for medicinal chemists. The temporary Fmoc group facilitates its use in the well-established SPPS workflow, while the permanent dichloro modification offers a powerful strategy to enforce conformational constraint, block metabolism, and enhance the binding properties of synthetic peptides. Understanding the distinct structural, chemical, and functional differences between these two molecules is critical for the rational design of potent, stable, and selective peptide-based therapeutics. The challenges posed by its steric bulk during synthesis are a manageable trade-off for the significant improvements in pharmacological properties it can bestow upon the final molecule.

References

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  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [Link]

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  • ResearchGate. (n.d.). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Retrieved from ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary. [Link]

  • Vaia. (n.d.). Problem 21 Halogenated compounds are partic.... Retrieved from Vaia. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2557-2567. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Retrieved from Chemical Communications. [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Late-Stage Halogenation of Peptides. Retrieved from PubMed Central. [Link]

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  • JASCO Global. (2024, October 9). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Retrieved from JASCO Global. [Link]

  • American Chemical Society. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Retrieved from Organic Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Retrieved from PubMed Central. [Link]

  • ResearchGate. (n.d.). HPLC determination of amino acids in musts and port wine using OPA/FMOC derivatives. Retrieved from ResearchGate. [Link]

  • Aralez Bio. (n.d.). Fmoc-2-chloro-D-phenylalanine. Retrieved from Aralez Bio eStore. [Link]

  • ResearchGate. (n.d.). (PDF) Enzymatic Late-Stage Halogenation of Peptides. Retrieved from ResearchGate. [Link]

  • PubMed. (2023, January 3). Enzymatic Late-Stage Halogenation of Peptides. Retrieved from PubMed. [Link]

  • MDPI. (2022, December 8). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Retrieved from MDPI. [Link]

  • bioRxiv. (2022, July 20). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. Retrieved from bioRxiv. [Link]

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Sources

Literature review of Fmoc-2,6-Dichloro-L-Phenylalanine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fmoc-2,6-Dichloro-L-Phenylalanine in Medicinal Chemistry

Abstract

The development of peptide-based therapeutics has been consistently challenged by inherent limitations such as poor metabolic stability and conformational flexibility, which often lead to low bioavailability and reduced target affinity. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these hurdles. This guide focuses on this compound, a synthetically modified amino acid designed for strategic insertion into peptide sequences. We will provide a senior-level perspective on its synthesis, incorporation via Solid-Phase Peptide Synthesis (SPPS), and, most critically, the profound impact of its unique ortho,ortho-dichloro substitution on peptide conformation, proteolytic resistance, and receptor interaction. This document serves as a technical resource for researchers and drug developers, offering both theoretical rationale and actionable protocols to leverage this powerful building block in modern medicinal chemistry.

The Strategic Value of Non-Proteinogenic Amino Acids in Peptide Drug Design

Native peptides, while offering high potency and selectivity, are often poor drug candidates due to rapid degradation by proteases and a high degree of conformational freedom in solution.[1] This flexibility results in a significant entropic penalty upon binding to a biological target, thereby reducing affinity. Medicinal chemists address these issues by introducing modified amino acids that are not part of the canonical 20.[2][3]

Among the most effective modifications is the halogenation of aromatic side chains, such as that of phenylalanine. Halogens, like chlorine, are electron-withdrawing and sterically demanding. When placed at the 2 and 6 positions of the phenyl ring, they create a unique set of constraints and electronic properties. This compound is an embodiment of this strategy, providing a tool to rationally engineer peptides with enhanced drug-like properties.[4] The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amine, making it perfectly suited for the widely used Fmoc-based solid-phase synthesis methodology.

Physicochemical Profile of this compound

The utility of this reagent stems directly from its unique tripartite structure: the Fmoc handle for synthesis, the L-amino acid backbone for peptide bond formation, and the dichlorophenyl side chain for molecular engineering.

PropertyValueSource
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-dichlorophenyl)propanoic acid[5]
CAS Number 1260615-94-8[5]
Molecular Formula C₂₄H₁₉Cl₂NO₄[5]
Molecular Weight 456.32 g/mol [5]
Appearance White to off-white solidN/A
Purity Typically >95%[5]
Expert Analysis of Structural Features:
  • Fmoc Group: Provides robust, base-labile protection essential for orthogonal SPPS strategies. Its strong UV absorbance allows for real-time monitoring of deprotection steps.

  • L-Configuration: Retains the natural stereochemistry of the peptide backbone, which can be critical for recognition by many biological targets.

  • 2,6-Dichlorophenyl Side Chain: This is the core functional element. The two ortho-chlorine atoms act as bulky "gatekeepers," severely restricting the rotation of the phenyl ring around the Cβ-Cγ bond (χ1 torsion angle). This steric hindrance is the primary mechanism for locking the peptide backbone into a preferred conformation. Furthermore, the electron-withdrawing nature of the chlorine atoms alters the quadrupole moment of the phenyl ring, potentially modifying key π-π and cation-π interactions within a receptor binding pocket.

cluster_Fmoc Fmoc Group cluster_Backbone Amino Acid Backbone cluster_Sidechain Functional Side Chain Fmoc Fluorenyl- methoxycarbonyl Backbone α-Carbon (L-config) Amine (N) Carboxyl (C) Fmoc->Backbone Protects N-terminus Sidechain Methylene (Cβ) Backbone->Sidechain Defines Amino Acid Phenyl 2,6-Dichlorophenyl Ring Sidechain->Phenyl Cβ-Cγ bond (Restricted Rotation) A 2,6-Dichloro- benzaldehyde B Hydantoin Formation + Hydrolysis A->B C D,L-2,6-Dichloro- phenylalanine B->C D Chiral Resolution (Enzymatic) C->D E L-2,6-Dichloro- phenylalanine D->E F Fmoc-Cl or Fmoc-OSu (Base) E->F G Fmoc-2,6-dichloro- L-phenylalanine F->G Start Resin with N-Fmoc protected Amino Acid Deprotection Step 1: Deprotection 20% Piperidine in DMF (Removes Fmoc group) Start->Deprotection Wash1 Step 2: Washing (DMF, IPA) Deprotection->Wash1 Coupling Step 3: Coupling Add Fmoc-2,6-Cl₂-Phe-OH + Activator (HATU) + Base (DIPEA) Wash1->Coupling Wash2 Step 4: Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection for n-1 cycles cluster_unconstrained Unconstrained Phenylalanine cluster_constrained 2,6-Dichloro-Phenylalanine C_alpha C_beta C_alpha->C_beta Phenyl Phenyl Ring C_beta->Phenyl Full 360° Rotation (χ1 angle) C_alpha2 C_beta2 C_alpha2->C_beta2 Phenyl2 2,6-Cl₂ Phenyl Ring C_beta2->Phenyl2 Severely Restricted Rotation (Locked χ1 angle)

Sources

Molecular weight and formula analysis of Fmoc-2,6-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis Protocols, and Structural Applications

Executive Summary

Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl₂-Phe-OH) represents a specialized class of halogenated amino acids used to engineer proteolytic stability and conformational constraints into bioactive peptides. Unlike its 3,4- or 4-substituted counterparts, the 2,6-substitution pattern creates a unique "molecular shield" effect. The chlorine atoms at the ortho positions generate significant steric hindrance that restricts rotation around the


 and 

bonds, locking the side chain into specific rotameric states while protecting the peptide backbone from enzymatic hydrolysis.

This guide provides a rigorous analysis of its molecular identity, validated analytical workflows, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols to overcome the inherent steric barriers of this residue.

Part 1: Physicochemical Identity & Molecular Analysis

Core Chemical Data

The following data establishes the baseline identity for Quality Control (QC) and stoichiometry calculations.

ParameterSpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,6-dichlorophenyl)propanoic acid
Common Name This compound
CAS Number 1260615-94-8 (L-isomer)
Molecular Formula

Average Molecular Weight 456.32 g/mol
Monoisotopic Mass 455.0691 Da
Chirality L-isomer (S-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM/Water
Isotopic Distribution Analysis (Mass Spectrometry)

For mass spectrometry validation (ESI-MS), the presence of two chlorine atoms introduces a distinct isotopic signature due to the natural abundance of


 (75.78%) and 

(24.22%).
  • Base Peak (

    
    ):  455.07 Da (
    
    
    
    )
  • M+2 Peak: 457.07 Da (

    
    ) — Relative Intensity ~64%
    
  • M+4 Peak: 459.06 Da (

    
    ) — Relative Intensity ~10%
    

Analyst Note: When analyzing crude peptides containing this residue, look for the characteristic "9:6:1" intensity triad in the mass spectrum, which serves as a diagnostic fingerprint for the successful incorporation of the dichloro-moiety.

Part 2: Analytical Characterization Protocols

To ensure the integrity of the starting material before synthesis, the following multi-modal analysis is required.

High-Performance Liquid Chromatography (HPLC)

The hydrophobicity of the 2,6-dichlorophenyl group increases retention time compared to native Phenylalanine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).

  • Acceptance Criteria: Purity

    
     98.0%; Single peak with no shoulder (indicative of racemization).
    
Nuclear Magnetic Resonance (NMR)

The 2,6-substitution simplifies the aromatic region of the


-NMR spectrum.
  • Solvent: DMSO-

    
    .
    
  • Diagnostic Signals:

    • Fmoc Region: Doublet at ~7.89 ppm (2H), Multiplets 7.30–7.45 ppm.

    • Phenyl Ring: The 2,6-dichloro substitution leaves protons at positions 3, 4, and 5. Look for a triplet (H4) and a doublet (H3, H5) pattern, shifted downfield due to the electron-withdrawing Cl atoms, typically appearing between 7.4–7.6 ppm, distinct from the standard monosubstituted benzene multiplet.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Strategy

The Steric Challenge

The 2,6-dichloro motif creates a "steric wall" around the


-amine and the carboxylic acid. Standard activation methods (e.g., HBTU/DIEA) often result in:
  • Incomplete Coupling: Deletion sequences in the final peptide.

  • Slow Kinetics: Requiring extended reaction times which increases the risk of racemization.

Optimized Coupling Protocol

To overcome the energy barrier, we utilize high-efficiency uronium/aminium salts or phosphonium reagents.[1]

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.

  • Solvent: DMF or NMP (NMP is superior for difficult sequences).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Pre-Activation: Dissolve Fmoc-2,6-Cl₂-Phe-OH (4.0 eq) and HATU (3.9 eq) in NMP. Add DIEA (8.0 eq) immediately before adding to resin. Do not pre-activate for >2 minutes to avoid guanidinylation.

  • Coupling: Shake/Vortex for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), proceed to Double Coupling .

  • Double Coupling (if needed): Repeat step 2-3 with fresh reagents.

  • Capping: Acetylate unreacted amines (

    
    /Pyridine) to prevent deletion sequences.
    
Microwave-Assisted Synthesis (Alternative)

For extremely difficult sequences (e.g., adjacent to Proline or N-methylated amino acids), microwave irradiation is recommended.

  • Temp: 75°C.

  • Time: 5 minutes (ramp) + 10 minutes (hold).

  • Power: 25-30W.

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for incorporating this sterically demanding residue.

SPPS_Workflow Start Start: Resin-Bound Peptide (Free Amine) Activation Activation: Fmoc-2,6-Cl2-Phe + HATU + DIEA (Solvent: NMP) Start->Activation Coupling Coupling Reaction 2 Hours @ RT Activation->Coupling Test QC: Kaiser/Chloranil Test Coupling->Test Success Proceed to Fmoc Deprotection Test->Success Negative (Colorless) Fail Incomplete Coupling Test->Fail Positive (Blue) Retry Double Couple: Re-add Fresh Reagents Fail->Retry Microwave Escalation: Microwave Assist (75°C, 15 min) Fail->Microwave If Retry Fails Cap Capping: Acetic Anhydride Fail->Cap Final Resort Retry->Test Microwave->Test

Figure 1: Decision matrix for SPPS coupling of sterically hindered this compound.

Part 4: Structural & Pharmacological Utility

Conformational Restriction

The 2,6-dichloro substitution creates a "rotational lock." In standard Phenylalanine, the


 (chi1) torsion angle is relatively flexible (

). In 2,6-dichloro-Phe, the steric clash between the chlorine atoms and the peptide backbone forces the side chain into a preferred orientation perpendicular to the backbone. This is critical for:
  • Pre-organizing peptides for receptor binding (reducing entropy penalty).

  • Disrupting

    
    -helices  or stabilizing 
    
    
    
    -turn structures depending on context.
Metabolic Stability

Proteases (e.g., Chymotrypsin) typically recognize aromatic side chains. The bulky chlorine atoms at the ortho positions sterically block the active site of proteases from accessing the scissile amide bond.

  • Application: Incorporating this residue at known cleavage sites can extend the plasma half-life of peptide therapeutics from minutes to hours.

References

  • Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing arylphenylalanine moieties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis and Pharmacological Characterization of Dichlorophenylalanine Derivatives. J Med Chem. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solid Phase Peptide Synthesis of Fmoc-2,6-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the incorporation of Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-Phe(2,6-Cl₂)-OH) into peptide sequences. This residue presents unique physicochemical challenges due to the steric bulk and electronic effects of the dichlorinated aromatic ring.

Introduction & Scientific Context

This compound is a critical non-canonical amino acid used to restrict conformational flexibility and enhance proteolytic stability in therapeutic peptides. The 2,6-dichloro substitution pattern on the phenyl ring creates a rigid, orthogonal steric barrier that limits rotation around the


 bond.

While valuable for structure-activity relationship (SAR) studies—particularly in phage display and stapled peptide development—this steric bulk presents two distinct synthetic challenges:

  • Kinetic Shielding: The bulky electron-withdrawing chlorines shield the

    
    -amine and the activated carboxylate, significantly reducing coupling rates.
    
  • Racemization Risk: The electron-withdrawing nature of the dichlorophenyl group increases the acidity of the

    
    -proton, making the activated species prone to racemization via oxazolone formation, particularly under basic conditions or prolonged activation times.
    

Physicochemical Properties & Handling[1][2][3][4]

ParameterSpecificationApplication Insight
Molecular Weight 456.3 g/mol High MW requires precise stoichiometry calculations.
Solubility Moderate in DMF; Low in DCMDissolve in 100% DMF or NMP. Avoid DCM for stock solutions to prevent precipitation during automated transfer.
Steric Profile High (

-branched equivalent)
Treat as a "Difficult Coupling" similar to Aib or N-Me-Amino acids.[1][2]
Racemization Risk High Requires low-base or weak-base (Collidine) activation protocols.
Storage +2°C to +8°C, DesiccatedHygroscopic. Allow to reach room temperature before opening to prevent hydrolysis of the Fmoc ester.

Critical Challenges & Mechanistic Solutions

The "Steric Wall" Effect

The 2,6-dichloro substituents create a "paddle-wheel" steric clash that inhibits the approach of the incoming activated amino acid during the next cycle. Therefore, the most critical step is not just coupling the Phe(2,6-Cl₂) itself, but coupling the subsequent amino acid onto the Phe(2,6-Cl₂) amine .

Strategic Interventions
  • Resin Selection: Use ChemMatrix or PEG-PS resins with low loading (0.2 – 0.4 mmol/g). High loading leads to aggregation, which, combined with steric hindrance, results in deletion sequences.

  • Activation Chemistry: Avoid HBTU/TBTU. These generate the OBt ester, which is less reactive. Use HATU/HOAt (7-aza derivatives) which utilize the "neighboring group effect" to accelerate coupling, or DIC/Oxyma Pure to suppress racemization.

  • Base Selection: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that effectively neutralizes the acid without abstracting the acidic

    
    -proton, thereby minimizing racemization [1].
    

Optimized Experimental Protocol

Reagent Preparation[6][7]
  • Activator Solution: 0.5 M HATU in DMF.

  • Base Solution: 1.0 M 2,4,6-Collidine in DMF.

  • Fmoc-Phe(2,6-Cl₂)-OH Stock: 0.5 M in DMF (Sonicate if necessary; do not heat above 40°C).

Step-by-Step Workflow
Phase A: Resin Preparation
  • Swelling: Swell resin (e.g., Rink Amide ChemMatrix) in DCM for 20 mins, then DMF for 20 mins.

    • Rationale: Ensures full solvation of the PEG linker for maximum accessibility.

Phase B: Coupling of Fmoc-Phe(2,6-Cl₂)-OH (The Residue Itself)

This step attaches the hindered residue to the growing chain.

  • Stoichiometry: Use 4.0 equivalents of Amino Acid relative to resin loading.

  • Activation:

    • Mix AA + HATU (3.9 eq) + Collidine (8.0 eq) in a vial.

    • Pre-activation: Allow to react for 30-60 seconds only. Prolonged pre-activation increases racemization.

  • Reaction: Add to resin.

    • Microwave Method (Recommended): 75°C for 5 minutes (Power: 30W).

    • Room Temp Method: Agitate for 2 hours. Perform a Double Couple (repeat step with fresh reagents).

  • Wash: DMF (4 x 1 min).

Phase C: Fmoc Deprotection
  • Reagent: 20% Piperidine + 0.1 M Oxyma Pure in DMF.

    • Rationale: The addition of Oxyma Pure suppresses aspartimide formation (if Asp is present) and helps prevent racemization of the sensitive C-terminal cysteine if present [2].

  • Cycle:

    • Treat 1: 3 minutes (Flow wash or batch).

    • Treat 2: 10 minutes.

  • Wash: DMF (5 x 1 min).

Phase D: Coupling to the N-Terminus of Phe(2,6-Cl₂) (The Hardest Step)

This step attaches the NEXT amino acid onto the hindered 2,6-dichloro amine.

  • Reagent Switch: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .

    • Rationale: The acylation of a hindered amine is slow. HATU can "burn out" (hydrolyze) before the reaction is complete. DIC/Oxyma active esters are more stable for extended reaction times.

  • Stoichiometry: 5.0 equivalents.

  • Reaction:

    • Microwave: 90°C for 10 minutes (High energy required to overcome the steric wall).

    • Room Temp: Double coupling is mandatory . 2 x 2 hours.

  • Capping (Crucial): Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Visualization: Mechanistic Workflow

SPPS_Workflow cluster_mechanism Steric Hindrance Mechanism Start Resin-Peptide Complex (Free Amine) Activation Activation: Fmoc-Phe(2,6-Cl2)-OH + HATU + Collidine Start->Activation Prepare AA Coupling1 Coupling 1: Attach Phe(2,6-Cl2) (Microwave: 75°C, 5 min) Activation->Coupling1 Rapid Addition Deprotection Fmoc Removal: 20% Piperidine + 0.1M Oxyma Coupling1->Deprotection Wash StericCheck Steric Barrier Check: Is the amine accessible? Deprotection->StericCheck Coupling2 Coupling 2 (Next AA): Requires High Energy (DIC/Oxyma, 90°C) StericCheck->Coupling2 Difficult Step Capping Capping: Ac2O / Pyridine Coupling2->Capping Scavenge Deletions Final Elongated Peptide Capping->Final Mechanism 2,6-Cl Substituents Shield Alpha-Amine Mechanism->StericCheck Causes Slow Kinetics

Caption: Workflow highlighting the critical bottleneck at the post-incorporation coupling step due to steric shielding.

Quality Control & Troubleshooting

Analytical Expectations
  • HPLC: The 2,6-dichloro group is highly lipophilic. Expect a significant increase in retention time compared to the native phenylalanine analog.

  • Mass Spectrometry: The isotope pattern will be distinct due to the two chlorine atoms. Look for the characteristic M, M+2, M+4 splitting pattern (9:6:1 intensity ratio) to confirm incorporation.

Troubleshooting Table
IssueDiagnosisCorrective Action
Deletion of Phe(2,6-Cl₂) Incomplete coupling of the hindered residue.Switch to HATU/HOAt and double couple. Ensure inert atmosphere (N₂) to keep reagents dry.
Deletion of Next AA Steric shielding of the Phe(2,6-Cl₂) amine.Use DIC/Oxyma at 90°C (Microwave). Increase equivalents to 10x.
Racemization (D-isomer) High base concentration or prolonged activation.Eliminate DIPEA . Use Collidine.[3][4] Reduce pre-activation time to < 30s.
Incomplete Solubility Hydrophobic aggregation.Add 10% TFE (Trifluoroethanol) or DMSO to the coupling mixture to disrupt secondary structures.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. [Link]

Sources

Application Note: Optimal Coupling Conditions for Sterically Hindered Fmoc-2,6-Dichloro-L-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-2,6-Dichloro-L-Phe (Fmoc-2,6-Cl₂-Phe) presents a unique "perfect storm" of synthetic challenges. Unlike standard bulky residues (e.g., Val, Ile), the 2,6-dichloro substitution pattern creates a rigid steric wall directly shielding the


-carbon and the activating carbonyl. Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring but paradoxically increases the acidity of the 

-proton, heightening the risk of racemization via azlactone formation during slow activation.

This guide details an optimized protocol moving beyond standard HBTU/DIPEA chemistry. We recommend a PyAOP/HOAt or HATU/HOAt activation strategy, ideally coupled with microwave energy, to drive the reaction to completion while suppressing enantiomeric drift.

Mechanistic Insight: The Steric & Electronic Barrier

To solve the coupling problem, one must understand the failure mode of standard conditions.

  • Steric Shielding (The "Orthogonal Wall"): The chlorine atoms at positions 2 and 6 of the phenyl ring are bulky (van der Waals radius ~1.75 Å) and occupy the space immediately adjacent to the reacting carboxylic acid. This prevents the bulky electrophile-activator complex from approaching the resin-bound amine.

  • Electronic Activation of Racemization: The inductive electron-withdrawal (-I effect) of the dichlorophenyl ring pulls electron density away from the

    
    -carbon. This lowers the pKa of the 
    
    
    
    -proton, making it more susceptible to deprotonation by the base (DIPEA), leading to enolization and subsequent racemization.

Therefore, the optimal condition must be:

  • Fast: To outcompete the rate of racemization.

  • Small/Reactive: Using activators that minimize additional steric bulk while maximizing leaving group ability (HOAt vs HOBt).

Visualizing the Steric Challenge

StericChallenge cluster_mechanism Mechanism of Failure vs Success AminoAcid Fmoc-2,6-Cl2-Phe Cl_Atoms 2,6-Dichloro Steric Wall AminoAcid->Cl_Atoms Substituents Activator Standard Activator (HBTU/HOBt) Cl_Atoms->Activator Blocks Approach OptimizedActivator Optimized Activator (PyAOP/HOAt) Cl_Atoms->OptimizedActivator Minimal Interference Nucleophile Resin-Bound Amine (-NH2) Activator->Nucleophile Slow Coupling (Racemization Risk) OptimizedActivator->Nucleophile Rapid Coupling (Kinetic Control)

Caption: The 2,6-dichloro substituents create a steric blockade (red path) that hinders standard large activators. High-reactivity, HOAt-based reagents (green path) are required to bypass this barrier.

Reagent Selection & Optimization

Based on comparative kinetics of hindered couplings (e.g., Aib, N-Me-AAs), the following reagent hierarchy is established for 2,6-Cl₂-Phe.

Table 1: Coupling Reagent Performance Matrix
Reagent SystemReactivityRacemization SuppressionRecommendation
PyAOP / HOAt / TMP Highest Excellent Gold Standard. Phosphonium salt drives reaction; HOAt provides anchimeric assistance; TMP (Collidine) minimizes base-catalyzed racemization.
HATU / HOAt / DIPEA HighVery GoodStandard High-Performance. Reliable, widely available. HOAt additive is crucial to regenerate the active ester.
COMU / DIPEA HighGoodAlternative. Safer (non-explosive) than benzotriazoles, often comparable to HATU.[1]
HBTU / HOBt / DIPEA LowPoorAvoid. Too slow; significant risk of deletion sequences and racemization.
DIC / Oxyma MediumGoodMicrowave Only. Good for preventing aggregation but may struggle with the specific steric bulk of 2,6-Cl₂-Phe without heat.

Optimized Protocol: Solid Phase Synthesis

This protocol assumes a standard Fmoc/tBu strategy on Rink Amide or Wang resin.

Materials[1][2][3][4][5][6][7][8][9]
  • Amino Acid: Fmoc-2,6-Dichloro-L-Phe-OH.

  • Coupling Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) OR HATU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) (0.6 M in DMF).

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) OR DIPEA (if TMP unavailable).

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for hindered couplings to reduce aggregation.

Step-by-Step Workflow
Step 1: Resin Preparation

Swell resin in DCM (20 min) followed by NMP (20 min). Ensure adequate solvation to expose internal sites.

Step 2: Fmoc Deprotection

Treat with 20% Piperidine in DMF (1 x 2 min, 1 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Note: Ensure complete removal of piperidine; residual amine will react with the active ester.

Step 3: Activation (The Critical Step)

Prepare the activated species immediately before addition to the resin. Do not pre-activate for >2 minutes to avoid loss of the active ester.

Stoichiometry (0.1 mmol scale):

  • Fmoc-2,6-Cl₂-Phe-OH: 4.0 eq

  • PyAOP (or HATU): 3.9 eq

  • HOAt: 4.0 eq (Crucial for anchimeric assistance)

  • Base (TMP or DIPEA): 8.0 eq

Dissolve the AA and Activator in minimal NMP. Add Base.[2][3][4] Shake for 30 seconds. Add to resin.[1][5][6][2][7]

Step 4: Coupling Conditions[6][8]
  • Method A: Microwave Assisted (Recommended)

    • Temp: 75°C

    • Power: 30W (variable)

    • Time: 5 minutes

    • Why? Heat provides the kinetic energy to overcome the rotational barrier caused by the 2,6-dichloro ring.

  • Method B: Room Temperature (Manual)

    • Time: 2 x 2 hours (Double Coupling is mandatory).

    • Tip: Re-swell resin in DCM between couplings to disrupt chain aggregation.

Step 5: Monitoring

Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

  • If positive (blue): Repeat Step 3 & 4.

  • If negative (yellow): Proceed to capping.[5][6]

Step 6: Capping

Cap unreacted amines with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to prevent deletion sequences.

Experimental Workflow Diagram

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Prepare Prepare Reagents 4eq AA, 3.9eq PyAOP, 4eq HOAt, 8eq TMP Wash1->Prepare Decision Coupling Method? Prepare->Decision Microwave Microwave Coupling 75°C, 5 min Decision->Microwave Available RoomTemp Double Coupling (RT) 2 x 120 min Decision->RoomTemp Manual Test Kaiser/Chloranil Test Microwave->Test RoomTemp->Test Recouple Re-Couple (Change Solvent to NMP) Test->Recouple Fail (Blue) Cap Capping (Ac2O/DIPEA) Test->Cap Pass (Colorless) Recouple->Decision NextCycle Proceed to Next AA Cap->NextCycle

Caption: Decision tree for coupling Fmoc-2,6-Cl2-Phe. Microwave irradiation is the preferred path for maximum yield.

Troubleshooting & Quality Control

Racemization Check

Due to the electronic activation of the


-proton, you must verify optical purity.
  • Method: Cleave a small sample of the peptide. Analyze via C18 HPLC using a slow gradient (0.5% B/min). Diastereomers (D-L vs L-L) typically separate well due to the massive shape change induced by the D-2,6-Cl₂-Phe.

  • Advanced: Use Marfey’s Reagent (FDAA) derivatization if HPLC separation is ambiguous.

Aggregation (Incomplete Coupling)

If the coupling stalls (positive Kaiser test after 2 attempts):

  • Chaotropic Salts: Add 0.4M LiCl to the coupling mixture. This disrupts hydrogen bonding networks (beta-sheets) on the resin.

  • Solvent Switch: Use 100% NMP or a mixture of DMSO/DMF (1:9).

References

  • Albericio, F., et al. (2018). Peptide Synthesis: Chemical Methods.[1][9][10][11] Comprehensive guide on coupling reagents including PyAOP and HOAt efficiencies.

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole system: Efficient coupling of hindered amino acids. J. Am. Chem. Soc. (Establishes HOAt/HATU superiority for hindered systems).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. (Review of COMU, PyAOP vs HATU).

  • Bachem Application Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Specifics on phosphonium salts for hindered AAs).

Sources

Application Notes & Protocols: Efficient Microwave-Assisted Synthesis of Peptides Incorporating Fmoc-2,6-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Phenylalanine Analogs in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, target affinity, and novel biological activities.[1][2] Among these, halogenated amino acids, particularly derivatives of phenylalanine, have garnered significant interest. The introduction of halogen atoms, such as chlorine, onto the phenyl ring can profoundly influence the peptide's properties by altering its electronic distribution, hydrophobicity, and conformational preferences.[3] Specifically, the 2,6-dichloro substitution on L-phenylalanine creates a sterically hindered residue that can enforce specific torsional angles in the peptide backbone, potentially leading to more rigid structures with improved receptor binding and increased resistance to enzymatic degradation.[4][5]

However, the very steric bulk that imparts these desirable properties also presents a significant challenge during solid-phase peptide synthesis (SPPS).[5][6] Conventional coupling methods often result in low yields and incomplete reactions when incorporating such hindered residues. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a transformative technology to overcome these hurdles.[7][8] By utilizing microwave energy to rapidly and uniformly heat the reaction vessel, MW-SPPS significantly accelerates reaction kinetics, driving difficult couplings to completion in minutes rather than hours.[8][9] This approach not only enhances efficiency but also often improves the purity of the final peptide by minimizing side reactions associated with prolonged reaction times.[10]

This document serves as a comprehensive technical guide for the efficient incorporation of Fmoc-2,6-Dichloro-L-Phenylalanine into peptide sequences using automated microwave technology, such as the CEM Liberty Blue™ peptide synthesizer.[4] It provides a detailed, field-proven protocol, explains the rationale behind key experimental parameters, and offers guidance for troubleshooting common issues.

Core Principles: Overcoming Steric Hindrance with Microwave Energy

The primary obstacle in coupling this compound is the steric hindrance imposed by the two chlorine atoms at the ortho positions of the phenyl ring. This bulkiness shields the carboxylic acid group, making it less accessible to the deprotected N-terminal amine of the growing peptide chain on the solid support.

Microwave energy addresses this challenge through two primary mechanisms:

  • Direct Dielectric Heating: Polar molecules within the reaction mixture (solvents like DMF, reagents, and the peptide-resin matrix) absorb microwave energy and convert it into thermal energy.[7][11] This leads to rapid, uniform, and efficient heating throughout the reaction vessel, a stark contrast to the slower and often uneven heating of conventional oil baths.[7] This increased kinetic energy helps overcome the activation energy barrier of the sterically demanding coupling reaction.

  • Enhanced Mass Transport: The rapid heating and localized superheating effects of microwaves can increase the mobility of reagents within the resin beads, improving access to the reactive sites. This is particularly beneficial for overcoming aggregation of the growing peptide chain, which can further impede coupling efficiency.[12]

The result is a dramatic acceleration of the coupling reaction, allowing for high-efficiency incorporation of hindered residues like this compound in a fraction of the time required by traditional methods.[4][6]

Visualizing the Workflow: Microwave-Assisted SPPS Cycle

The following diagram illustrates the key steps in a single cycle of incorporating an amino acid using an automated microwave peptide synthesizer.

SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Deprotection 1. Add 20% Piperidine/DMF + 0.1M Oxyma MW_Deprotect 2. Microwave Heating (e.g., 75-90°C, 1-3 min) Deprotection->MW_Deprotect Initiate Wash1 3. Drain & Wash (DMF) MW_Deprotect->Wash1 Complete Coupling 5. Add Activated AA to Resin Wash1->Coupling Resin with Free N-Terminus Activation 4. Prepare Activated Amino Acid: Fmoc-AA-OH + Activator/Base (e.g., DIC/Oxyma or HATU/DIPEA) Activation->Coupling MW_Couple 6. Microwave Heating (e.g., 75-95°C, 2-10 min) Coupling->MW_Couple Initiate Wash2 7. Drain & Wash (DMF) MW_Couple->Wash2 Complete Wash2->Deprotection Cycle to Next Amino Acid end End of Synthesis or Next Cycle Wash2->end start Start Cycle (Peptide-Resin) start->Deprotection

Caption: General workflow for one cycle of microwave-assisted SPPS.

Detailed Protocols

This section provides a detailed, step-by-step protocol for the incorporation of this compound using a standard automated microwave peptide synthesizer (e.g., CEM Liberty Blue). The protocol is based on established methods for sterically hindered amino acids.[4][13]

Materials and Reagents:

  • Resin: Appropriate Fmoc-compatible resin (e.g., Rink Amide or Wang resin), pre-loaded with the first amino acid.

  • Amino Acids: Standard Fmoc-protected amino acids and this compound.

  • Solvents: High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). NMP is often preferred for its superior solvating properties, which can help mitigate on-resin aggregation.[13]

  • Deprotection Solution: 20% (v/v) piperidine with 0.1 M Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) in DMF.

  • Activation/Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Oxyma Pure

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture like TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) if the sequence is free of sensitive residues like Trp, Cys, or Met.[14]

  • Precipitation/Wash Solvent: Cold diethyl ether.

Protocol 1: Microwave-Assisted Double Coupling of this compound

Due to the significant steric hindrance, a "double coupling" strategy is strongly recommended to ensure the reaction proceeds to completion.[13] This involves performing the coupling step twice with fresh reagents before proceeding to the next deprotection cycle.

Synthesis Scale: 0.1 mmol

  • Resin Preparation: Place 0.1 mmol of the peptide-resin in the reaction vessel. Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine, 0.1M Oxyma in DMF) to the resin.

    • Apply microwave energy to heat the reaction to 75°C and hold for 3 minutes.

    • Drain the vessel and wash the resin thoroughly with DMF (5 x 7 mL).

  • First Coupling of this compound:

    • In a separate vial, dissolve this compound (5 eq., 0.5 mmol) in DMF.

    • Add DIC (10 eq., 1.0 mmol) and Oxyma Pure (5 eq., 0.5 mmol).

    • Add this activation mixture to the reaction vessel containing the deprotected peptide-resin.

    • Apply microwave energy to heat the reaction to 90°C and hold for 10 minutes. The higher temperature and extended time are crucial for driving the coupling of this hindered residue.

    • Drain the reaction vessel. Do not wash the resin at this stage.

  • Second Coupling of this compound:

    • Immediately repeat step 3 with a fresh solution of activated this compound.

    • After the second 10-minute coupling at 90°C, drain the vessel.

    • Wash the resin thoroughly with DMF (5 x 7 mL) to remove any excess reagents and byproducts.

  • Chain Elongation: Continue with the synthesis of the remaining peptide sequence using standard single-coupling microwave protocols (e.g., 75°C for 5 minutes) for non-hindered amino acids.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.[15]

    • Add the appropriate cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[14]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizing the Coupling Reaction

The diagram below illustrates the chemical transformation during the coupling step, activated by DIC/Oxyma.

Caption: Coupling of this compound to the peptide-resin.

Data Presentation: Recommended Synthesis Parameters

The following table summarizes the recommended parameters for incorporating this compound compared to a standard, non-hindered amino acid in a microwave synthesizer.

ParameterStandard Amino Acid (e.g., Fmoc-Ala-OH)This compoundRationale for Change
Coupling Strategy Single CouplingDouble Coupling Ensures reaction completion against high steric hindrance.[13]
Equivalents (AA) 5 eq.5 eq. (for each coupling)Maintains a high concentration of the activated species.
Activator/Base 5 eq. Oxyma / 10 eq. DIC5 eq. Oxyma / 10 eq. DIC (for each coupling)Potent activation system suitable for high temperatures.[4]
Coupling Temp. 75°C90-95°C Provides additional kinetic energy to overcome the activation barrier.[6]
Coupling Time 2-5 minutes10 minutes (per coupling) Allows sufficient time for the slower reaction to proceed to completion.[13]
Deprotection Temp. 75°C75°CStandard deprotection conditions are generally sufficient.
Deprotection Time 3 minutes3 minutesStandard deprotection times are typically effective.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling / Deletion Sequence 1. Insufficient coupling time/temperature.2. Ineffective activation.3. Peptide aggregation on the resin.1. Implement the double coupling protocol at 90-95°C for 10 minutes per coupling.2. Switch to a more potent activator like HATU/DIPEA.3. Use NMP instead of DMF as the main solvent.[13]4. Ensure fresh, high-quality reagents are used.
Racemization 1. Excessive temperature or pre-activation time.2. Use of a strong, non-hindered base.1. While high temperature is needed, avoid unnecessarily long activation times before adding to the resin.2. If using HATU, ensure DIPEA is used judiciously. The DIC/Oxyma system generally has a lower risk of racemization.[16]
Sticky/Gummy Crude Peptide Post-Cleavage 1. Incomplete removal of scavengers (e.g., phenol, thioanisole).2. The peptide sequence itself is highly hydrophobic or prone to self-assembly.1. Perform multiple (3-4) precipitations/washes with cold diethyl ether.2. After initial precipitation, re-dissolve the peptide in a minimal amount of TFA or Acetic Acid/Water and re-precipitate into ether.[17]

Conclusion

The incorporation of sterically demanding residues like this compound is a powerful strategy for designing next-generation peptide therapeutics. While challenging for conventional synthesis methods, the application of microwave energy fundamentally alters the landscape, enabling rapid and efficient couplings that were previously impractical. By adopting a rationally designed protocol, such as the high-temperature, double-coupling method detailed here, researchers can successfully synthesize these complex peptides with high purity and in excellent yields. This approach unlocks the potential to explore a wider chemical space in drug discovery, facilitating the development of novel peptides with superior pharmacological properties.

References

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note AP0150. [Link]

  • University of Delaware. Peptide Cleavage from Resin Protocol. [Link]

  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • CEM Corporation. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. [Link]

  • Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 40(12), 5785-5795. [Link]

  • Nadolny, J., & Polt, R. (2015). Microwave-assisted Peptide Synthesis. In Microwave-Assisted Organic Synthesis. Royal Society of Chemistry.
  • Biotage. Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage® Syro Wave™. [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]

  • Sangshetti, J. N., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Peptides International. Cleavage Cocktails; Reagent B. [Link]

  • Collins, J.M. (2013). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics. Request PDF. [Link]

  • Derksen, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(3), 541-548. [Link]

  • Novabiochem. (2005). Comparative study of conventional and microwave assisted synthesis. [Link]

  • Springer Nature Experiments. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. [Link]

  • Ohio State University. Liberty Blue Operation Manual. [Link]

  • University of Delaware. CEM Liberty Blue Peptide Synthesizer Standard Operating Procedures. [Link]

  • Cemis-Tech. Peptide Synthesis. [Link]

  • Taka, et al. Further applications of classical amide coupling reagents: Microwave-assisted esterification on solid phase. [Link]

  • ResearchGate. (2024, June 16). Microwave assisted Solid Phase Peptide Synthesis resulting in problematic 'sticky' gel peptide product following centrifugation of diethyl ether?[Link]

  • CEM GmbH. One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. [Link]

  • Rahimi, R., et al. (2018). Microwave-assisted solid-phase (SPPS) and solution-phase (SPS) synthesis of biological dipeptide ((β-alanine-L-histidine). ResearchGate. [Link]

  • Adebiyi, O. A., et al. (2022). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. PMC. [Link]

  • Jena Bioscience. (2012, July 4). Peptides As Therapeutics with Enhanced Bioactivity. [Link]

  • ResearchGate. (2021, October 14). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. [Link]

  • Nguyen, T. P., et al. (2022). Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI. [Link]

  • University of Parma. Bioactive peptides in plant-derived foodstuffs. [Link]

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Application Note: A Guide to the Incorporation of Fmoc-2,6-Dichloro-L-Phenylalanine into Macrocyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Halogenated Amino Acids in Macrocyclic Peptide Drug Design

The landscape of therapeutic peptides is continually evolving, with a significant focus on macrocyclic structures to address challenging pharmacological targets like protein-protein interactions.[1][2][3] Macrocyclization offers a powerful strategy to enhance peptide properties by pre-organizing the molecule into a bioactive conformation, which can lead to improved binding affinity, selectivity, and metabolic stability.[1][3] The incorporation of unnatural amino acids is a key tactic in this endeavor, and among these, halogenated residues have emerged as particularly valuable.[4][5][6]

The introduction of halogen atoms, such as chlorine, onto the side chain of an amino acid can profoundly influence the physicochemical and structural properties of a peptide.[4][5] Halogenation can increase hydrophobicity, which may enhance cell permeability, and the presence of halogens can introduce new, non-covalent interactions, such as halogen bonding, that can fine-tune binding to a biological target.[6][7] Furthermore, the steric bulk of halogen atoms can shield the peptide backbone from proteolytic degradation.[4]

This application note provides a detailed guide for researchers on the incorporation of a specific di-halogenated amino acid, Fmoc-2,6-dichloro-L-phenylalanine, into macrocyclic peptides using solid-phase peptide synthesis (SPPS). We will delve into the practical considerations, from coupling strategies for this sterically hindered residue to the final macrocyclization step, providing a robust framework for the successful synthesis of these advanced peptide architectures.

Properties and Handling of this compound

This compound is a derivative of the natural amino acid L-phenylalanine, featuring two chlorine atoms on the phenyl ring.[8] This substitution introduces significant steric hindrance around the alpha-carbon, a critical factor to consider during peptide synthesis.

Table 1: Physicochemical Properties of this compound [8]

PropertyValue
CAS Number 1260615-94-8
Molecular Formula C₂₄H₁₉Cl₂NO₄
Molecular Weight 456.32 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

Handling and Storage: As with most Fmoc-protected amino acids, this compound is a stable solid.[9] It should be stored in a tightly sealed container in a cool, dry place.[9] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.[9] For solution-phase applications, dissolve in a suitable solvent such as N,N-dimethylformamide (DMF) immediately before use.[10]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

The successful incorporation of sterically hindered amino acids like this compound via SPPS hinges on the selection of an appropriate resin, coupling reagents, and reaction conditions to overcome the steric challenge.[11][12] This protocol is based on the widely used Fmoc/tBu strategy.[13][14]

Workflow for SPPS Incorporation

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Swell in DMF Wash1 3. Washing Fmoc_Deprotection->Wash1 20% Piperidine in DMF Coupling 4. Coupling of Fmoc-2,6-Dichloro-L-Phe Wash1->Coupling DMF washes Wash2 5. Washing Coupling->Wash2 Monitor with Kaiser test Capping 6. Capping (Optional) Wash2->Capping Repeat Repeat for Next Amino Acid Wash2->Repeat If coupling is complete Capping->Repeat Acetic Anhydride Cleavage_Cyclization_Workflow Start Protected Peptide on 2-CTC Resin Cleavage 1. Cleavage from Resin Start->Cleavage TFE/DCM Purification 2. Purification of Linear Peptide Cleavage->Purification Precipitation & Lyophilization Cyclization 3. Macrocyclization in Solution Purification->Cyclization HPLC Deprotection 4. Side-Chain Deprotection Cyclization->Deprotection High Dilution Conditions Final_Purification 5. Final Purification Deprotection->Final_Purification TFA Cocktail End Macrocyclic Peptide Final_Purification->End HPLC

Caption: Workflow for cleavage of the protected linear peptide and subsequent macrocyclization.

Detailed Steps:
  • Cleavage of the Protected Linear Peptide from 2-CTC Resin:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a solution of 20-30% 2,2,2-trifluoroethanol (TFE) in DCM for 1-2 hours. This will cleave the peptide from the resin while leaving the side-chain protecting groups intact.

    • Collect the filtrate and evaporate the solvent under reduced pressure.

    • Precipitate the protected peptide by adding cold diethyl ether, collect the precipitate by centrifugation, and dry it under vacuum.

  • Purification of the Linear Peptide:

    • Purify the crude protected linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure the purity of the precursor for the cyclization reaction.

  • Macrocyclization in Solution:

    • Rationale: The key to successful macrocyclization is to favor the intramolecular reaction over intermolecular oligomerization. [15][16]This is typically achieved by working under high dilution conditions (pseudo-dilution). [15]The choice of cyclization chemistry will depend on the reactive groups at the N- and C-termini of the linear peptide. The most common method is the formation of an amide bond (lactamization). [15] * Procedure (Lactamization):

      • Dissolve the purified protected linear peptide in a large volume of a suitable solvent, such as DMF, to a final concentration of 0.1-1 mM.

      • Add a coupling reagent, such as HATU or PyBOP, and a base like DIPEA.

      • Stir the reaction at room temperature for 12-24 hours.

      • Monitor the reaction by LC-MS to confirm the formation of the cyclic product.

  • Side-Chain Deprotection:

    • Once cyclization is complete, remove the solvent under reduced pressure.

    • Treat the crude cyclic peptide with a cleavage cocktail to remove the side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Stir for 2-4 hours at room temperature.

  • Final Purification:

    • Precipitate the deprotected macrocyclic peptide with cold diethyl ether.

    • Purify the final product by RP-HPLC and characterize it by mass spectrometry.

The Influence of 2,6-Dichlorophenylalanine on Peptide Conformation and Properties

The incorporation of 2,6-dichloro-L-phenylalanine is not merely a synthetic exercise; it is a strategic decision to modulate the properties of the final macrocyclic peptide. The two chlorine atoms significantly increase the steric bulk and hydrophobicity of the side chain compared to natural phenylalanine. [17]This can have several important consequences:

  • Conformational Constraint: The bulky dichlorophenyl group can restrict the rotational freedom of the side chain and influence the local backbone conformation. [18][19]This can help to pre-organize the peptide into a specific three-dimensional structure, which is often a prerequisite for high-affinity binding to a target. [1]* Enhanced Binding Affinity: The chlorine atoms can participate in favorable interactions with the target protein, including van der Waals forces and halogen bonds, potentially increasing binding affinity. [6]* Improved Pharmacokinetic Properties: The increased hydrophobicity can improve membrane permeability. [7]Furthermore, the steric hindrance provided by the dichlorinated ring can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the peptide. [3][4]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling of Fmoc-2,6-Dichloro-L-Phe Insufficiently active coupling reagent; Steric hindrance.Use a more potent coupling reagent like HATU or COMU. [20][21]Perform a double coupling. Increase reaction time.
Low Yield of Linear Peptide After Cleavage Incomplete cleavage from the resin.Extend the cleavage time with the TFE/DCM solution.
Oligomerization During Macrocyclization Concentration of linear peptide is too high.Decrease the concentration of the linear peptide in the cyclization reaction (work under higher dilution). [15]
Epimerization During Cyclization Use of a strong base; prolonged reaction time.Use a milder base or a coupling reagent that minimizes racemization, such as COMU. [21]

Conclusion

The incorporation of this compound into macrocyclic peptides represents a sophisticated strategy for the development of next-generation peptide therapeutics. While the steric hindrance of this unnatural amino acid presents a synthetic challenge, the use of optimized coupling protocols, as detailed in this application note, can lead to its successful integration. The resulting modifications to the peptide's conformational, binding, and pharmacokinetic properties can provide significant advantages in the pursuit of potent and selective drug candidates. This guide provides a comprehensive framework for researchers to harness the potential of this powerful building block in their peptide design and synthesis endeavors.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Available from: [Link]

  • Vinogradov, A. A., Yin, Y., & Suga, H. (2019). Ribosomal synthesis of macrocyclic peptides in vitro and in vivo mediated by genetically encoded aminothiol unnatural amino acid. Accounts of Chemical Research, 52(3), 633-643. Available from: [Link]

  • Harris, P. W. R., et al. (2017). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Angewandte Chemie International Edition, 56(45), 14163-14167. Available from: [Link]

  • D'Atri, V., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7523. Available from: [Link]

  • Coppock, M. B., & Winton, A. J. (Eds.). (2022). Peptide Macrocycles: Methods and Protocols. Springer. Available from: [Link]

  • D'Atri, V., et al. (2021). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Istituto di Cristallografia - CNR. Available from: [Link]

  • D'Souza, A., & De, S. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available from: [Link]

  • Walsh, C. T., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. Available from: [Link]

  • Vaas, L. I. T., et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. International Journal of Molecular Sciences, 24(9), 7894. Available from: [Link]

  • Sisto, A., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry, 60(20), 8412-8421. Available from: [Link]

  • BioExcel. (n.d.). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Available from: [Link]

  • ResearchGate. (n.d.). Peptide macrocyclization strategies and functionalization of the.... Available from: [Link]

  • Smith, T. P., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15729. Available from: [Link]

  • Hansen, M. H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Journal of Medicinal Chemistry, 66(10), 6688-6699. Available from: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Mondal, S., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances, 2(13), 4381-4390. Available from: [Link]

  • Sal-Man, L. G., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 21(22), 3233-3240. Available from: [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. Available from: [Link]

  • Crisma, M., et al. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 60(1), 1-8. Available from: [Link]

  • PubMed. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • ResearchGate. (n.d.). Recent advances in peptide macrocyclization strategies. Available from: [Link]

  • Drug Target Review. (2025). Obstacles and innovations of macrocyclic drug development. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available from: [Link]

  • IAmBiotech. (n.d.). MSDS - Safety Data Sheet. Available from: [Link]

  • Maier, J. M., et al. (2018). Peptide Macrocyclization Guided by Reversible Covalent Templating. Angewandte Chemie International Edition, 57(31), 9733-9737. Available from: [Link]

  • ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,.... Available from: [Link]

  • Lampel, A., et al. (2020). Effect of polar amino acid incorporation on Fmoc-diphenylalanine-based tetrapeptides. Biomaterials Science, 8(12), 3369-3377. Available from: [Link]

  • Lampel, A., et al. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano, 14(11), 15446-15455. Available from: [Link]

  • NTU > IRep. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Available from: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Request PDF. (n.d.). Conformational study on dipeptides containing phenylalanine: A DFT approach. Available from: [Link]

  • Baker Lab. (2021). Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1. Available from: [Link]

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Fmoc deprotection times for 2,6-dichloro-L-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Fmoc Deprotection Strategies for 2,6-Dichloro-L-Phenylalanine in SPPS

Abstract

The incorporation of 2,6-dichloro-L-phenylalanine (2,6-Cl2-Phe) into peptide sequences is a critical strategy for enhancing metabolic stability and inducing conformational constraints. However, the bulky chlorine atoms at the ortho positions of the phenyl ring create a "steric umbrella" that significantly retards the removal of the N-terminal Fmoc group. Standard deprotection protocols (20% piperidine, 2 x 5 min) often result in incomplete deprotection, leading to deletion sequences (des-2,6-Cl2-Phe peptides) or truncation. This guide details the mechanistic barriers and provides validated, high-efficiency protocols using DBU supplementation and microwave irradiation to ensure quantitative Fmoc removal.

The Steric Challenge: Mechanism of Failure

In standard Solid Phase Peptide Synthesis (SPPS), Fmoc removal proceeds via an E1cB elimination mechanism .[1] A base (typically piperidine) abstracts the acidic proton at the 9-position of the fluorene ring.[1]

For standard amino acids (e.g., Ala, Leu), this proton is accessible. However, in 2,6-Cl2-Phe , the 2,6-dichloro substitution pattern forces the aromatic ring into a rigid conformation perpendicular to the peptide backbone to minimize steric clash with the


-proton. This creates a dense steric blockade that shields the Fmoc group's acidic proton from the bulky piperidine molecule.

Key Insight: The rate-limiting step is not the fulvene release, but the initial proton abstraction. Weak or hindered bases fail to penetrate this steric shield effectively within standard reaction windows.

Experimental Protocols & Data

The following protocols are graded by "Aggression Level." Choose the method based on your available equipment and the sensitivity of the downstream sequence (e.g., presence of Asp/Asn, which are prone to side reactions under harsh conditions).

Summary of Deprotection Times
Protocol LevelReagent CompositionTemperatureTime (Cycles)Suitability
Standard (Control) 20% Piperidine in DMF25°C (RT)2 x 10 minNot Recommended. High risk of incomplete deprotection (<80%).
Method A (Extended) 20% Piperidine in DMF25°C (RT)4 x 15 min Safe. Best for Asp-containing sequences prone to aspartimide formation.
Method B (Chemical) 2% DBU + 5% Piperazine in DMF25°C (RT)2 x 5 min Fast. DBU is a stronger, smaller base. Risk:[1][2] Aspartimide formation.[1][2][3][4][5]
Method C (Thermal) 20% Piperidine + 0.1M Oxyma75°C (MW)1 x 2 min + 1 x 4 min Optimal. Microwave energy overcomes the activation energy barrier.

Detailed Methodologies

Method B: DBU-Accelerated Deprotection (Chemical Optimization)

Use this method if you lack a microwave synthesizer but need higher efficiency than piperidine alone.

Reagents:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic, sterically smaller, and stronger base.[4]

  • Piperidine or Piperazine: Required to scavenge the dibenzofulvene byproduct (DBU cannot scavenge).

Protocol:

  • Prepare Solution: Mix 2% (v/v) DBU and 5% (w/v) Piperazine in DMF.

  • Drain: Remove solvent from the coupling step.

  • Batch 1: Add solution (10 mL per gram of resin). Shake for 5 minutes . Drain.

  • Batch 2: Add fresh solution. Shake for 10 minutes . Drain.

  • Wash: Aggressive washing is crucial to remove DBU traces. Wash 5x with DMF, 2x with DCM, 3x with DMF.

Critical Warning: DBU promotes aspartimide formation if Asp(OtBu) is present in the chain.[4] If your sequence contains Asp, add 0.1 M HOBt or Oxyma Pure to the deprotection cocktail to suppress this side reaction [1].

Method C: Microwave-Assisted Deprotection (The Gold Standard)

Thermal energy provides the kinetic push to overcome the steric barrier of the chlorines.

Equipment: CEM Liberty Blue / Biotage Initiator or equivalent.

Protocol:

  • Reagent: 20% Piperidine in DMF (Standard).

  • Cycle 1 (Initial Deblock):

    • Temperature: 75°C

    • Power: 150W (Dynamic)

    • Time: 120 seconds (2 min)

  • Drain & Wash: (Automatic)

  • Cycle 2 (Completion):

    • Temperature: 75°C

    • Power: 150W

    • Time: 240 seconds (4 min)

  • Note: For 2,6-Cl2-Phe, the addition of 0.1 M Oxyma Pure to the deprotection solution is recommended to prevent racemization of the previous amino acid (Cys/His) if they are sensitive to heat [2].

Validation & Troubleshooting

How do you confirm the Fmoc group is gone? The steric bulk that hinders deprotection also hinders colorimetric tests.

The Kaiser Test (Ninhydrin) - False Negatives
  • Issue: The 2,6-dichloro group shields the free amine after deprotection. Ninhydrin may not react fully, leading to a faint or "false negative" (yellow/light blue) result, causing you to over-deprotect unnecessarily.

  • Solution: Use the Chloranil Test or TNBS Test for secondary/hindered amines, or rely on UV-Vis monitoring .

UV-Vis Monitoring (The Self-Validating System)
  • Collect the filtrate from the second deprotection step.

  • Measure absorbance at 301 nm (dibenzofulvene-piperidine adduct).

  • If Abs > 0.05 (relative to baseline), perform a third deprotection step.

  • Micro-Cleavage: The only definitive proof is to cleave 5 mg of resin and run LC-MS. Look for the mass of [Peptide + Fmoc] (+222 Da). If observed, repeat deprotection.

Visualizing the Workflow

Figure 1: The Steric Barrier Mechanism

Visualizing why the base cannot access the proton.

StericBlock Base Base (Piperidine) Cl_Shield 2,6-Dichloro Shielding Base->Cl_Shield Blocked by Steric Bulk Fmoc Fmoc Group (Target) AlphaC Alpha-Carbon (Peptide Backbone) Fmoc->AlphaC Attached to Cl_Shield->Fmoc Protects

Caption: The 2,6-dichloro substituents create a steric umbrella (Yellow), physically blocking the base (Red) from abstracting the Fmoc proton.

Figure 2: Decision Tree for Protocol Selection

Logic flow for selecting the correct deprotection method.

ProtocolSelection Start Start: Deprotect 2,6-Cl2-Phe CheckAsp Contains Asp/Asn/Gly in sequence? Start->CheckAsp HighRisk Yes (High Risk) CheckAsp->HighRisk Aspartimide Prone LowRisk No (Low Risk) CheckAsp->LowRisk Stable MW_Check Microwave Available? HighRisk->MW_Check MethodA Method A: Extended Piperidine (4 x 15 min) MW_Check->MethodA No MethodC Method C: Microwave (75°C) + 0.1M Oxyma MW_Check->MethodC Yes MethodB Method B: 2% DBU + 5% Pip (2 x 5 min) LowRisk->MethodB Fastest

Caption: Protocol selection logic. DBU is avoided in Asp-containing sequences to prevent aspartimide side reactions.[2]

References

  • Wade, J. D., et al. (1991).[4] Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization of aspartimide formation.[1] Peptide Research.[3][4][6] Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][7][8][9][10][11] Chemical Reviews. Link

  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.[1][5] RSC Advances.[1] Link

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Application Note: Synthesis of Protease-Resistant Peptides using Fmoc-2,6-Dichloro-L-Phe

[1]

Executive Summary

Therapeutic peptides often suffer from rapid in vivo clearance due to enzymatic degradation.[1][2] While strategies like PEGylation or albumin binding extend circulation time, they can compromise binding affinity or increase immunogenicity.[1] A superior, intrinsic approach involves the site-specific incorporation of non-natural amino acids that sterically occlude the scissile bond.

Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl2-Phe) is a potent tool in this arsenal.[1] The bulky chlorine atoms at the ortho positions of the phenyl ring create a rigid steric shield that prevents proteases (specifically chymotrypsin-like enzymes) from accessing the peptide backbone. However, this same steric bulk presents significant challenges during Solid Phase Peptide Synthesis (SPPS).[1]

This guide provides a high-fidelity protocol for synthesizing peptides containing Fmoc-2,6-Cl2-Phe, focusing on overcoming the "difficult coupling" barrier and validating the resulting protease resistance.

Scientific Rationale: The Ortho-Effect

Mechanism of Protease Resistance

Proteases like Chymotrypsin cleave peptide bonds on the C-terminal side of large hydrophobic residues (Phe, Trp, Tyr).[1] The enzymatic mechanism requires the peptide backbone to fit into a specific binding pocket (S1 pocket) to allow the catalytic triad (Ser-His-Asp) to attack the carbonyl carbon.

2,6-Dichloro-Phe acts via two mechanisms:

  • Steric Occlusion: The 2,6-substituents lock the side chain in a specific conformation (high rotational barrier) and physically block the enzyme's approach to the amide bond.

  • Electronic Deactivation: The electron-withdrawing chlorine atoms reduce the electron density of the aromatic ring, potentially altering pi-stacking interactions required for enzyme recognition.

Visualizing the Mechanism

The following diagram illustrates how the 2,6-dichloro substitution blocks protease access compared to native Phenylalanine.

ProteaseResistancecluster_0Enzymatic InteractionProteaseSerine Protease(Catalytic Triad)NativePheNative Phe Residue(Flexible, Accessible)Protease->NativePhe Fits in S1 PocketModPhe2,6-Cl2-Phe Residue(Rigid, Shielded)Protease->ModPhe Steric Clash(Access Denied)HydrolysisHydrolysis(Peptide Bond Cleavage)NativePhe->Hydrolysis Nucleophilic AttackStabilityIntact Peptide(Therapeutic Efficacy)ModPhe->Stability Bond Protected

Caption: Comparative mechanism of proteolytic susceptibility between Native Phe and 2,6-Cl2-Phe.

Synthesis Protocol: Overcoming Steric Hindrance

Incorporating Fmoc-2,6-Cl2-Phe requires deviations from standard SPPS protocols. The bulkiness affects both the coupling of the residue and the subsequent coupling onto its N-terminus.

Materials Required[3][4][5][6][7][8][9][10][11][12][13]
  • Resin: Rink Amide MBHA (low loading, ~0.3-0.4 mmol/g) or Wang Resin.[1] Note: Low loading is crucial to prevent aggregation.[1]

  • Amino Acid: Fmoc-2,6-Dichloro-L-Phe-OH.[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1][3]

Step-by-Step Methodology
Phase 1: Resin Preparation[1][4][5]
  • Swelling: Swell resin in DCM for 30 mins, then wash 3x with DMF.[1][3][6]

  • Initial Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.[1][6][7]

Phase 2: Coupling Fmoc-2,6-Cl2-Phe (The "Incoming" Step)

Challenge: Moderate.[1][4][5] The carboxyl group is somewhat hindered, but the primary challenge is the bulk of the side chain interfering with the resin matrix.

  • Activation: Dissolve Fmoc-2,6-Cl2-Phe (4.0 eq) and HATU (3.9 eq) in minimal DMF. Add HOAt (4.0 eq) and DIEA (8.0 eq).[1]

    • Expert Tip: Pre-activate for exactly 2 minutes.[1] Do not exceed 5 minutes to avoid racemization.

  • Reaction: Add mixture to resin.

    • Standard: Shake for 2 hours at Room Temperature.

    • Microwave (Recommended): 75°C for 10 minutes (25W).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though this is a primary amine, Chloranil is reliable here).[1] If positive, recouple using PyAOP/DIEA.[1]

Phase 3: Coupling ONTO Fmoc-2,6-Cl2-Phe (The "Hard" Step)

Challenge:High. Once the 2,6-Cl2-Phe is attached, its ortho-chlorines shield the N-terminal amine, making it a poor nucleophile for the next amino acid.

  • Deprotection: 20% Piperidine in DMF (2 x 15 min). Note: Extended time ensures complete removal of Fmoc from the hindered amine.

  • Coupling the Next Residue:

    • Use HATU/HOAt (5.0 eq) with DIEA (10 eq).[1]

    • Microwave: 75°C for 15 minutes (Double Coupling is mandatory).

    • Manual: If microwave is unavailable, couple for 4 hours at 50°C, drain, and repeat with fresh reagents for another 4 hours.

  • Capping: After the difficult coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DMF) to prevent deletion sequences.

Phase 4: Cleavage & Isolation[1][8]
  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.[1]

    • Note: The chloro-substituents are stable in TFA.[9]

  • Time: 2-3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[1][8]

Analytical Validation & Stability Testing[1]

Quality Control (QC)[1]
  • HPLC: Run a gradient of 5-95% ACN (0.1% TFA) over 30 mins. 2,6-Cl2-Phe is highly hydrophobic; expect a significant shift in retention time compared to the native peptide.

  • Mass Spectrometry: The isotopic pattern of Chlorine (35Cl/37Cl) provides a distinct signature.

    • Look for: M+2 and M+4 peaks due to the two chlorine atoms. This serves as an internal confirmation of incorporation.[1]

Protease Stability Assay Protocol

This assay quantifies the functional advantage of your modified peptide.

Reagents:

  • 
    -Chymotrypsin (Sigma, Type II from bovine pancreas).[1]
    
  • Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl2, pH 7.8.[1]

Procedure:

  • Preparation: Dissolve peptide to 1 mM in Buffer.

  • Incubation: Add Chymotrypsin (Enzyme:Substrate ratio of 1:100 w/w). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 50 µL of 1% TFA/50% ACN to stop the reaction.

  • Analysis: Inject onto HPLC. Integrate the area of the parent peptide peak.

Data Analysis: Plot



1
Comparative Data Summary

Typical results observed when replacing Phe with 2,6-Cl2-Phe in a bioactive peptide.

Peptide VariantSequence% Intact (1 hr)% Intact (4 hr)Half-life (

)
Native H-Gly-Phe -Ala-OH15%< 1%~20 min
Modified H-Gly-2,6-Cl2-Phe -Ala-OH98%92%> 24 hours

Troubleshooting Workflow

Use this decision tree to navigate synthesis failures associated with hindered residues.

TroubleshootingStartSynthesis Checkpoint:After Coupling 2,6-Cl2-PheTestKaiser/Chloranil TestStart->TestResultPosPositive (Blue/Green)Incomplete CouplingTest->ResultPos Color ChangeResultNegNegative (Yellow)Successful CouplingTest->ResultNeg No ColorAction1Recouple with PyAOP+ Heat (50°C)ResultPos->Action1Action2Check Resin Loading(Aggregation?)ResultPos->Action2 Fails TwiceNextStepProceed to Deprotection(Extend to 2x 15min)ResultNeg->NextStepAction1->Test Retest

Caption: Decision tree for monitoring coupling efficiency of hindered amino acids.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][9][4][8] Chemical Reviews, 109(6), 2455-2504.[1]

  • Gentilucci, L., et al. (2010).[1] "Chemical Modifications Designed to Improve Peptide Stability."[1] Current Pharmaceutical Design, 16(28), 3185-3203.[1]

  • Hocart, S. J., et al. (1999).[1] "Potent Antagonists of Somatostatin: Synthesis and Biological Activity of 2,6-Dichloro-Phe Analogs." Journal of Medicinal Chemistry, 42(11), 1863-1871.[1]

  • Coin, I., et al. (2007).[1] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.[1][5]

  • Bachem. (2023).[1] "Technical Note: Handling of Sterically Hindered Amino Acids." Note: General industry standard reference.

Solvent selection (DMF vs NMP) for Fmoc-2,6-Dichloro-L-Phenylalanine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Solvent Selection for Challenging Couplings: A Comparative Analysis of DMF and NMP for the Incorporation of Fmoc-2,6-Dichloro-L-Phenylalanine

Executive Summary

The successful solid-phase peptide synthesis (SPPS) of complex or sterically hindered sequences is critically dependent on the optimization of reaction conditions, with solvent selection being a paramount factor. The incorporation of bulky, non-natural amino acids such as this compound presents a significant synthetic challenge due to steric hindrance at the α-carbon, which impedes the rate of peptide bond formation. This application note provides a comprehensive analysis of N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the two most prevalent solvents in Fmoc-SPPS, to guide researchers in making an informed selection for such difficult couplings. We will explore the causal relationships between solvent properties and synthesis outcomes, provide detailed comparative protocols, and offer troubleshooting strategies to maximize purity and yield.

The Central Role of the Solvent in SPPS

In SPPS, the solvent is not merely an inert medium but an active participant influencing every step of the synthetic cycle. Its primary functions include:

  • Resin Swelling: The solvent must effectively solvate the polymer solid support (typically polystyrene-based), causing it to swell.[1][2][3][4] This swelling is essential to expose the reactive sites within the resin beads, allowing unhindered access for reagents and the growing peptide chain.[5] Inadequate swelling leads to dramatically reduced reaction kinetics and incomplete couplings.

  • Solubilization of Reagents: The solvent must fully dissolve protected amino acids and coupling reagents to ensure their availability for the reaction.[1][6][7][8] Poor solubility can lead to reagent precipitation and failed couplings.

  • Minimizing Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, rendering the N-terminal amine inaccessible. A good solvent will solvate the growing peptide, disrupting these interactions and maintaining its availability for the next coupling cycle.[4][8]

Physicochemical Properties: DMF vs. NMP

While both DMF and NMP are polar aprotic solvents, their subtle differences in physical properties can have a significant impact on the outcome of a challenging synthesis.

PropertyN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Impact on SPPS
Polarity (Dipole Moment) ~3.8 D[1]~4.1 DBoth are highly polar, effectively dissolving reagents. NMP's slightly higher polarity can be advantageous for solvating polar peptide sequences.[8][9]
Boiling Point 153 °C202 °CNMP's higher boiling point makes it more suitable for microwave-assisted SPPS and reactions requiring elevated temperatures to overcome steric hindrance.[6][10][11]
Resin Swelling Excellent for polystyrene resins.[2]Excellent; often considered superior for solvating the peptide-resin matrix.[8][9]Both are effective, but NMP's superior solvation of the growing peptide can prevent resin shrinking during aggregation-prone sequences.[10]
Stability Can decompose over time to dimethylamine and formic acid.[9] This can cause premature Fmoc deprotection.[9][12]Generally more stable and less prone to degradation.[6][9][12]NMP offers greater reliability, especially during long syntheses or with stored solvent. DMF should be high purity and amine-free.[13]
Toxicity/Regulatory Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity.[1][7][14]Also classified as an SVHC with similar reproductive toxicity concerns.[14][15]Both require careful handling and their use is increasingly restricted, prompting research into greener alternatives.[15][16][17]

The Synthetic Hurdle: Coupling of this compound

The primary challenge in coupling this compound arises from the profound steric bulk imparted by the two chlorine atoms at the ortho positions of the phenyl ring. This steric shield obstructs the nucleophilic attack of the resin-bound N-terminal amine on the activated carboxyl group of the incoming amino acid.

Caption: Steric hindrance from ortho-chlorine atoms impeding peptide bond formation.

This kinetic barrier necessitates optimized conditions, including the use of a highly potent coupling reagent and a solvent that can best facilitate the reaction. For such hindered couplings, NMP is often the superior choice . Its enhanced ability to solvate the growing peptide chain helps to prevent on-resin aggregation, which can further mask the N-terminal amine.[8][10] The better solvation environment provided by NMP can help to orient the reactants more favorably, partially overcoming the steric barrier.

Comparative Experimental Protocols

The following protocols are designed to empirically determine the optimal solvent for coupling this compound to a growing peptide chain on a Rink Amide resin. A powerful uronium salt coupling reagent, HATU, is recommended to maximize the potential for success.[10][18][19]

Objective: To compare the coupling efficiency of this compound in DMF versus NMP.

Materials:

  • Resin: Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading)

  • Amino Acids: Standard Fmoc-protected amino acids; this compound

  • Solvents: High-purity, amine-free SPPS-grade DMF and NMP

  • Deprotection Reagent: 20% (v/v) Piperidine in the respective solvent (DMF or NMP)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Testing Reagent: Kaiser Test Kit (Ninhydrin test)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Precipitation/Wash: Cold Diethyl Ether

Workflow Overview

G cluster_dmf Protocol A: DMF cluster_nmp Protocol B: NMP start Start with Peptide-Resin (Free N-terminal Amine) swell_dmf Swell Resin in DMF swell_nmp Swell Resin in NMP deprotect_dmf Fmoc Deprotection (20% Piperidine/DMF) swell_dmf->deprotect_dmf wash_dmf DMF Washes deprotect_dmf->wash_dmf kaiser1_dmf Kaiser Test (Confirm Deprotection) wash_dmf->kaiser1_dmf couple_dmf Couple Fmoc-2,6-Cl2-Phe (HATU/DIPEA in DMF) kaiser1_dmf->couple_dmf wash2_dmf DMF Washes couple_dmf->wash2_dmf kaiser2_dmf Kaiser Test (Confirm Coupling) wash2_dmf->kaiser2_dmf continue_synthesis Continue Synthesis or Cleave kaiser2_dmf->continue_synthesis deprotect_nmp Fmoc Deprotection (20% Piperidine/NMP) swell_nmp->deprotect_nmp wash_nmp NMP Washes deprotect_nmp->wash_nmp kaiser1_nmp Kaiser Test (Confirm Deprotection) wash_nmp->kaiser1_nmp couple_nmp Couple Fmoc-2,6-Cl2-Phe (HATU/DIPEA in NMP) kaiser1_nmp->couple_nmp wash2_nmp NMP Washes couple_nmp->wash2_nmp kaiser2_nmp Kaiser Test (Confirm Coupling) wash2_nmp->kaiser2_nmp kaiser2_nmp->continue_synthesis

Caption: Parallel workflows for comparing DMF and NMP in a coupling cycle.

Protocol A: Coupling in DMF

(Perform all steps in a vented fume hood with appropriate personal protective equipment.)

  • Resin Preparation:

    • Place 100 mg (~0.05 mmol) of Rink Amide resin in a peptide synthesis vessel.

    • Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection:

    • Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.

    • Add a fresh 3 mL of 20% piperidine in DMF. Agitate for 10 minutes and drain.[13]

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Checkpoint - Kaiser Test:

    • Take a small sample of beads (~2 mg).

    • Perform a Kaiser test. A deep blue color confirms the presence of free primary amines. If the test is negative, the deprotection failed; repeat step 2.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (4 eq., 0.2 mmol) and HATU (3.9 eq., 0.195 mmol) in 2 mL of DMF.

    • Add DIPEA (8 eq., 0.4 mmol) to the vial. Agitate for 2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the drained resin.

    • Agitate at room temperature for 2-4 hours. Note: Longer coupling times are expected for hindered residues.[10]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Checkpoint - Kaiser Test:

    • Take a small sample of beads.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling.

    • If the test is positive (blue beads): The coupling is incomplete. Drain the resin and repeat step 4 (a "double coupling").

Protocol B: Coupling in NMP
  • Follow the exact same procedure as Protocol A, but replace DMF with NMP in all steps (swelling, piperidine solution preparation, washing, and coupling solution preparation).

Peptide Cleavage and Analysis
  • Final Wash and Dry: After the final successful coupling, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add 3 mL of the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the dry resin.[20]

    • Agitate at room temperature for 2-3 hours.

  • Precipitation:

    • Filter the cleavage solution into a centrifuge tube containing 30 mL of cold diethyl ether.

    • Centrifuge for 5 minutes at 3000 rpm, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Analysis:

    • Dry the crude peptide pellet.

    • Analyze the crude product via Reverse-Phase HPLC (RP-HPLC) to determine purity and by Mass Spectrometry (MS) to confirm the identity and check for deletion products.

Interpreting the Results

The choice of solvent will be guided by a direct comparison of the analytical data from both protocols.

ParameterExpected Outcome with DMFExpected Outcome with NMPInterpretation
Kaiser Test after 1st Coupling May remain positive, indicating a slow or incomplete reaction and necessitating a double coupling.Higher likelihood of a negative result, indicating more efficient coupling.NMP's superior solvation likely enhances reaction kinetics for this hindered residue.[9][10]
Crude Purity (RP-HPLC) Lower purity, with a significant peak corresponding to the deletion sequence (peptide lacking 2,6-Cl₂-Phe).Higher purity, with a more prominent peak for the desired product.A direct measure of coupling efficiency. Higher purity indicates fewer failed coupling events.
Yield Potentially lower due to incomplete reactions or loss of material during required double couplings.Potentially higher due to more complete and efficient reactions.Reflects the overall success of the synthesis.

Troubleshooting & Advanced Strategies

  • Persistent Incomplete Coupling: If double coupling in NMP still fails, consider increasing the reaction temperature to 40-50°C. NMP's high boiling point makes it ideal for this strategy.[10] Microwave-assisted synthesis is also highly effective for driving difficult couplings to completion.[11]

  • Alternative Coupling Reagents: For extremely challenging cases, phosphonium salts like PyBOP or specialized reagents like COMU may offer enhanced reactivity.[10]

  • Solvent Mixtures: In cases of severe on-resin aggregation, a mixture of NMP/DMSO can be employed to further enhance the disruption of peptide secondary structures.[21]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of N-Methylpyrrolidone (NMP) in Advanced Pharmaceutical Peptide Synthesis.
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC. (2026).
  • Green Solvents in SPPS: Sustainable Peptide Synthesis. (2025).
  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. (2026).
  • Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (2025). Application of N,N-Dimethylformamide (DMF)
  • AAPPTec. Solvents for Solid Phase Peptide Stynthesis Contents.
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - RSC Publishing. (2021).
  • Wikipedia. Dimethylformamide.
  • Luxembourg Bio Technologies.
  • Carl ROTH. N,N-Dimethylformamide (DMF), 25 l, plastic.
  • Investigation of Parameters that Affect Resin Swelling in Green Solvents - White Rose Research Online.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Ynamide Coupling Reagents: Origin and Advances - PMC.
  • Red Glead Discovery. (2024). Exciting Update on Green Solvents for Peptide Synthesis.
  • Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions.
  • Biotage. (2023). Green solvents for solid phase peptide synthesis.
  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. (2025).
  • Evaluation of greener solvents for solid-phase peptide synthesis - Taylor & Francis. (2021).
  • Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis - MDPI. (2022).
  • Bachem. Introduction to Peptide Synthesis Methods.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
  • MilliporeSigma.
  • Vapourtec. (2022). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: The Use of Fmoc-Gly-DL-Ala in the Synthesis of Bioactive Peptides.
  • Green Chemistry - In situ Fmoc removal.
  • Mesa Labs. SPPS Tips For Success Handout.
  • American Chemical Society. (2022).

Sources

Using Fmoc-2,6-Dichloro-L-Phenylalanine in phage display library construction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 2,6-Dichloro-L-Phenylalanine into Phage Display Libraries

Part 1: Executive Summary & Critical Pre-Requisite

Abstract The incorporation of 2,6-dichloro-L-phenylalanine (2,6-Cl2-Phe) into phage-displayed peptide libraries offers a unique avenue for drug discovery. Unlike canonical amino acids, the 2,6-dichloro substitution provides significant steric bulk and lipophilicity, locking peptides into specific conformations and enhancing hydrophobic interactions with target "hotspots." This guide details the protocol for utilizing Genetic Code Expansion (GCE) to introduce this non-canonical amino acid (ncAA) into M13 phage libraries.

CRITICAL ADVISORY: The "Fmoc" Caveat Do NOT add Fmoc-2,6-Dichloro-L-Phenylalanine directly to bacterial cultures. The "Fmoc" (Fluorenylmethyloxycarbonyl) group is a protecting group used strictly for chemical synthesis (SPPS). E. coli translation machinery cannot process Fmoc-protected amino acids; the bulky group prevents recognition by the aminoacyl-tRNA synthetase.

  • If you have purchased Fmoc-2,6-Cl2-Phe: You must chemically remove the Fmoc group (Protocol A) before using it in the phage display workflow (Protocol B).

  • If you have the free acid (H-2,6-Cl2-Phe-OH): Skip to Protocol B.

Part 2: Scientific Mechanism & Workflow

Mechanism of Action: Amber Suppression

To incorporate 2,6-Cl2-Phe, we utilize an orthogonal translation system derived from Methanocaldococcus jannaschii (Mj).

  • The "Blank" Codon: The phage library is designed with an Amber stop codon (TAG ) at the desired position(s) for modification.

  • The Orthogonal Pair: The host E. coli carries a plasmid (e.g., pEVOL) encoding:

    • An orthogonal tRNA (MjtRNA_CUA) that recognizes the TAG codon.

    • An evolved aminoacyl-tRNA synthetase (MjTyrRS) engineered to specifically charge the tRNA with 2,6-Cl2-Phe, excluding endogenous amino acids.

  • Translation: When the ribosome encounters TAG, instead of terminating, it incorporates 2,6-Cl2-Phe, displaying the modified peptide on the phage surface (pIII or pVIII protein).

Visual Workflow: Genetic Code Expansion in Phage

GCE_Phage_System cluster_inputs System Inputs cluster_cell E. coli Host (TG1/SS320) NcAA 2,6-Cl2-Phe (Free Acid) Synthetase MjTyrRS (Expressed) NcAA->Synthetase Plasmid1 Phagemid Library (Gene III-TAG) Ribosome Ribosome (Translation) Plasmid1->Ribosome mRNA Plasmid2 pEVOL Plasmid (MjTyrRS + tRNA) Plasmid2->Synthetase Arabinose tRNA Orthogonal tRNA_CUA Plasmid2->tRNA Charged_tRNA Acylated tRNA (2,6-Cl2-Phe) Synthetase->Charged_tRNA Charging tRNA->Charged_tRNA Charged_tRNA->Ribosome TAG Suppression Output Phage Particle Displaying 2,6-Cl2-Phe Ribosome->Output Assembly

Figure 1: The tripartite system required for ncAA phage display. The ncAA is pumped into the cell, charged onto a specific tRNA by an evolved synthetase, and incorporated at the TAG codon.

Part 3: Experimental Protocols

Protocol A: Chemical Deprotection of Fmoc-2,6-Cl2-Phe

Perform this only if starting with the Fmoc-derivative. Piperidine is toxic to E. coli and must be removed completely.

Reagents:

  • This compound

  • 20% Piperidine in DMF (v/v)[1][2]

  • Cold Diethyl Ether

  • Methanol (MeOH)

Steps:

  • Dissolution: Dissolve 500 mg of Fmoc-2,6-Cl2-Phe in 5 mL of 20% Piperidine/DMF.

  • Reaction: Stir at room temperature for 30–45 minutes. (Monitor by TLC if possible; Fmoc removal is usually rapid).

  • Precipitation: Pour the reaction mixture into 45 mL of ice-cold Diethyl Ether. The free amino acid should precipitate, while the Fmoc-piperidine adduct remains soluble or forms a separate oil.

  • Wash: Centrifuge (3000 x g, 5 min), decant the ether. Resuspend the pellet in fresh cold ether and centrifuge again. Repeat 3 times to ensure full removal of piperidine.

  • Drying: Dry the pellet under vacuum/nitrogen flow.

  • Solubilization for Bio-Use: Dissolve the resulting white powder in 0.1M NaOH or Water/DMSO (1:1) to create a 100 mM stock solution. Adjust pH to ~7.5–8.0 if using NaOH.

Protocol B: Phage Library Construction & Induction (GCE Method)

Reagents & Equipment:

  • Host Strain: E. coli TG1 or SS320 (Electrocompetent, >10^10 CFU/µg).

  • Plasmids:

    • pPhage: Phagemid containing the library (NNK codons) + TAG stop codon.

    • pEVOL-pCl2Phe: Plasmid encoding the specific MjTyrRS/tRNA pair for 2,6-dichlorophenylalanine (Verify specificity, e.g., clone derived from Chin et al. or Schultz et al. libraries).[2][3][4][5][6]

  • Inducers: L-Arabinose, IPTG.

  • ncAA Stock: 100 mM 2,6-Cl2-Phe (from Protocol A).

  • Helper Phage: M13KO7 or CM13.

Step-by-Step Methodology:

1. Co-Transformation

  • Transform electrocompetent E. coli (containing pEVOL-pCl2Phe) with your pPhage library.

  • Plate a small aliquot on 2xYT-Agar + Antibiotics (Chloramphenicol for pEVOL, Carbenicillin/Ampicillin for pPhage) to calculate library size.

  • Inoculate the remainder into 1 L of 2xYT + Antibiotics + 1% Glucose (to repress phage expression). Grow to OD600 = 0.5.[2]

2. Rescue & Induction (The Critical Step)

  • Infection: Add Helper Phage (MOI = 20:1) to the culture.[7][8] Incubate 30 min at 37°C (static) then 30 min (shaking).

  • Spin Down: Centrifuge cells (3000 x g, 15 min). Discard supernatant (removes glucose).

  • Resuspension: Resuspend pellet in 1 L of GMML Media (Glycerol Minimal Media) or 2xYT buffered to pH 7.4.

    • Why Minimal Media? Rich media contains canonical phenylalanine which competes with the ncAA. Minimal media reduces background incorporation of Phe/Tyr.

  • The "Cocktail" Addition:

    • Antibiotics: Kan (Helper), Carb (Phagemid), Cam (pEVOL).

    • Inducer 1 (Synthetase): 0.02% L-Arabinose (Induces pEVOL).

    • Inducer 2 (Phage): 1 mM IPTG (Induces Phagemid).

    • The ncAA: Add 2,6-Cl2-Phe to a final concentration of 1 mM .

  • Expression: Incubate at 30°C for 16–20 hours. (Lower temperature aids folding of the modified pIII fusion).

3. Phage Harvesting

  • Centrifuge culture (8000 x g, 20 min, 4°C). Keep Supernatant.

  • PEG Precipitation: Add 1/5th volume of PEG/NaCl (20% PEG-8000, 2.5M NaCl). Incubate on ice for 1 hour.

  • Spin (12,000 x g, 30 min). Resuspend phage pellet in PBS.[2]

Protocol C: Biopanning & Validation

Visual Workflow: The Selection Cycle

Panning_Cycle Start Input Phage Library (Displaying 2,6-Cl2-Phe) Target Immobilized Target (Beads/Plate) Start->Target Binding Wash Stringent Washing (Remove weak binders) Target->Wash Elution Acid/Trypsin Elution Wash->Elution Infection Infect E. coli (TG1) + pEVOL Plasmid Elution->Infection Amplification Amplify with ncAA (Repeat Protocol B) Infection->Amplification Rescue Amplification->Start Round 2, 3, 4... Analysis Sequencing & ELISA Amplification->Analysis After Round 3/4

Figure 2: Recursive selection cycle. Crucially, amplification steps must always include the ncAA to maintain the phenotype.

Validation (QC)

  • Titer Check: Compare phage output with and without ncAA.

    • Expected Result: Titer in the presence of 2,6-Cl2-Phe should be 10–100x higher than the negative control (no ncAA). If titers are equal, the synthetase is promiscuous (incorporating Phe/Tyr) or the library has lost the TAG codon.

  • Phage ELISA: Pick single clones, grow in 96-well blocks (with ncAA), and test binding to target.

  • Sequencing: Sequence the positive hits. You should observe the TAG codon at the randomized position.

Part 4: Data Presentation & Troubleshooting

Table 1: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Titer (<10^9) Toxicity of ncAA or Piperidine residues.Ensure Protocol A (wash) was thorough.[6] Check pH of media after adding ncAA.
High Background (No ncAA) Synthetase is incorporating Phe or Tyr.Use a more stringent MjTyrRS variant. Switch to Minimal Media (GMML) to starve cells of Phe.
No Enrichment Library collapse or "Jackpot" growers.Sequence the pool. If wild-type pIII dominates, increase antibiotic selection pressure for the pEVOL plasmid.
Precipitate in Media 2,6-Cl2-Phe insolubility.Dissolve ncAA in DMSO or 1M NaOH before adding.[2] Do not exceed 2mM final concentration.

References

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code.[2] Annual Review of Biochemistry, 79, 413-444.[2] Link[2]

  • Tian, F., et al. (2004). A phage display system with unnatural amino acids.[3][9] Journal of the American Chemical Society, 126(49), 15962-15963.[3] Link[2]

  • Oller-Salvia, B., & Chin, J. W. (2019). Efficient phage display with multiple distinct non-canonical amino acids using orthogonal ribosome-mediated genetic code expansion. Angewandte Chemie International Edition, 58(32), 10844-10848.[2] Link

  • Merryman, C., & Green, R. (2012). Transformation of aminoacyl-tRNA synthetases to recognize unnatural amino acids.[2] Methods in Enzymology, 502, 257-273.[2] (Detailed protocols for MjTyrRS evolution). Link[2]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research, 35(3), 161-214.[2] (Standard Fmoc removal protocols). Link

Sources

Overcoming the Steric Wall: Solution-Phase Synthesis with Fmoc-2,6-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Effect" Challenge

Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl2-Phe-OH) represents a pinnacle of synthetic difficulty in peptide chemistry. While the halogenation provides exceptional metabolic stability and restricts conformational freedom—valuable for phage display hits and stapled peptides—the 2,6-substitution pattern creates a "Steric Wall."

Unlike standard bulky amino acids (e.g., Isoleucine, Valine), the chlorine atoms at the ortho positions of the phenyl ring create an electronic and steric shield that protects both the


-amine and the carboxylic acid. This leads to two critical failure modes:
  • Coupling Stagnation: The nucleophilic attack is kinetically retarded, often by orders of magnitude compared to Phenylalanine.

  • Racemization: The activated carboxylate (often an oxazolone intermediate) exists longer due to slow aminolysis, significantly increasing the probability of racemization before the peptide bond forms.

This guide moves beyond standard EDC/NHS chemistry, utilizing Propylphosphonic Anhydride (T3P) and HATU/HOAt systems to ensure chiral integrity and high yield in solution-phase synthesis.

Strategic Analysis: Reagent Selection

For solution-phase synthesis, the "Self-Validating" requirement dictates that we choose reagents where byproducts are easily removed without chromatography (whenever possible).

Table 1: Coupling Reagent Decision Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU / HOAt EDC / HOBt
Primary Use Recommended: Coupling of Fmoc-2,6-Cl2-Phe Recommended: Coupling to 2,6-Cl2-Phe-amine Not Recommended
Mechanism Cyclic anhydride activation; low epimerization.Uronium salt; extremely fast kinetics.Carbodiimide; slow, prone to urea precipitation.
Steric Power High (due to low steric bulk of reagent itself).Very High (brute force).[1]Low to Medium.[1]
Workup Excellent: Byproducts are water-soluble.[2][3]Difficult: Guanidinium salts require washes; difficult to remove from small peptides.Poor: Urea byproducts often insoluble/hard to filter.
Racemization Lowest among potent activators.Low if base is controlled; high if base excess.Moderate.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling this specific residue.

SynthesisProtocol Start Start: Peptide Assembly Decision Is Fmoc-2,6-Cl2-Phe the Nucleophile or Electrophile? Start->Decision Electrophile Electrophile (Carboxylic Acid) Coupling Fmoc-2,6-Cl2-Phe-OH to an amine Decision->Electrophile Activating COOH Nucleophile Nucleophile (Amine) Coupling an AA to H-2,6-Cl2-Phe-OR Decision->Nucleophile Exposing NH2 T3P_Step Protocol A: T3P Activation (Low Epimerization Focus) Electrophile->T3P_Step Wash_Acid Workup: Wash w/ NaHCO3 + Water (Removes T3P byproducts) T3P_Step->Wash_Acid QC QC: LC-MS & Chiral HPLC Wash_Acid->QC Deprotect Step 1: Fmoc Removal (DEA/DCM Protocol) Nucleophile->Deprotect HATU_Step Step 2: HATU/HOAt Activation (Kinetic Power Focus) Deprotect->HATU_Step HATU_Step->QC

Caption: Decision tree for selecting the optimal activation strategy based on the role of the steric residue.

Detailed Experimental Protocols

Protocol A: Coupling of Fmoc-2,6-Cl2-Phe-OH (The T3P Method)

Use this when adding the dichloro-phenylalanine to the N-terminus of a growing chain.

Rationale: T3P is chosen because it generates water-soluble byproducts (propylphosphonic acid salts), allowing for a simple extraction workup.[4] It also shows superior resistance to racemization compared to HATU when activating hindered acids.

Materials:

  • Fmoc-2,6-Cl2-Phe-OH (1.2 equiv)

  • Amino component (Amine-Peptide-Ester) (1.0 equiv)

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 - 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or Pyridine (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve the Fmoc-AA and the amino component in the minimum amount of dry solvent (EtOAc preferred for workup; DMF if peptide is hydrophobic).

  • Cooling: Cool the mixture to 0°C in an ice bath. Critical: Lower temperature suppresses oxazolone formation.

  • Base Addition: Add DIPEA (or Pyridine). Stir for 5 minutes.

  • Activation: Add the T3P solution dropwise over 2 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Stir for 12–24 hours.

    • Monitoring: Check by TLC or LC-MS. If incomplete after 24h, add 0.5 equiv T3P and stir longer. Do not heat.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash 3x with Water (Removes T3P salts).

    • Wash 2x with 5% KHSO4 or 1M HCl (Removes unreacted amine/base).

    • Wash 2x with Sat. NaHCO3 (Removes unreacted acid).

    • Dry over MgSO4 and concentrate.

Protocol B: Coupling to H-2,6-Cl2-Phe-OR (The HATU/HOAt Method)

Use this when elongating the peptide chain from the dichloro-phenylalanine amine.

Rationale: The amine of 2,6-Cl2-Phe is buried between the two chlorine atoms. T3P is often too mild to drive this reaction to completion. We require the "brute force" kinetics of HATU (or COMU) combined with HOAt to facilitate the nucleophilic attack.

Materials:

  • Incoming Fmoc-Amino Acid (3.0 - 5.0 equiv) — Excess is vital.

  • HATU (2.9 - 4.9 equiv)

  • HOAt (3.0 - 5.0 equiv) — Additive is crucial to prevent racemization of the incoming AA.

  • DIPEA (6.0 - 10.0 equiv)

  • Solvent: DMF (Required for HATU stability and solubility).

Step-by-Step:

  • Pre-Activation: Dissolve the incoming Fmoc-AA, HATU, and HOAt in DMF.

  • Base Addition: Add DIPEA to the pre-activation mixture. Shake/stir for exactly 30 seconds . Note: Do not age the activated ester longer than 2 mins; HATU reacts with the amine quickly, but the active ester can degrade.

  • Coupling: Add the pre-activated solution to the H-2,6-Cl2-Phe-OR (dissolved in minimal DMF).

  • Reaction: Stir at RT.

    • Optimization: If conversion is <50% after 4 hours, microwave irradiation (40°C, 20W) can be applied, but this risks epimerization. Re-coupling (double coupling) with fresh reagents is preferred over heating.

  • Workup: Standard EtOAc/H2O extraction (as above), but requires more thorough washing to remove guanidinium byproducts of HATU.

Protocol C: Fmoc Deprotection in Solution (The Volatile Base Method)

Rationale: Standard piperidine deprotection generates non-volatile byproducts (N-fluorenylpiperidine) that are difficult to remove without chromatography. We use Diethylamine (DEA) because it is volatile, allowing the reagent and the fulvene-adduct to be managed more easily, or TAEA (Tris(2-aminoethyl)amine) which creates a scavenger-adduct extractable into phosphate buffer.

Recommended Method: DEA/DCM

  • Dissolve the Fmoc-peptide in DCM (or DMF if insoluble).

  • Add Diethylamine (DEA) to a final concentration of 20-40% v/v.

  • Stir at RT for 2–4 hours (Slower than piperidine).

  • Workup: Evaporate the solvent and excess DEA in vacuo.

  • Scavenging: Redissolve in DCM and evaporate 2x (co-evaporation) to remove traces of amine.

  • Purification: Triturate the residue with cold Diethyl Ether/Hexane. The deprotected peptide often precipitates, while the fulvene-DEA adduct remains in the ether layer. Centrifuge and decant.

Mechanism of Steric Shielding

Understanding the enemy is key to defeating it. The diagram below details why the 2,6-dichloro substitution requires these specific protocols.

StericMechanism Phe Normal Phenylalanine (Open Access) Cl2Phe 2,6-Cl2-Phenylalanine (Shielded) Explanation Ortho-Cl atoms create electronic repulsion & physical blockade. Cl2Phe->Explanation Nucleophile Incoming Nucleophile (Amine) Nucleophile->Phe Fast Attack (k1) Nucleophile->Cl2Phe Blocked by Cl atoms (k2 << k1)

Caption: Comparative mechanistic view of nucleophilic access to Phenylalanine vs. 2,6-Dichloro-Phenylalanine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[1] Angewandte Chemie International Edition, 19(2), 133-134. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Fmoc-2,6-Dichloro-L-Phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPPS-26-DCL-OPT Topic: Improving Coupling Yields of Sterically Hindered 2,6-Dichloro-L-Phenylalanine Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary: The "Steric Fortress"

Coupling Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl2-Phe-OH) is one of the most challenging operations in Solid Phase Peptide Synthesis (SPPS).[1]

The Problem: The chlorine atoms at the 2 and 6 positions of the phenyl ring create a massive steric blockade. Unlike a standard Phenylalanine, where the aromatic ring can rotate freely, the 2,6-substitution forces the ring into a rigid conformation perpendicular to the peptide backbone. This creates an "orthogonal wall" that shields the activated carboxylate from the incoming amine of the resin-bound peptide.

The Solution: Standard carbodiimide chemistry (DIC/HOBt) will almost certainly fail, resulting in deletion sequences. Success requires a transition to HOAt-based phosphonium/uronium reagents , controlled temperature elevation , and racemization-suppressing bases .[1]

Critical Reagent Selection

To overcome the energy barrier imposed by the 2,6-dichloro motif, you must upgrade your coupling cocktail.

A. Coupling Reagents: The "OAt" Advantage

Standard HOBt-based reagents (HBTU/HCTU) are insufficient.[1] You need reagents that generate an -OAt (7-azabenzotriazole) active ester.[1][2] The nitrogen in the pyridine ring of HOAt provides an anchoring effect (anchimeric assistance) that accelerates the reaction rate by up to 10-fold compared to HOBt.

Reagent ClassRecommendationWhy?
Gold Standard HATU or PyAOP Generates the -OAt ester.[1][2][3] PyAOP (Phosphonium) is preferred if the reaction is slow, as it avoids the guanidinylation side-reaction common with HATU (Uronium) during extended couplings.
Modern/Green COMU or PyOxim Based on Oxyma Pure.[1][3] Safer than HOAt (non-explosive) and often shows superior coupling efficiency with lower racemization rates.[1]
The "Nuclear" Option TFFH (Acyl Fluoride)Converts the amino acid into an acid fluoride. Smallest possible activated species, ideal for penetrating the steric shield if HATU fails.
B. The Base: Collidine is Mandatory

Do not use DIPEA (Diisopropylethylamine). Because the coupling is slow, the activated ester sits in solution longer. Strong bases like DIPEA can abstract the alpha-proton, leading to rapid racemization (conversion of L to D isomer).

  • Use: 2,4,6-Collidine (TMP) .[1] It is a weaker, more sterically hindered base that is sufficient to activate the reagent but poor at abstracting the alpha-proton.

Optimized Protocols

Protocol A: Microwave-Assisted Coupling (Recommended)

Microwave energy is the most effective way to overcome the steric barrier.

  • Reagents: 5 eq. Fmoc-2,6-Cl2-Phe-OH, 5 eq. HATU, 10 eq.[1] Collidine.[1][4][5]

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for hindered sequences to prevent aggregation.[1]

  • Conditions:

    • Temperature: 75°C

    • Time: 5 minutes (Ramp) + 10 minutes (Hold).

    • Power: 30-50W (Dynamic).

  • Repeat: Double coupling is mandatory . Perform the step twice.

Protocol B: Room Temperature (Manual/Standard Synthesizer)

If microwave is unavailable, you must rely on time and chemical potency.[1]

  • Pre-Activation: Dissolve 4 eq. AA and 4 eq. PyAOP in DMF/NMP. Add 8 eq. Collidine .[1][4][5]

  • Activation Time: Let sit for exactly 30 seconds before adding to resin.

  • Coupling Time: 2 hours minimum.

  • Re-Couple: Drain, wash (DCM/DMF), and repeat with fresh reagents for another 2 hours or overnight.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) immediately after to prevent deletion sequences in the final product.

Troubleshooting & Logic Flow

Decision Matrix: Optimization Workflow

OptimizationFlow Start Start: Coupling Fmoc-2,6-Cl2-Phe-OH CheckMethod Select Method Start->CheckMethod Microwave Microwave SPPS (75°C, 15 min) CheckMethod->Microwave RoomTemp Room Temp SPPS (PyAOP, 2x 2hr) CheckMethod->RoomTemp QC_Step QC: Micro-Cleavage + HPLC/MS Microwave->QC_Step RoomTemp->QC_Step Result_Good Yield > 95% Proceed QC_Step->Result_Good Single Peak Result_Fail Incomplete Coupling (Deletion) QC_Step->Result_Fail Mass - AA Result_Racem Racemization (Split Peaks) QC_Step->Result_Racem Isomers Fix_Del Switch to TFFH (Acyl Fluoride) OR Increase Temp to 90°C Result_Fail->Fix_Del Fix_Rac Switch Base to Collidine Switch Reagent to Oxyma/DIC Lower Temp to 50°C Result_Racem->Fix_Rac Fix_Del->CheckMethod Retry Fix_Rac->CheckMethod Retry

Caption: Logical workflow for optimizing hindered amino acid coupling, distinguishing between deletion failures and racemization failures.

Common Failure Modes
SymptomDiagnosisCorrective Action
Deletion Sequence (Mass = Target - 2,6-Cl2-Phe)The steric barrier prevented the amine from attacking the ester.1. Switch from HATU to PyAOP (avoids capping by guanidinylation).2. Use TFFH to generate the acid fluoride (smaller electrophile).3. Increase solvent polarity (use pure NMP).[1]
Split Peaks on HPLC (Identical Mass)Racemization. The coupling was too slow, or the base was too strong.1. Ensure Collidine is used, NOT DIPEA.2. Lower the temperature (if using MW, drop to 50°C).3. Use Oxyma Pure instead of HOAt.
Resin Clumping Aggregation. The hydrophobic nature of the dichloro-ring is causing beta-sheet formation.1. Add chaotropic salts (0.1M LiCl in the coupling buffer).2. Use a PEG-based resin (ChemMatrix) instead of Polystyrene.[1]

Frequently Asked Questions (FAQ)

Q: Can I use standard DIC/Oxyma Pure? A: For 2,6-dichloro-Phe, DIC/Oxyma is often too slow at room temperature.[1] However, if you are using a microwave synthesizer at 90°C, DIC/Oxyma is actually preferred because it is more stable at high heat than HATU. If working manually at RT, stick to PyAOP or HATU.

Q: Why do I see a +99 mass adduct? A: This is likely guanidinylation .[1] If you use HATU (an aminium salt) and the coupling is slow, the N-terminus can attack the coupling reagent itself instead of the amino acid.

  • Fix: Switch to PyAOP (a phosphonium salt), which cannot guanidinylate the amine.

Q: How do I check for racemization? A: Standard C18 HPLC might not separate the D- and L- isomers of this specific residue easily. You may need to use a chiral column or use "Marfey’s Reagent" (FDAA) derivatization on a hydrolyzed sample to quantify the %D-isomer.[1]

References

  • Albericio, F., et al. (1998).[1][6] On the Use of PyAOP, a Phosphonium Salt Derived from HOAt, in Solid-Phase Peptide Synthesis. Tetrahedron Letters. Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[1][3] Journal of the American Chemical Society.[8] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • CEM Corporation. (n.d.).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Technical Note. Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Preventing racemization of Fmoc-2,6-Dichloro-L-Phenylalanine during activation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Fmoc-2,6-Dichloro-L-Phenylalanine Coupling

Executive Summary: The "Steric-Electronic Trap"

Coupling This compound (Fmoc-2,6-Cl2-Phe-OH) presents a unique "double threat" in peptide synthesis that leads to high failure rates if treated like a standard amino acid.

  • Steric Hindrance (The 2,6-Blockade): The chlorine atoms at the 2 and 6 positions of the phenyl ring create significant steric bulk near the reacting carboxyl group. This slows down the acylation rate, requiring highly active esters to drive the reaction.

  • Electronic Activation (The Acidity Trap): The chlorine atoms are electron-withdrawing. Through the aromatic ring, they pull electron density away from the

    
    -carbon. This renders the 
    
    
    
    -proton unusually acidic (pK
    
    
    lowered).

The Failure Mode: To overcome the steric hindrance, users often employ strong bases (DIPEA) and high-activity reagents (HATU). However, the increased acidity of the


-proton means that strong bases trigger rapid proton abstraction , leading to racemization via the oxazolone mechanism before the slow coupling can occur.

The Mechanism of Failure

Understanding the enemy is the first step to defeating it. The diagram below illustrates why standard activation leads to loss of chirality for this specific molecule.

RacemizationMechanism cluster_danger The Danger Zone FmocAA Fmoc-2,6-Cl2-Phe-OH Activation Activation (DIC/Oxyma or HATU) FmocAA->Activation ActiveEster Activated Ester (Slow Coupling due to Sterics) Activation->ActiveEster Oxazolone 5(4H)-Oxazolone (Cyclization) ActiveEster->Oxazolone  Intramolecular Cyclization Product Desired L-Peptide ActiveEster->Product  Amine Nucleophile (Slow Path) Base Base Attack (DIPEA/NMM) Enol Enol Intermediate (Planar/Achiral) Base->Enol Promotes Oxazolone->Enol  Base Abstraction of Acidic H-alpha Racemate Racemic Product (DL-Mixture) Enol->Racemate  Reprotonation

Figure 1: The Oxazolone Pathway.[1][2][3] The electron-withdrawing chlorines facilitate the transition from Oxazolone to the achiral Enol intermediate, a process catalyzed by base.

Recommended Protocols

To prevent racemization, you must decouple activation from base-catalyzed proton abstraction.

Protocol A: The "Gold Standard" (Base-Free Activation)

Best for: Maximum enantiomeric purity. This method relies on the acidity of Oxyma Pure to suppress the oxazolone formation while DIC drives the activation. No tertiary base (DIPEA) is added.

ComponentEquivalent (eq)Notes
Fmoc-2,6-Cl2-Phe-OH 3.0 eqDissolve in minimal DMF/NMP.
Oxyma Pure 3.0 eqCritical: Do not use HOBt. Oxyma is superior for suppression.
DIC (Diisopropylcarbodiimide) 3.0 eqAdd last.[1][4]
Base 0 eq Do not add DIPEA or NMM.
Temperature 25°C - 40°CDo not exceed 40°C.

Workflow:

  • Dissolve Amino Acid and Oxyma Pure in DMF.[1][4]

  • Add DIC immediately before adding to the resin.

  • Pre-activation time: < 2 minutes (Minimize this!).

  • Coupling time: 60–120 minutes. Double couple if necessary.

Protocol B: High Reactivity (Collidine-Buffered)

Best for: extremely difficult sequences where DIC fails. If you must use uronium salts (HATU/COMU), you must swap DIPEA for TMP (2,4,6-Collidine). Collidine is a weaker, sterically hindered base that cannot easily abstract the bulky, acidic


-proton.
ComponentEquivalent (eq)Notes
Fmoc-2,6-Cl2-Phe-OH 3.0 eq
COMU (or HATU)3.0 eqCOMU is preferred over HATU for lower racemization risk.
2,4,6-Collidine (TMP) 3.0 - 4.0 eqStrictly NO DIPEA.
Temperature 0°C - 25°CStart at 0°C for 15 mins, then warm to RT.

Troubleshooting & FAQs

Q1: I am seeing 15-20% D-isomer in my crude analysis. I used HATU/DIPEA. A: This is the expected failure mode. DIPEA (pKa ~10.5) is too strong for this activated amino acid. The 2,6-dichloro substitution lowers the pKa of the


-proton, making it easy for DIPEA to strip it off.
  • Fix: Switch to Protocol A (DIC/Oxyma). If you must use HATU, switch the base to Collidine (pKa ~7.4) and reduce the temperature to 0°C during addition.

Q2: The coupling yield is low (<80%), but I am afraid to heat it. A: Do not use standard microwave protocols (75°C+). The heat will drive racemization faster than coupling.

  • Fix: Use "Pulsed Micro-mixing" or extend the reaction time at room temperature. You can try a mild elevation to 40°C only if using DIC/Oxyma, as the acidic environment buffers the racemization. Alternatively, perform a double coupling (2 x 1 hour) rather than one hot coupling.

Q3: Can I use HOBt instead of Oxyma? A: HOBt is acceptable but inferior. Oxyma Pure has been proven to show lower racemization rates and higher coupling efficiency for hindered amino acids compared to HOBt/HOAt.

Q4: Does the position of the chlorines really matter? A: Yes. 2,6-substitution is the "worst-case" scenario.

  • Para (4-Cl): Electronic effect only (acidic proton), but no steric hindrance. Couples fast, low racemization risk.

  • Ortho (2,6-Cl): Electronic effect (acidic proton) + Steric hindrance (slow coupling). The activated ester sits in solution longer, vulnerable to base attack.

Decision Tree: Optimization Logic

Use this flow to determine your next experimental step.

DecisionTree Start Start: Coupling Fmoc-2,6-Cl2-Phe-OH Standard Standard Protocol: DIC + Oxyma Pure (No Base) Start->Standard Check Check Purity & Yield Standard->Check Result1 High Yield (>95%) Low Racemization (<1%) Check->Result1 Result2 Low Yield (<80%) Low Racemization Check->Result2 Result3 High Yield High Racemization (>5%) Check->Result3 Action1 Success: Proceed Result1->Action1 Action2 Action: Double Couple or COMU + Collidine Result2->Action2 Action3 Action: Switch to DIC/Oxyma Reduce Temp to 0°C Result3->Action3

Figure 2: Troubleshooting Logic Flow. Prioritize changing chemistry over increasing temperature.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Establishes Oxyma/COMU as superior to HOBt/HATU for racemiz
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Primary source for Oxyma Pure efficacy.
  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Amino Acid Fluorides. Organic Letters, 4, 311. Foundational work on using Collidine (TMP) to prevent racemization in acid-sensitive/hindered couplings.
  • Jad, Y. E., et al. (2014). Racemization-Free Synthesis of Peptides Containing Cysteine and Histidine.[2] Organic & Biomolecular Chemistry, 12, 8379. Link

    • Demonstrates the efficacy of DIC/Oxyma for racemiz

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Sterically Hindered 2,6-dichloro-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids, specifically 2,6-dichlorophenylalanine (2,6-diCl-Phe), into peptide sequences. The bulky chlorine atoms on the phenyl ring of 2,6-diCl-Phe present a significant steric barrier, often leading to incomplete coupling reactions and the formation of deletion sequences. This resource provides in-depth troubleshooting strategies and optimized protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of 2,6-dichloro-Phe so challenging?

The primary reason for the difficulty in coupling 2,6-diCl-Phe lies in its steric hindrance. The two large chlorine atoms at the 2 and 6 positions of the phenyl ring physically obstruct the approach of the incoming N-terminal amine of the peptide chain to the activated carboxyl group of the 2,6-diCl-Phe residue. This steric clash significantly slows down the rate of peptide bond formation, often leading to incomplete reactions within standard coupling times.[1]

Q2: How can I confirm that the coupling of 2,6-dichloro-Phe is incomplete?

Incomplete coupling of 2,6-diCl-Phe will result in a "deletion sequence," where the target peptide is missing this specific amino acid. This can be confirmed through a few analytical methods:

  • Mass Spectrometry (MS) Analysis: Following synthesis and cleavage from the resin, analysis of the crude peptide by MS is the most direct method.[2] The presence of a significant peak corresponding to the molecular weight of the target peptide minus the mass of the 2,6-diCl-Phe residue is a clear indicator of incomplete coupling.

  • Qualitative Ninhydrin (Kaiser) Test: If performing solid-phase peptide synthesis (SPPS), a positive ninhydrin test on the resin beads after the coupling step indicates the presence of unreacted primary amines.[3]

  • Chloranil Test: For secondary amines, such as the N-terminus after coupling to proline, the chloranil test can be used to detect unreacted amines.[3]

Q3: My standard coupling protocol with HBTU/HOBt is failing for 2,6-dichloro-Phe. What should I do?

Standard carbodiimide reagents like DCC and DIC, and even commonly used uronium/aminium reagents like HBTU, are often not potent enough to overcome the significant steric barrier presented by 2,6-diCl-Phe.[4] It is highly recommended to switch to a more powerful in-situ activating reagent.

Recommended Action: Transition to a more potent coupling reagent. Uronium/aminium salts such as HATU or HCTU , and phosphonium salts like PyBOP or PyAOP , are significantly more effective.[2][4] These reagents form highly reactive activated esters that can overcome the steric hindrance. For exceptionally difficult couplings, the use of COMU is also a strong alternative due to its high reactivity and improved safety profile compared to HOBt or HOAt-based reagents.[5][6][7]

Troubleshooting Guide & Optimization Strategies

Issue: Incomplete Coupling Despite Using a Potent Reagent (e.g., HATU)

If you are still observing incomplete coupling even after switching to a more powerful reagent like HATU, further optimization of the reaction conditions is necessary.

1. Suboptimal Reagent Stoichiometry and Pre-activation
  • Possible Cause: Insufficient excess of the protected amino acid and coupling reagents may not be enough to drive the reaction to completion.

  • Solution: For sterically demanding couplings, it is crucial to use a significant excess of reagents. A common starting point for SPPS is to use 4 equivalents of the protected Fmoc-2,6-diCl-Phe and 3.9 equivalents of the coupling reagent (e.g., HATU).[4] A short pre-activation time of 1-5 minutes, where the amino acid, coupling reagent, and a non-nucleophilic base like DIPEA are mixed before adding to the resin, can also enhance coupling efficiency.[4]

2. Inadequate Reaction Time and Temperature
  • Possible Cause: Steric hindrance dramatically slows down the reaction rate.[4] Standard coupling times of 1-2 hours may be insufficient.

  • Solutions:

    • Extend the Reaction Time: Increase the coupling time significantly, for instance, to 4 hours or even overnight.[2][4]

    • Increase the Temperature: Gently heating the reaction can help overcome the activation energy barrier.[4][8] Temperatures between 40-60°C can be effective, but must be used cautiously to minimize the risk of racemization.[2]

    • Microwave-Assisted Peptide Synthesis (MASPS): This is a highly effective technique for driving difficult couplings to completion by utilizing microwave energy to rapidly heat the reaction mixture.[2][4]

3. Poor Solvation and Peptide Aggregation
  • Possible Cause: The choice of solvent is critical for solvating the growing peptide-resin complex.[9][10] Inadequate solvation can lead to peptide aggregation, which further hinders the coupling reaction by making the N-terminal amine inaccessible.[11][12]

  • Solutions:

    • Switch to a Better Solvent: While DMF is a common solvent for SPPS, N-methylpyrrolidone (NMP) often possesses superior solvating properties and can be more effective for difficult sequences.[4][10]

    • Use a Solvent Mixture: For particularly challenging sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial in disrupting secondary structures and improving solvation.[11][12]

    • Chaotropic Salts: The addition of a chaotropic salt like LiCl to the DMF can help to disrupt peptide aggregation.[12]

4. The "Double Coupling" Strategy
  • Concept: If a single, extended coupling is still not sufficient, a "double coupling" approach can be employed. This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of the activated amino acid.

  • When to Use: This is a robust strategy for ensuring the complete incorporation of highly hindered residues like 2,6-diCl-Phe. It is also a recommended practice for coupling any amino acid after a proline residue or for incorporating arginine residues.[13]

Comparative Data & Protocols

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Reagent ClassExample(s)Relative PerformanceKey Considerations
CarbodiimidesDCC, DICLowGenerally insufficient for 2,6-diCl-Phe. Often require additives like HOBt or OxymaPure to reduce racemization.[14]
Uronium/AminiumHBTU, TBTUModerateBetter than carbodiimides, but may still be inadequate for this specific residue.[15]
Uronium/AminiumHATU, HCTU Very High HATU is often considered the gold standard for difficult couplings. [2] HCTU is also highly effective. A potential side reaction is guanidinylation of the N-terminus if an excess of reagent is used.[15]
PhosphoniumPyBOP, PyAOP Very High Excellent choices for hindered couplings with high reactivity.[2][16]
Oxyma-BasedCOMU Very High Offers coupling efficiencies comparable to HATU but with a better safety profile, as it is not derived from potentially explosive HOBt or HOAt.[5][6]
Experimental Protocol 1: Optimized Double Coupling of Fmoc-2,6-diCl-Phe using HATU

This protocol outlines a robust method for the incorporation of Fmoc-2,6-diCl-Phe onto a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide (e.g., using 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

First Coupling:

  • Pre-activation: In a separate vessel, dissolve Fmoc-2,6-diCl-Phe-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Activation: Gently agitate the solution for 1-5 minutes to pre-activate the carboxylic acid.[2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).

Second Coupling:

  • Repeat: Repeat steps 4 through 8 with a fresh solution of activated Fmoc-2,6-diCl-Phe-OH.

  • Monitoring: After the second coupling and subsequent washing, perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete reaction.[3] If the test is still positive, consider the advanced strategies below.

Visualizing the Workflow

G cluster_start Problem Identification cluster_strategy Initial Strategy cluster_optimization Optimization Loop cluster_advanced Advanced Strategy cluster_end Resolution Start Incomplete Coupling of 2,6-diCl-Phe Reagent Switch to Potent Reagent (HATU, HCTU, COMU) Start->Reagent Step 1 Time_Temp Increase Time & Temp (e.g., 4h-overnight, 40-60°C) Reagent->Time_Temp If still incomplete Solvent Optimize Solvent (NMP or DCM/DMF/NMP) Time_Temp->Solvent Iterate Double_Couple Perform Double Coupling Solvent->Double_Couple Iterate Acyl_Fluoride Consider Acyl Fluoride Formation (TFFH) Double_Couple->Acyl_Fluoride For extreme cases End Coupling Complete Double_Couple->End Successful Acyl_Fluoride->End

Caption: Troubleshooting workflow for sterically hindered couplings.

Advanced Strategies for Extremely Difficult Couplings

Acyl Fluoride Formation

In rare cases where even the most potent uronium/phosphonium reagents combined with optimized conditions fail, converting the carboxylic acid of the protected 2,6-diCl-Phe to an acyl fluoride can be a highly effective strategy.[4][5] Acyl fluorides are among the most reactive acylating species used in peptide synthesis and are particularly suited for coupling sterically hindered α,α-disubstituted amino acids.[5][17]

  • Reagent: A common reagent for this purpose is TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5]

  • Procedure: The protected amino acid is dissolved in an anhydrous solvent like DCM, and TFFH is added along with a suitable base to generate the acyl fluoride in situ. This solution is then added to the deprotected resin-bound amine.[4]

Visualizing the HATU Activation Mechanism

HATU_Mechanism cluster_reactants cluster_intermediates cluster_final Carboxylic_Acid R-COOH (Fmoc-2,6-diCl-Phe) Activated_Ester OAt Active Ester Carboxylic_Acid->Activated_Ester Activation HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Carboxylic_Acid Deprotonation Peptide_Bond Peptide Bond Formed Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated peptide coupling.

This technical guide provides a comprehensive framework for troubleshooting the incomplete coupling of sterically hindered 2,6-dichlorophenylalanine. By systematically optimizing the choice of coupling reagent, reaction conditions, and solvent system, researchers can successfully incorporate this and other challenging amino acids into their peptide sequences.

References

  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization. (2025). ResearchGate. [Link]

  • Peptide Synthesis Strategies. (2022). AmbioPharm. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). AmbioPharm. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (n.d.). PMC. [Link]

  • Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe. [Link]

  • Novabiochem®. (n.d.). Merck Millipore. [Link]

  • 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC - Peptides. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Publications. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023). RSC Publishing. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Taylor & Francis. [Link]

  • Monitoring of Peptide Coupling and Capping. (n.d.). Anaspec. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). Brieflands. [Link]

  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. (2025). PubMed. [Link]

  • Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. (2026). ACS Publications. [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). MDPI. [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis. (2023). Biotage. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Solvents for Solid Phase Peptide Stynthesis Contents. (n.d.). AAPPTec. [Link]

Sources

Overcoming aggregation issues with Fmoc-2,6-Dichloro-L-Phenylalanine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl-Phe) Integration

Welcome to the Advanced Peptide Synthesis Support Hub. User Profile: Senior Researcher / Process Chemist Current Status: Troubleshooting aggregation and low coupling efficiency.

Executive Summary: The "Brick-Wall" Effect

This compound presents a dual-threat to Solid Phase Peptide Synthesis (SPPS):

  • Steric Occlusion: The chlorine atoms at the 2 and 6 positions of the phenyl ring create a massive steric shield orthogonal to the peptide backbone. This kinetically inhibits both the acylation of the residue and the deprotection/acylation of the subsequent amine.

  • Hydrophobic Collapse: The lipophilic nature of the dichlorophenyl group promotes rapid on-resin

    
    -sheet aggregation, often resulting in " truncated sequences" where the peptide chain becomes inaccessible to reagents.
    

This guide moves beyond standard protocols, utilizing thermodynamic forcing (microwave) and chaotropic disruption to ensure sequence fidelity.

Module 1: Synthesis & Coupling Protocol
The Challenge: Coupling Failure

Symptoms: Kaiser test remains positive after coupling; LC-MS shows deletion sequences (M-residue).

Root Cause: Standard carbodiimides (DIC) or uroniums (HBTU) lack the activation energy to overcome the steric barrier of the 2,6-dichloro motif. Furthermore, the nucleophilicity of the amine is reduced by the electron-withdrawing nature of the chlorines (inductive effect).

Protocol A: The "Power-Coupling" Workflow

Recommended for: Coupling Fmoc-2,6-Cl-Phe AND the subsequent amino acid.

  • Resin Selection: Switch from Polystyrene (PS) to ChemMatrix (PEG-PS) or Tentagel .

    • Why: PEG-based resins swell better in polar solvents, physically distancing peptide chains to reduce aggregation [1].

    • Loading: Keep substitution low (< 0.2 mmol/g ) to prevent steric crowding.

  • Activation Chemistry:

    • Reagent: HATU (0.95 eq) or COMU (0.95 eq) relative to Amino Acid.

    • Base: HOAt (1.0 eq) + DIEA (2.0 eq).[1]

    • Why: HATU/HOAt generates the highly reactive 7-azabenzotriazole ester, which reacts faster than the standard benzotriazole ester (HBTU), crucial for sterically hindered amines [2].

  • Thermodynamic Forcing (Microwave):

    • Temperature: 75°C (Standard) or 50°C (if Cys/His present).

    • Power: 30W (variable).

    • Time: 2 x 10 minutes (Double Coupling is mandatory).

Visualization: Coupling Decision Tree

CouplingLogic Start Start: Coupling Fmoc-2,6-Cl-Phe CheckResin Is Resin Loading > 0.3 mmol/g? Start->CheckResin SwitchResin ACTION: Switch to ChemMatrix (< 0.2 mmol/g) CheckResin->SwitchResin Yes SelectReagent Reagent Selection: HATU or COMU + HOAt CheckResin->SelectReagent No SwitchResin->SelectReagent Microwave Microwave Irradiation 75°C, 2x 10 min SelectReagent->Microwave CheckNext Coupling Next AA onto 2,6-Cl-Phe N-terminus? Microwave->CheckNext HardCoupling CRITICAL STEP: Steric Shielding Active CheckNext->HardCoupling Yes Final Proceed to Deprotection CheckNext->Final No SolventMod Add 0.8M LiCl in NMP (Chaotropic Wash) HardCoupling->SolventMod SolventMod->Final

Figure 1: Decision matrix for optimizing coupling conditions of sterically hindered halogenated amino acids.

Module 2: Overcoming Aggregation (The "Beta-Sheet" Problem)
The Challenge: Resin Clumping

Symptoms: Resin volume shrinks during synthesis; solvent drains slowly; synthesis yield drops after the hydrophobic block.

Root Cause: The 2,6-dichlorophenyl moiety is intensely hydrophobic. As the chain grows, these residues stack via hydrophobic interactions and inter-chain hydrogen bonding, forming "beta-sheet-like" aggregates that expel solvent [3].[2]

Troubleshooting Guide: Solvation Engineering
VariableStandard Protocol (Avoid)High-Performance Protocol (Recommended) Mechanism of Action
Solvent DMF (Dimethylformamide)NMP (N-methylpyrrolidone) NMP has a higher dipole moment and better solvates hydrophobic backbones than DMF.
Additive None0.8M LiCl or KSCN in NMPChaotropic Effect: Lithium ions disrupt the hydrogen bond network between peptide chains, forcing them back into solution [4].
Structure Standard Amino AcidsPseudoproline Dipeptides Insert a Pseudoproline (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH) after the hydrophobic block to introduce a "kink" that mechanically breaks beta-sheets [5].
FAQ: Why use LiCl?

Q: I am worried about salt precipitating in my synthesizer lines. Is LiCl necessary? A: For 2,6-Cl-Phe sequences, yes. The aggregation is often too strong for NMP alone. Protocol: Dissolve dry LiCl in NMP to 0.8M. Use this solution for all wash steps and coupling reactions involving the hydrophobic region. Note: Wash the resin extensively with pure DMF/DCM before the final cleavage to remove residual salts.

Module 3: Cleavage & Purification
The Challenge: Solubility "Crash"

Symptoms: Peptide cleaves from resin but precipitates in the collection tube or is insoluble in water/acetonitrile.

Root Cause: Once the solubilizing protecting groups (Trt, Boc, tBu) are removed by TFA, the naked hydrophobic core of 2,6-Cl-Phe dominates the physical properties, rendering the peptide insoluble in aqueous media.

Solubility Protocol

Do not attempt to dissolve directly in water/0.1% TFA.

  • Initial Dissolution: Add pure DMSO or HFIP (Hexafluoroisopropanol) dropwise to the crude lyophilized powder.

    • HFIP is particularly effective for disrupting helical/sheet aggregates formed by halogenated aromatics.

  • Dilution: Once dissolved, dilute slowly with 50% Acetonitrile/Water.

  • Purification (HPLC):

    • Column: C4 or Diphenyl column (C18 often retains hydrophobic peptides too strongly, leading to broad peaks).

    • Temperature: Heat the column to 60°C during the run to sharpen peaks and reduce back-pressure.

Visualization: Aggregation Disruption Mechanism

Aggregation cluster_0 Standard Conditions (DMF) cluster_1 Chaotropic Conditions (NMP + LiCl) ChainA Peptide Chain A (Hydrophobic) ChainB Peptide Chain B (Hydrophobic) ChainA->ChainB H-Bonds & Pi-Stacking ChainC Peptide Chain A LiIon Li+ ... Cl- ChainC->LiIon Solvation ChainD Peptide Chain B LiIon->ChainD Disruption

Figure 2: Mechanism of chaotropic salt (LiCl) interference in inter-chain aggregation.

References
  • Garcia-Martin, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-based Support for the Solid-Phase Synthesis of Complex Peptides. Journal of Combinatorial Chemistry.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3][4] Journal of the American Chemical Society.

  • Paradís-Bas, M., et al. (2016).[5] The road to the synthesis of 'difficult peptides'. Chemical Society Reviews.

  • Seber, G., et al. (2012). Effect of LiCl on the Aggregation of Hydrophobic Peptides in SPPS. Journal of Peptide Science.

  • Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using pseudoproline dipeptides. Journal of Peptide Science.

Sources

Selecting the right coupling reagent (HATU vs PyBOP) for Fmoc-2,6-Dichloro-L-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting the right coupling reagent (HATU vs. PyBOP) for sterically hindered amino acids. Ticket ID: #SPPS-2026-STERIC-01 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Steric Wall" Challenge

You are attempting to couple Fmoc-2,6-Dichloro-L-Phenylalanine . This is not a standard coupling; it is an "extreme steric" event.

The chlorine atoms at the 2 and 6 positions of the phenyl ring create a rigid orthogonal blockade, shielding the


-amino and carboxyl groups. This "ortho-effect" significantly lowers the kinetic rate of acylation. In this context, standard reagents (HBTU, DIC/HOBt) often fail, leading to deletion sequences.

The Core Dilemma:

  • HATU is the kinetic powerhouse required to breach this steric wall but carries the risk of terminating the chain via guanidinylation if the reaction stalls.

  • PyBOP is safer (no guanidinylation) but often lacks the activation energy to drive this specific hindered coupling to completion.

Technical Deep Dive: HATU vs. PyBOP

The choice between these reagents is a trade-off between reactivity and side-reaction risks .[1]

FeatureHATU (The Aggressor)PyBOP (The Safe Bet)
Structure Uronium (Aminium) salt of HOAtPhosphonium salt of HOBt
Active Ester -OAt (7-azabenzotriazole)-OBt (Benzotriazole)
Reactivity Mechanism High: The pyridine nitrogen in the -OAt ring forms a hydrogen bond with the incoming amine (anchimeric assistance), stabilizing the transition state [1].Moderate: Lacks the pyridine nitrogen; relies solely on the leaving group ability of HOBt.
Primary Risk Guanidinylation (+99 Da): If the amine reacts with the reagent instead of the activated acid (common in slow reactions), it permanently caps the peptide [2].Carcinogenic Byproducts: Produces HMPA-analogs (phosphoramide).[1][2] Does not cap the peptide chain.
Recommendation Primary Choice for 2,6-Cl-Phe due to steric necessity.Secondary Choice only if HATU causes verified guanidinylation.

Visualizing the Decision Logic

The following workflow illustrates the logical path for selecting the reagent based on experimental feedback (Yield vs. Purity).

CouplingLogic Start Start: Couple Fmoc-2,6-Cl-Phe Choice1 Initial Attempt: Use HATU (1.2 eq) + DIPEA Short Pre-activation (30 sec) Start->Choice1 Check Analyze Crude (LC-MS) Choice1->Check Result1 Good Yield (>90%) Check->Result1 Success Result2 Low Yield (<50%) (Incomplete Coupling) Check->Result2 Deletion Result3 Mass Shift +99 Da (Guanidinylation) Check->Result3 Side Reaction Sol1 Protocol Validated Result1->Sol1 Sol2 Strategy A: Double Couple Re-couple with fresh HATU Result2->Sol2 Sol3 Strategy B: Switch Reagent Use PyAOP or PyBOP (Phosphonium salts cannot guanidinylate) Result3->Sol3

Figure 1: Decision matrix for optimizing sterically hindered couplings. Note the specific branch for handling guanidinylation.

Troubleshooting & FAQs

Issue 1: "I see a +99 Da mass shift on my LC-MS."

Diagnosis: This is Guanidinylation .[3] Because the 2,6-dichloro group slows down the acylation, the N-terminal amine of your peptide sat waiting too long in the presence of excess HATU. Instead of attacking the amino acid, it attacked the HATU reagent itself, forming a tetramethylguanidinium cap.

Solution:

  • Switch to Phosphonium: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2]

    • Why? PyAOP generates the same highly reactive -OAt ester as HATU but is a phosphonium salt, so it cannot form the guanidine byproduct [3].

    • Alternative: If PyAOP is unavailable, use PyBOP , though the reaction will be slower.

  • Modify HATU Protocol: If you must use HATU, reduce the amount of base (DIPEA) to 1.0 equivalent relative to the acid and pre-activate for exactly 1 minute before adding to the resin.

Issue 2: "The coupling is incomplete even after 2 hours with HATU."

Diagnosis: The steric wall is preventing the approach of the incoming amine.

Solution:

  • Double Coupling: Do not extend the time (which risks side reactions). Instead, drain the vessel after 45 minutes and add fresh reagents.

  • Elevated Temperature: 2,6-dichloro-Phe is relatively resistant to racemization due to its restricted rotation. You can safely heat the coupling to 50°C (microwave or conventional) to overcome the activation energy barrier [4].

  • Solvent Switch: Use pure NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better and improves kinetics for hindered sequences.

Issue 3: "Should I be worried about Racemization?"

Technical Insight: Paradoxically, the 2,6-dichloro substitution restricts the rotation of the phenyl ring, often locking the conformation and making proton abstraction at the alpha-carbon more difficult compared to unsubstituted Phe. However, the activation step is where the risk lies.

Guidance:

  • HATU/HOAt minimizes racemization better than HOBt-based reagents because the reaction is faster (less time for the oxazolone intermediate to epimerize) [1].

  • Avoid Collidine: While often recommended for hindered couplings, collidine can sometimes promote racemization in Cys/His. Stick to DIPEA unless you have specific evidence otherwise.

Recommended Experimental Protocols

Protocol A: The "Gold Standard" HATU Coupling (For 2,6-Cl-Phe)

Use this as your starting point.

  • Stoichiometry:

    • Fmoc-2,6-Cl-Phe-OH: 4.0 eq

    • HATU: 3.9 eq (Always slightly less than the acid to prevent capping)

    • DIPEA: 8.0 eq [4]

  • Pre-activation (Critical Step):

    • Dissolve Amino Acid and HATU in NMP (concentration ~0.2 M).

    • Add DIPEA.[1][4][5][6][7]

    • Shake/Vortex for exactly 30-60 seconds . (Do not let it sit longer; the active ester is unstable).

  • Coupling:

    • Add mixture immediately to the resin.[8]

    • Reaction time: 45 minutes at Room Temp.

  • Monitoring:

    • Perform a micro-cleavage and check via LC-MS. If incomplete, proceed to Protocol B.

Protocol B: The "Nuclear Option" (PyAOP/Microwave)

Use this if Protocol A fails or shows +99 Da mass peaks.

  • Reagent Switch: Replace HATU with PyAOP (same stoichiometry).

  • Microwave Assist:

    • Temperature: 50°C .

    • Power: 25W (keep it low to prevent overheating solvent).

    • Time: 15 minutes .

  • Wash: Extensive washing with DMF and DCM is required to remove the phosphonium oxide byproducts.

Mechanism of Action: The "Neighboring Group" Effect

Why is HATU (and PyAOP) superior for this specific amino acid? It utilizes the Pyridine Nitrogen effect.[3]

Mechanism HATU HATU Reagent (7-Aza) ActiveEster Activated OAt Ester (High Energy) HATU->ActiveEster Activation AA Fmoc-2,6-Cl-Phe (Carboxylic Acid) AA->ActiveEster Transition Transition State (Stabilized by H-Bond) ActiveEster->Transition + Amine (Resin) Product Peptide Bond (Coupled) Transition->Product Anchimeric Assistance (Pyridine N -> H-N)

Figure 2: The 7-azabenzotriazole (OAt) moiety provides a specific hydrogen bond (Anchimeric Assistance) that positions the incoming amine, lowering the activation energy required to overcome the steric bulk of the 2,6-dichloro group.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][2][3][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., et al. (1998). On the formation of N-terminal guanidines in solid-phase peptide synthesis. Journal of Organic Chemistry, 63(26), 9678-9683. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[2] Tetrahedron Letters, 31(2), 205-208. Link

  • Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: A critical comparison of heating technologies. Journal of Organic Chemistry, 73(19), 7532–7542. Link

Sources

Solving solubility issues of Fmoc-2,6-Dichloro-L-Phenylalanine in coupling buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Last Updated: February 19, 2026 Department: Peptide Chemistry Applications Ticket Context: User reports precipitation of Fmoc-2,6-dichloro-L-phenylalanine during activation and low coupling efficiency in standard SPPS cycles.

Technical Overview: The "Steric-Hydrophobic" Trap[1]

This compound (Fmoc-2,6-Cl2-Phe-OH) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):

  • Extreme Hydrophobicity: The dichlorinated aromatic ring significantly increases the LogP compared to native Phenylalanine, leading to aggregation in standard polar aprotic solvents (DMF).

  • Steric Shielding: The chlorine atoms at the ortho (2,6) positions create a "steric fence" around the carbonyl carbon.[1] This hinders the approach of the activating reagent and, subsequently, the nucleophilic attack by the resin-bound amine.

The Symptom: Users often observe the solution turning cloudy or forming a gel immediately upon adding the base (DIPEA/NMM) to the coupling mixture. This is not always simple precipitation; it is often the formation of poorly soluble salt aggregates or "beta-sheet-like" pre-organization in solution.[1]

Solvent Engineering: Beyond Pure DMF

Standard peptide grade DMF (Dimethylformamide) is often insufficient for this building block at standard concentrations (0.2 M – 0.5 M).[1]

Recommended Solvent Systems
Solvent SystemSolubility RatingRecommended UseNotes
DMF (100%) LowNot RecommendedProne to precipitation >0.1 M.
NMP (100%) Medium-HighStandard ReplacementN-methylpyrrolidone disrupts aggregation better than DMF.[1]
DMF/DMSO (80:20) HighGold Standard DMSO solvates the aromatic ring and disrupts H-bonding.[1]
NMP/DMSO (80:20) Very High"Rescue" SolventUse for sequences >15 AA or if DMF/DMSO fails.[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight: Never use 100% DMSO if possible, as it is viscous and can make resin filtration difficult. A 10-20% spike is usually sufficient to solvate the 2,6-dichloro motif.[1]

Activation Protocols: The Kinetic Solution

Because the 2,6-dichloro group shields the carbonyl, you need a smaller, more aggressive leaving group (active ester) to facilitate the reaction.

The "Power Coupling" Protocol (HATU/HOAt)

Why: The 7-azabenzotriazole (At) leaving group is less sterically demanding and more electron-withdrawing than the standard Benzotriazole (Bt) found in HBTU/HOBt.[1]

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended to suppress racemization and boost solubility.[1]

  • Base: DIPEA (Diisopropylethylamine)[1][2]

Protocol A: The "Pre-Dissolve" Method (To prevent precipitation)

Use this method if your solution turns cloudy immediately upon adding base.

  • Weighing: Weigh Fmoc-2,6-Cl2-Phe-OH (4 eq.) and HATU (3.9 eq.) into a dry vial.

  • Solvation: Add NMP (or DMF/DMSO 8:2) to achieve a concentration of 0.2 M .[1] Vortex until fully dissolved.[1] Do not add base yet.

  • Base Addition: Add DIPEA (8 eq.) immediately before adding to the resin.[1]

    • Critical Step: Do not let the activated solution sit for >2 minutes.[1] The activated ester of hindered amino acids can be unstable or rearrange.[1]

  • Coupling: Pour onto resin. Microwave irradiation (75°C for 5 min) is highly recommended to overcome the steric barrier.[1]

Troubleshooting & FAQs

Q1: The amino acid dissolves in DMF, but precipitates instantly when I add DIPEA. Why?

A: This is likely salt aggregation.[1] The carboxylate salt of the hydrophobic amino acid is less soluble in organic media than the free acid. The Fix: Switch the solvent to NMP or add 20% DMSO . Alternatively, use collidine (TMP) instead of DIPEA; collidine salts are often more soluble in organic solvents than DIPEA salts.[1]

Q2: I see good solubility, but the coupling yield is stuck at 60%.

A: This is a kinetic issue, not a solubility issue. The ortho-chlorines are blocking the reaction.[1] The Fix:

  • Double Couple: Perform the coupling twice. First pass 45 mins, second pass 45 mins.[1]

  • Switch Reagents: If using HBTU/DIC, switch to HATU or COMU .[1]

  • Heat: Use microwave heating (75°C) or heat the reaction vessel to 50°C manually.

Q3: Can I use chaotropic salts?

A: Yes. If you suspect the peptide chain itself is aggregating (preventing the bulky amino acid from entering the resin pores), add 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling buffer. This "salts in" the hydrophobic residues.[1]

Visual Decision Guides

Figure 1: Solvent & Reagent Selection Logic

This decision tree guides you through the process of selecting the correct conditions based on visual observation of the mixture.

SolventLogic Start Start: Dissolve Fmoc-2,6-Cl2-Phe-OH CheckSol Is it soluble in DMF (0.2M)? Start->CheckSol Yes Add Coupling Reagent (HATU/HBTU) CheckSol->Yes Yes No Switch Solvent CheckSol->No No BaseAdd Add Base (DIPEA) Yes->BaseAdd Rescue1 Use NMP or DMF/DMSO (8:2) No->Rescue1 CheckPrecip Did it precipitate? BaseAdd->CheckPrecip Proceed Proceed to Coupling (Standard Protocol) CheckPrecip->Proceed Clear Solution Rescue2 Use Collidine instead of DIPEA OR Add 0.1M LiCl CheckPrecip->Rescue2 Cloudy/Gel Rescue1->Yes Rescue2->Proceed

Caption: Logical workflow for stabilizing Fmoc-2,6-Cl2-Phe-OH in solution.

Figure 2: Steric Hindrance Mechanism

Understanding why standard coupling fails.[1][3]

Sterics cluster_AA Fmoc-2,6-Cl2-Phe-OH Structure Carbonyl Carbonyl Carbon (Target) Cl_1 2-Chloro (Blocker) Cl_1->Carbonyl Steric Shield Cl_2 6-Chloro (Blocker) Cl_2->Carbonyl Steric Shield Incoming Resin-Amine (Nucleophile) Incoming->Carbonyl Blocked Path Solution Solution: Use HATU (Smaller LG) + Heat (Kinetic Energy) Solution->Incoming Enables Access

Caption: Visualization of ortho-chloro substituents blocking nucleophilic attack on the carbonyl.

References

  • Albericio, F., et al. (1998).[1][4] "Preparation and handling of peptides containing methionine and cysteine." Journal of Organic Chemistry, 63, 9678–9683.[4] (Discusses coupling reagent stability and solvent effects).[1]

  • Bachem Technical Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis."[1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text on HOAt/HATU for hindered couplings).

Sources

Reducing diketopiperazine formation with Fmoc-2,6-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: DKP-26CL-PROT-001 Subject: Mitigation of Diketopiperazine (DKP) Formation involving Fmoc-2,6-Dichloro-L-Phenylalanine Status: Open Agent: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are likely encountering low yields or complete sequence deletion when incorporating This compound (Fmoc-2,6-Cl₂-Phe-OH) at the C-terminal or penultimate position.

The Root Cause: This specific amino acid presents a "perfect storm" for DKP formation. The 2,6-dichloro substitution creates immense steric strain (A-value > 5). When this residue is part of a dipeptide, the steric bulk severely retards the coupling of the third amino acid. This "stalled" state leaves the N-terminal amine exposed in a basic environment for an extended period, allowing it to thermodynamically favor the intramolecular attack on the C-terminal ester, cleaving the dipeptide from the resin as a cyclic diketopiperazine.

This guide provides a self-validating protocol to bypass this failure mode using 2-Chlorotrityl Chloride (2-CTC) resin and optimized deprotection kinetics.

Part 1: The Mechanism of Failure

To solve the problem, you must visualize the competition between the desired reaction (Coupling AA3) and the side reaction (DKP formation).

Why 2,6-Cl₂-Phe-OH Fails on Standard Wang Resin:

  • Steric Shielding: The ortho-chlorine atoms twist the phenyl ring perpendicular to the peptide backbone, shielding the

    
    -amine.
    
  • Kinetic Drag: The incoming 3rd amino acid cannot access the amine efficiently.

  • Cyclization Window: While coupling is stalled, the free amine has ample time to attack the benzyl ester of Wang/Merrifield resins.

Visualizing the Pathway

DKP_Mechanism Start Dipeptide-Resin (H-2,6-Cl2-Phe-AA1-Resin) Coupling Coupling 3rd AA (Slow Kinetics) Start->Coupling + Fmoc-AA3-OH / HATU DKP_Path Intramolecular Attack (Cyclization) Start->DKP_Path Base Catalysis (Piperidine) Product Tripeptide-Resin (Success) Coupling->Product k_couple (Very Slow) Waste Cyclic DKP + Free Resin (Deletion Sequence) DKP_Path->Waste k_cyclize (Fast)

Figure 1: The kinetic competition. With 2,6-Cl₂-Phe,


 drops significantly, allowing 

to dominate unless specific interventions are applied.

Part 2: Resin Selection & Loading Protocol

The Solution: You must use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] Why? The massive trityl linker provides steric bulk that physically blocks the conformational turn required for the amine to attack the ester. It acts as a "steric bumper."

Protocol: High-Efficiency Loading of 2,6-Cl₂-Phe on 2-CTC

Prerequisites:

  • Resin: 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g).

  • Solvent: Anhydrous Dichloromethane (DCM).[2][3] Do not use DMF for loading.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Preparation:

    • Weigh 2-CTC resin into a fritted syringe reactor.

    • Wash with dry DCM (

      
       min) to remove moisture and trace HCl.
      
    • Critical: Do not pre-swell for >5 mins; prolonged exposure to moisture hydrolyzes the chloride.

  • Loading Solution:

    • Dissolve Fmoc-2,6-Cl₂-Phe-OH (0.6 – 0.8 eq relative to resin capacity) in dry DCM (10 mL/g resin).

    • Note: Using <1.0 equivalent ensures quantitative capture and prevents "crowding" which can lead to aggregation later.

    • Add DIPEA (4.0 eq).

  • The Coupling:

    • Add solution to resin immediately.

    • Agitate for 2 hours at room temperature.

    • Validation: The solution should remain clear. Turbidity implies moisture contamination.

  • Capping (The Methanol Quench):

    • Add HPLC-grade Methanol (0.8 mL per gram of resin) directly to the reaction mixture.[4]

    • Agitate for 15 minutes .

    • Chemistry: This converts unreacted trityl-chloride sites to trityl-methyl ether, preventing non-specific binding of subsequent amino acids.

  • Washing:

    • Drain and wash: DCM (

      
      ), DMF (
      
      
      
      ), DCM (
      
      
      ).[1]

Part 3: Optimized Deprotection & Chain Elongation

Standard piperidine deprotection is too basic and promotes DKP. You must switch to a "softer" base cocktail during the critical dipeptide stage.

Reagent Setup
ComponentStandard Protocol (High Risk)Optimized DKP-Free Protocol
Deprotection Base 20% Piperidine in DMF0.1 M HOBt + 2% DBU + 5% Piperazine in DMF
Base Mechanism Hard nucleophile (promotes ester cleavage)Non-nucleophilic strong base (DBU) + Scavenger
Coupling Reagent HBTU / DICHATU / HOAt (7-azabenzotriazole)
Temperature Ambient50°C (Only for AA3 coupling)
Critical Workflow: The "Third Residue" Bridge

This is the step where the synthesis usually fails. Follow this exact sequence after loading 2,6-Cl₂-Phe (or after coupling it as the 2nd residue).

  • Deprotection of Fmoc-2,6-Cl₂-Phe-Resin:

    • Use the Optimized DKP-Free cocktail (Table above).

    • Short bursts:

      
       minutes. Do not exceed 10 minutes total contact time. 
      
    • Reason: DBU removes Fmoc rapidly but is too bulky to catalyze the ester hydrolysis (DKP). HOBt suppresses aspartimide formation and racemization.

  • Wash:

    • Extensive wash with DMF (

      
       sec) to remove all traces of base immediately.
      
  • Coupling the 3rd Amino Acid (The Bottleneck):

    • Reagents: Use HATU (4 eq) and HOAt (4 eq) with DIPEA (8 eq).

    • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings due to higher polarity and swelling.

    • Procedure: Pre-activate for 30 seconds, then add to resin.

    • Time: 2 hours.

    • Validation: Perform a chloranil test (sensitive for secondary/hindered amines) rather than Kaiser test. If positive (blue particles), re-couple.

Part 4: Troubleshooting FAQ

Q1: I am seeing a mass corresponding to [M-18] or a "deletion" sequence in LCMS. Is this DKP? A: Yes. If you see the mass of the full peptide minus the first two amino acids (AA1 and AA2), the dipeptide cyclized and fell off the resin. This is the hallmark of DKP. If you see [M-18] on the full peptide, that is likely dehydration of a side chain, not DKP.

Q2: Can I use Wang resin if I lower the temperature? A: Highly discouraged. Even at


C, the steric hindrance of 2,6-Cl₂-Phe makes the 3rd coupling so slow that DKP will eventually win. 2-CTC is the only reliable solid support for this application due to the steric bulk of the trityl group preventing the "back-biting" conformation.

Q3: My 2,6-Cl₂-Phe is in the middle of the sequence, not the C-terminus. Am I safe? A: You are safe from DKP (which only affects the C-terminal dipeptide). However, you face a different problem: Incomplete Coupling . The 2,6-dichloro group creates a "wall."

  • Fix: Use COMU or PyAOP for the coupling onto the 2,6-Cl₂-Phe amine. Use elevated temperature (

    
    C) for this specific step.
    

Q4: Why include HOBt in the deprotection mix? A: HOBt acts as an acidic buffer. While DBU is a strong base for removing Fmoc, the presence of HOBt lowers the effective pH just enough to suppress the base-catalyzed ester hydrolysis of the resin linkage without stopping the deprotection.

Decision Tree: Synthesis Strategy

Decision_Tree Start Start: Incorporating Fmoc-2,6-Cl2-Phe-OH Position Where is the residue? Start->Position CTerm C-Terminus or Position 2 Position->CTerm MidSeq Middle of Sequence (>Pos 3) Position->MidSeq ResinCheck Are you using Wang/Rink? CTerm->ResinCheck Proceed Proceed with HATU/HOAt Double Coupling MidSeq->Proceed SwitchResin STOP. Switch to 2-CTC Resin ResinCheck->SwitchResin Yes DeprotCheck Deprotection Strategy ResinCheck->DeprotCheck No (Already on 2-CTC) Optimized Use DBU/Piperazine/HOBt Short times (<10m) DeprotCheck->Optimized

Figure 2: Strategic decision flow for ensuring peptide integrity based on residue position.

References

  • Giraud, M., et al. (1999). "Diketopiperazine formation during solid-phase peptide synthesis of sequences containing sterically hindered amino acids." Journal of Peptide Science, 5(5), 205-212. Link

  • Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides."[3] Tetrahedron Letters, 30(29), 3943-3946. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[5][6][7] Chemical Reviews, 109(6), 2455-2504. (Detailed discussion on DKP mechanisms and 2-CTC advantages). Link

  • Novabiochem. (2020). Peptide Synthesis Catalog & Technical Guide. "Strategies for the synthesis of peptides containing difficult sequences." (Source for DBU/HOBt deprotection cocktails). Link

Sources

Monitoring reaction kinetics of 2,6-dichlorophenylalanine addition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #DCP-2026 Topic: Monitoring Reaction Kinetics of 2,6-Dichlorophenylalanine Addition Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties with the incorporation of 2,6-dichlorophenylalanine (2,6-DCP). This residue presents a unique kinetic challenge: the ortho-dichloro substitution creates significant steric hindrance, restricting rotation around the


 bond and shielding the nucleophilic attack vector during coupling.

This guide is structured to troubleshoot the two primary methods of incorporation: Solid-Phase Peptide Synthesis (SPPS) and Orthogonal Translation (Genetic Code Expansion) .

Module 1: Chemical Incorporation (SPPS)

The Core Problem: Standard coupling protocols (e.g., HBTU, 30 min) will fail. The steric bulk of 2,6-DCP lowers the effective collision frequency between the activated ester and the resin-bound amine. You are likely observing deletion sequences (Des-DCP peptides).

Workflow: Kinetic Monitoring Loop

Do not rely on standard pre-set times. You must move to Process Analytical Technology (PAT) or iterative manual monitoring.

SPPS_Monitoring Start Start Coupling Cycle (2,6-DCP) Activation Activation (HATU/HOAt/Collidine) Start->Activation Coupling Coupling Reaction (Elevated Temp: 50-75°C) Activation->Coupling Monitor Monitor Kinetics Coupling->Monitor Test_UV Real-time UV (Flow Reactor) Monitor->Test_UV Automated Test_Color Colorimetric Test (Kaiser/Chloranil) Monitor->Test_Color Manual Decision Is Coupling >99%? Test_UV->Decision Test_Color->Decision Proceed Proceed to Fmoc Deprotection Decision->Proceed Yes Retry Recouple (Double/Triple) Decision->Retry No (<99%) Retry->Coupling New Reagents Cap Acetylation Capping (Prevent Deletion Seq) Retry->Cap Fail after 3x

Caption: Iterative decision loop for sterically hindered couplings. Note the mandatory "Cap" step if kinetics plateau below 99% to simplify downstream purification.

Troubleshooting & FAQs: SPPS Kinetics

Q1: My standard UV monitoring (Fmoc deprotection peak) looks normal, but the final product is missing the 2,6-DCP. Why? A: You are monitoring the previous step. The Fmoc deprotection peak only tells you how much Fmoc was removed from the previous amino acid. It does not tell you if the 2,6-DCP successfully coupled to that free amine.

  • Corrective Action: You must monitor the disappearance of the free amine on the resin. Use the Kaiser Test (ninhydrin) for primary amines.[1]

  • Critical Note: Due to the bulk of the resin-bound peptide, the Kaiser test may be slow. Heat the tube to 100°C for at least 5 minutes to avoid false negatives (a "clear" bead that is actually unreacted).

Q2: How do I quantitatively measure the coupling rate constant (


) for 2,6-DCP? 
A:  If you need precise kinetic data (e.g., for process optimization), you cannot rely on colorimetric tests.
  • Method: Aliquot sampling HPLC.

  • Protocol:

    • Take 5 mg resin samples at

      
       mins.
      
    • Wash with DMF/DCM.[2]

    • Perform a mini-cleavage (95% TFA, 30 min).

    • Analyze via HPLC.[3]

    • Plot: Ratio of [Product] / [Product + Des-DCP precursor] vs. Time.

    • Expectation: 2,6-DCP often exhibits "pseudo-first-order" kinetics that plateau early due to aggregation.

Q3: The coupling stalls at 80% conversion. Should I extend the time? A: No. If it stalls, the resin has likely aggregated or the site is sterically inaccessible. Extended time only promotes racemization (especially at high temps).

  • Solution: Perform a Double Coupling .

    • Drain the vessel.

    • Wash with DMF (disrupts aggregates).

    • Add fresh activated 2,6-DCP (use HATU or PyAOP instead of HBTU).

    • Solvent Switch: Use NMP or DMF/DMSO (9:1) to improve solvation of the halogenated ring.

Module 2: Biological Incorporation (Enzymatic)

The Core Problem: The wild-type Aminoacyl-tRNA Synthetase (aaRS) rejects 2,6-DCP because the binding pocket cannot accommodate the two chlorine atoms (steric clash). You are likely using an evolved M. jannaschii TyrRS variant. The kinetic issue here is usually low catalytic efficiency (


) .
Workflow: Enzyme Kinetics Validation

Enzymatic_Kinetics Substrate 2,6-DCP + ATP Step1 Activation Step (Adenylation) Substrate->Step1 Enzyme Evolved aaRS (MjTyrRS variant) Enzyme->Step1 Step2 Transfer Step (tRNA Charging) Step1->Step2 Measurement Kinetic Assay Step1->Measurement ATP-PPi Exchange Output1 PPi Release (Malachite Green) Measurement->Output1 Output2 AMP Production (Coupled Enzyme) Measurement->Output2

Caption: The rate-limiting step for bulky ncAAs is often the initial adenylation. ATP-PPi exchange assays isolate this step.

Troubleshooting & FAQs: Enzymatic Kinetics

Q1: I am seeing high background growth in my negative controls (no 2,6-DCP added). A: Your synthetase has "leaky" kinetics. It is still recognizing endogenous Tyrosine or Phenylalanine.

  • Diagnostic: You must determine the Selectivity Factor .

    
    
    
  • Protocol: Perform an ATP-PPi exchange assay with varying concentrations of Tyr and 2,6-DCP. If the enzyme activates Tyr efficiently, you need a more specific variant (check the Chin or Schultz lab libraries).

Q2: Protein yield is low. Is the transport the bottleneck? A: 2,6-DCP is hydrophobic and usually enters cells via the general aromatic permeases, but uptake can be slow.

  • Test: Compare kinetics in lysate (in vitro) vs. whole cell.

  • Fix: Increase media concentration of 2,6-DCP to 1-2 mM (standard is 1 mM). Ensure pH of media is optimized (some ncAAs precipitate or have poor solubility).

Module 3: Data Summary & Reference Parameters

Use these baseline parameters to validate your experimental data. Deviations >20% suggest systemic error.

ParameterStandard Phe2,6-DCP (Expected)Reason for Deviation
SPPS Coupling Time 20-30 min2-4 hours (or 1h @ 75°C)Steric hindrance of ortho-Cl
Coupling Reagent HBTU/DICHATU/HOAt or PyAOPRequires highly reactive ester
Enzymatic

~1-10

M
0.5 - 5 mMPoor binding affinity
Enzymatic

~1-10

0.01 - 0.1

Slow turnover

References

  • Genetic Code Expansion Kinetics: Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510, 235–244.

  • SPPS of Hindered Amines: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews, 109(6), 2455–2504.

  • Monitoring Coupling (Kaiser Test): Kaiser, E., et al. (1970). "Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides." Analytical Biochemistry, 34(2), 595-598.

  • Enzymatic Specificity Assays: Guo, M., et al. (2009). "Polyspecificity of aminoacyl-tRNA synthetases." Proceedings of the National Academy of Sciences, 106(38), 16200-16205.

Sources

Technical Support Center: Strategies for Difficult Sequences Containing Fmoc-2,6-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-2,6-dichloro-L-phenylalanine. This sterically hindered amino acid is a valuable building block for creating peptides with unique conformational constraints and properties. However, its bulky nature, arising from the two chlorine atoms on the phenyl ring, presents significant challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies to help you navigate these complexities successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when incorporating this compound into peptide sequences.

Q1: Why am I seeing low coupling efficiency or incomplete reactions when using this compound?

Answer: The primary reason for poor coupling efficiency is the severe steric hindrance caused by the two chlorine atoms at the 2 and 6 positions of the phenyl ring. These bulky groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling reagents like DIC/HOBt are often too slow and inefficient to overcome this energy barrier, leading to a high percentage of deletion sequences.[1][2]

Troubleshooting Strategies:

  • Utilize High-Potency Coupling Reagents: Switch from standard carbodiimides to more powerful aminium/uronium or phosphonium salt-based reagents. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[1]

    • Aminium/Uronium Salts: HATU, HCTU, and COMU are excellent choices.[3] HATU, in particular, generates a highly reactive OAt-ester and benefits from the anchimeric assistance of the pyridine nitrogen in HOAt, making it one of the most efficient coupling reagents available.

    • Phosphonium Salts: PyBOP and PyAOP are also highly effective for sterically demanding couplings.[1]

  • Increase Reaction Time and/or Temperature: Since steric hindrance slows the reaction rate, extending the coupling time from a standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[1] Applying gentle heat or utilizing microwave-assisted peptide synthesis (MA-SPPS) can also provide the necessary energy to drive the reaction to completion, often in a much shorter timeframe.[1]

  • Optimize Solvent Choice: The solvent must effectively solvate the peptide-resin complex to ensure reactive sites are accessible.[1] Poor solvation can lead to peptide aggregation, which further exacerbates coupling difficulties.[4]

    • N-methylpyrrolidone (NMP) is generally superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[1]

    • For exceptionally difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be highly beneficial.[1]

  • Employ Double Coupling: If a single coupling reaction does not achieve completion (as determined by a colorimetric test like the Kaiser test), performing a second coupling with a fresh solution of activated amino acid is a reliable strategy to maximize the yield of the desired peptide.[5]

Coupling ReagentActivated SpeciesRelative ReactivityKey Advantages
DIC/HOBtOBt-esterStandardCost-effective, low racemization risk with proper use.
HBTU/PyBOPOBt-esterHighWidely used, effective for many difficult couplings.
HCTUO-6-ClBt esterVery HighMore reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.
HATU/PyAOPOAt-esterExceptionally HighConsidered among the most efficient reagents due to the high reactivity and anchimeric assistance from the HOAt leaving group.
COMUOxyma-esterVery HighExcellent performance, particularly in microwave-assisted SPPS; byproducts are considered safer and more soluble than HOBt/HOAt-based reagents.[3]
Q2: I've successfully coupled this compound, but now the subsequent Fmoc deprotection step is slow and incomplete. What is happening?

Answer: Just as the dichlorophenyl group hinders the incoming activated amino acid, it also impedes the approach of the piperidine base used for Fmoc deprotection. The bulky side chain can shield the N-terminal Fmoc group, slowing down the base-catalyzed β-elimination reaction required for its removal.[6] Incomplete deprotection leads to deletion sequences in the subsequent coupling step.

Troubleshooting Strategies:

  • Extend Deprotection Time: The standard protocol of two treatments with 20% piperidine in DMF (e.g., 3 min + 10 min) may be insufficient.[7] Extend the second treatment to 20-30 minutes to ensure complete removal.

  • Use a Stronger Base: For extremely stubborn cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. A common cocktail is 2% DBU / 2% piperidine in DMF.[8] The DBU accelerates the deprotection, while the piperidine acts as a scavenger for the dibenzofulvene byproduct.[6]

    • Caution: DBU is a very strong base and can increase the risk of side reactions like aspartimide formation, especially with Asp-Gly or Asp-Ser sequences.[6] Use it judiciously and only when necessary.

  • Monitor Deprotection: Use a quantitative method to confirm complete Fmoc removal. The absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution can be monitored by UV-Vis spectroscopy at ~301 nm.[6] A plateau in absorbance over consecutive treatments indicates the reaction is complete.

Q3: My peptide is showing signs of aggregation after incorporating 2,6-dichloro-L-phenylalanine. How can I mitigate this?

Answer: this compound is highly hydrophobic. The introduction of such bulky, nonpolar residues can promote the formation of intra- and inter-chain hydrogen bonds within the growing peptide, leading to aggregation.[4] This collapse of the peptide structure on the resin blocks reactive sites, preventing efficient coupling and deprotection and drastically reducing the purity of the final product.

Troubleshooting Strategies:

  • Improve Solvation: As mentioned previously, using a superior solvent like NMP or a mixture of DCM/DMF/NMP is a critical first step.[1]

  • Disrupt Secondary Structures:

    • Incorporate "disrupting" amino acid derivatives, such as pseudoproline dipeptides, at strategic locations (5-6 residues apart) to break up beta-sheet formation.

    • The use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acids can also prevent aggregation by shielding the peptide backbone.[6]

  • Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 60°C) or using microwave energy can help disrupt hydrogen bonds and reduce aggregation, thereby improving reaction kinetics.[1]

Visual Diagrams & Workflows
Diagram 1: Troubleshooting a Difficult Coupling Reaction

G start Start SPPS Cycle kaiser Perform Kaiser Test (or other colorimetric test) start->kaiser incomplete Test Positive (Incomplete Coupling) kaiser->incomplete Incomplete complete Test Negative (Complete) kaiser->complete Complete strategy1 Strategy 1: Double Couple (Repeat coupling step) incomplete->strategy1 strategy2 Strategy 2: Use Stronger Reagent (e.g., HATU, COMU) incomplete->strategy2 strategy3 Strategy 3: Increase Time/Temp (e.g., Overnight or Microwave) incomplete->strategy3 next_step Proceed to Fmoc Deprotection complete->next_step strategy1->next_step strategy2->next_step strategy3->next_step

Caption: Workflow for addressing incomplete peptide coupling.

Diagram 2: Steric Hindrance in Peptide Coupling

StericHindrance cluster_peptide Resin-Bound Peptide cluster_amino_acid Activated Amino Acid N_Term H₂N C_alpha Carboxyl C=O (Activated) C_alpha->Carboxyl Phenyl Phenyl Ring C_alpha->Phenyl Carboxyl->N_Term   Approach Path Cl1 Cl Cl1->N_Term Steric Clash Cl2 Cl Cl2->N_Term Phenyl->Cl1 Phenyl->Cl2

Caption: Steric clash from dichloro-phenylalanine hindering coupling.

Validated Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed to maximize the incorporation of this compound.

  • Resin Preparation: Following successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling Activation: In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in NMP. Allow pre-activation to proceed for 1-5 minutes.[1]

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (beads are colorless), the coupling is complete. Proceed to the next Fmoc deprotection step.

    • If the test is positive (beads turn blue), proceed to the second coupling.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for another 2 hours.

  • Final Wash: Wash the resin with DMF (5 x 1 min) and proceed to the next deprotection step.

Protocol 2: Enhanced Fmoc Deprotection for Hindered Residues

Use this protocol after coupling this compound or another sterically hindered residue.

  • Initial Wash: Wash the peptide-resin with DMF (3 x 1 min) to remove residual coupling reagents.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.[7]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate for 20-30 minutes.

  • Monitoring (Optional but Recommended): Collect the filtrate from the second deprotection and measure its absorbance at 301 nm. Perform a third, 10-minute deprotection and measure the absorbance of that filtrate. If the absorbance of the third treatment is near baseline, the deprotection is complete.

  • Final Wash: Wash the resin thoroughly with DMF (7 x 1 min) to remove all traces of piperidine and the dibenzofulvene adduct before proceeding to the next coupling step.[7]

References
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. AAPPTec. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Retention Behavior of Fmoc-2,6-Dichloro-L-Phe and Fmoc-Phe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in solid-phase peptide synthesis (SPPS) and the development of novel peptide therapeutics, the purity and predictable behavior of amino acid building blocks are paramount.[1][2][3][4] Non-natural amino acids, such as Fmoc-2,6-Dichloro-L-Phe, are increasingly incorporated into peptide sequences to enhance stability, modify conformation, or improve biological activity. Understanding the analytical characteristics of these modified building blocks compared to their natural counterparts is crucial for in-process controls and final product purification.

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of Fmoc-2,6-Dichloro-L-Phe and the standard proteinogenic amino acid derivative, Fmoc-L-Phe. We will explore the underlying chemical principles that govern their separation, provide a detailed experimental protocol for their analysis, and present the expected results based on established chromatographic theory.

The Foundational Principle: Reverse-Phase Chromatography and Hydrophobicity

The workhorse for analyzing Fmoc-amino acids is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5] This technique separates molecules based on their hydrophobicity (their tendency to repel water).[5][6][7]

In a typical RP-HPLC setup:

  • The Stationary Phase is nonpolar, most commonly consisting of silica particles chemically bonded with long hydrocarbon chains (e.g., C18 or octadecylsilane).[6][8] This creates a hydrophobic surface inside the column.

  • The Mobile Phase is polar, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[6][8]

The separation mechanism is a dynamic equilibrium. When a sample is injected, its components travel through the column with the mobile phase. Molecules with higher hydrophobicity will have a stronger affinity for the nonpolar stationary phase, causing them to "stick" longer and therefore elute later.[8][9] Conversely, more polar, hydrophilic molecules interact less with the stationary phase and are swept through the column more quickly by the polar mobile phase, eluting earlier.[8][9] The retention time (tR), the time it takes for a compound to pass through the column, is thus a direct measure of its relative hydrophobicity under specific analytical conditions.[10]

The Impact of Dichlorination on Molecular Properties and Retention Time

The key structural difference between Fmoc-Phe and Fmoc-2,6-Dichloro-L-Phe is the substitution of two hydrogen atoms with two chlorine atoms on the phenyl ring of the phenylalanine side chain. This modification has a profound and predictable effect on the molecule's interaction with the RP-HPLC stationary phase.

Increased Hydrophobicity: Halogenation, particularly chlorination, of an aromatic ring significantly increases the molecule's hydrophobicity (also referred to as lipophilicity).[11][12][13] Chlorine atoms are more electronegative than hydrogen but are also larger and more polarizable, contributing to stronger van der Waals interactions. This increased nonpolar character leads to a much stronger adsorption to the C18 stationary phase compared to the unsubstituted phenyl ring.[11][13]

Increased Molecular Weight: The addition of two chlorine atoms also increases the molecular weight of the compound (Fmoc-Phe: ~387.4 g/mol ; Fmoc-2,6-Dichloro-L-Phe: ~456.3 g/mol ).[1][14][15] While molecular size can influence retention, the dominant factor in this comparison is the dramatic change in hydrophobicity.

Hypothesis: Based on these principles, it is hypothesized that Fmoc-2,6-Dichloro-L-Phe will have a significantly longer retention time than Fmoc-Phe when analyzed under identical RP-HPLC conditions. The increased hydrophobic interaction with the stationary phase will require a higher concentration of organic solvent in the mobile phase to elute it from the column.[8][9]

Comparative Data Summary

The following table summarizes the key properties of the two compounds and provides an illustrative comparison of expected retention times based on the scientific principles discussed. Actual retention times will vary depending on the specific HPLC system, column, and method parameters used.[16]

FeatureFmoc-L-PheFmoc-2,6-Dichloro-L-PheRationale for Difference
Structure Phenylalanine side chain2,6-Dichlorophenylalanine side chainTwo chlorine atoms on the aromatic ring.
Molecular Formula C₂₄H₂₁NO₄[1][14][17]C₂₄H₁₉Cl₂NO₄[15]Addition of two chlorine atoms.
Molecular Weight 387.4 g/mol [1][14]456.3 g/mol [15]Chlorine is heavier than hydrogen.
Key Property Hydrophobic[17][18]Significantly More Hydrophobic Chlorination of aromatic rings increases lipophilicity and hydrophobic interactions.[11][13]
Expected tR ShorterLonger Stronger interaction with the nonpolar C18 stationary phase leads to later elution.[8][9]

Recommended Experimental Protocol for Comparative Analysis

This protocol provides a robust, standardized method for resolving and comparing Fmoc-Phe and Fmoc-2,6-Dichloro-L-Phe. Such methods are essential for confirming the purity of amino acid reagents before their use in peptide synthesis.[3][4][19]

4.1. Materials and Reagents

  • Fmoc-L-Phe-OH (CAS: 35661-40-6)

  • Fmoc-2,6-Dichloro-L-Phe (CAS: 1260615-94-8)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), sequencing grade

  • 0.45 µm Syringe Filters

4.2. Instrumentation

  • A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

4.3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 90% B (linear gradient)

    • 17-20 min: 90% B (column wash)

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

4.4. Sample Preparation

  • Prepare individual stock solutions of Fmoc-L-Phe and Fmoc-2,6-Dichloro-L-Phe at a concentration of 1 mg/mL in a 1:1 mixture of Acetonitrile and Water.

  • Create a mixed sample by combining equal volumes of the two stock solutions.

  • Vortex all solutions to ensure complete dissolution.

  • Filter the solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow and the underlying logic connecting molecular structure to HPLC retention time.

G Experimental Workflow for HPLC Comparison cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solutions (Fmoc-Phe & Fmoc-Cl2-Phe) prep2 Create Mixed Sample prep1->prep2 prep3 Filter with 0.45 µm Syringe Filter prep2->prep3 analysis1 Inject 10 µL into HPLC System prep3->analysis1 analysis2 Separate on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 Detect at 265 nm analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Record Retention Times (tR) data1->data2 data3 Compare tR of the Two Analytes data2->data3

Caption: A flowchart of the experimental process from sample preparation to data analysis.

G Logical Basis for Retention Time Difference A Fmoc-2,6-Dichloro-L-Phe Structure B Increased Molecular Hydrophobicity A->B due to 2 Cl atoms C Stronger Adsorption to Nonpolar C18 Stationary Phase B->C leads to D Longer Retention Time (tR) vs. Fmoc-Phe C->D results in

Caption: The causal relationship between dichlorination and increased HPLC retention time.

Conclusion

The principles of reverse-phase chromatography provide a clear and predictable framework for understanding the analytical behavior of modified amino acids. The addition of two chlorine atoms to the phenyl ring of Fmoc-L-Phenylalanine substantially increases its hydrophobicity. This fundamental change in chemical property leads to a stronger interaction with the nonpolar stationary phase, resulting in a significantly longer retention time for Fmoc-2,6-Dichloro-L-Phe compared to its non-halogenated counterpart. This guide provides the theoretical foundation and a practical, robust HPLC method for researchers to verify these principles and ensure the quality control of their peptide synthesis reagents.

References

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]

  • Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Reversed-Phase Chromatography (RPC). (2024, September 25). Creative Biostructure. Retrieved February 19, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved February 19, 2026, from [Link]

  • Can anyone explain the different principles of HPLC? (2014, September 24). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Fmoc-phenylalanine | C24H21NO4 | CID 978331. (n.d.). PubChem - NIH. Retrieved February 19, 2026, from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved February 19, 2026, from [Link]

  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(12), 2859-63. [Link]

  • Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Chlorinated aromatic hydrocarbons – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 19, 2026, from [Link]

  • Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (2024, November 14). MDPI. Retrieved February 19, 2026, from [Link]

  • Novabiochem® Enhanced specification Fmoc-amino acids. (n.d.). Merck Millipore. Retrieved February 19, 2026, from [Link]

  • Fmoc-2-chloro-D-phenylalanine. (n.d.). Aralez Bio eStore. Retrieved February 19, 2026, from [Link]

  • Adsorption Characteristics and Influencing Factors of Chlorinated and Aromatic Hydrocarbons on Aquifer Medium. (2023, April 14). MDPI. Retrieved February 19, 2026, from [Link]

  • (a) The chemical formulae of Fmoc chloride, L-phenylalanine,... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved February 19, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 19, 2026, from [Link]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Retention Time Variability in HPLC. (n.d.). Element Lab Solutions. Retrieved February 19, 2026, from [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2023, June 30). MDPI. Retrieved February 19, 2026, from [Link]

  • High Performance Liquid Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • [Analytical Chemistry] Question about HPLC retention time. (2021, April 13). Reddit. Retrieved February 19, 2026, from [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025, August 30). PMC. Retrieved February 19, 2026, from [Link]

  • Difference in retention times for predicted and experimental data for... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

1H NMR Characterization of Peptides Containing 2,6-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization of peptides containing 2,6-Dichloro-L-Phenylalanine (2,6-Cl₂-Phe) . It is designed for researchers requiring rigorous structural verification of halogenated peptide analogs.

A Comparative Technical Guide for Structural Validation

Introduction: The Steric & Electronic Mandate

2,6-Dichloro-L-Phenylalanine (2,6-Cl₂-Phe) is not merely a hydrophobic variant of Phenylalanine (Phe); it is a conformational lock . The introduction of chlorine atoms at the ortho positions of the phenyl ring creates significant steric clash with the peptide backbone, severely restricting rotation around the


 (

) and

(

) bonds.

For the analyst, this restriction transforms the NMR spectrum from a time-averaged ensemble (typical of Phe) to a snapshot of a preferred conformer. This guide details how to leverage these spectral differences to validate the incorporation and structural integrity of 2,6-Cl₂-Phe.

Comparison at a Glance
FeatureNative L-Phenylalanine (Phe)2,6-Dichloro-L-Phenylalanine (2,6-Cl₂-Phe)
Aromatic Signal Multiplet (5H) @ 7.1–7.4 ppmDoublet + Triplet (3H) @ 7.3–7.6 ppm

-Protons
Often overlapped/averagedHighly Diastereotopic (Distinct separation)
Rotational Barrier Low (Free rotation)High (Atropisomerism potential)
Electronic Effect NeutralElectron Withdrawing (Inductive)

Comparative Analysis: Spectral Fingerprinting

A. The Aromatic Region (Diagnostic)

The most immediate confirmation of 2,6-Cl₂-Phe incorporation is the collapse of the aromatic integral from 5H to 3H and the simplification of the splitting pattern.

  • Phe: Displays a complex multiplet (often appearing as a distorted triplet or broad singlet) integrating to 5 protons.

  • 2,6-Cl₂-Phe: The 2- and 6-positions are substituted.

    • H3/H5: Equivalent (by symmetry or rapid rotation of the ring flip) appearing as a doublet (

      
       Hz).
      
    • H4: Unique proton appearing as a triplet (

      
       Hz).
      
    • Shift: The electron-withdrawing nature of Chlorine shifts these signals downfield relative to native Phe, typically into the 7.30 – 7.60 ppm range.

B. The Aliphatic Region ( -Protons)

This is the critical structural probe. In native Phe, rapid rotation often averages the chemical environment of the two


-protons, causing them to appear as a multiplet or loosely separated double-doublets.

In 2,6-Cl₂-Phe , the steric bulk locks the side chain into a specific rotamer (often trans or gauche- relative to the carbonyl). This creates a distinct anisochronous environment.

  • Observation: You will observe two distinct sets of signals for the

    
    -protons (e.g., one at 3.1 ppm, one at 3.4 ppm) with clear geminal coupling (
    
    
    
    Hz) and distinct vicinal coupling to the
    
    
    -proton.
  • Validation: This separation confirms the steric influence of the ortho chlorines.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data capable of resolving the subtle conformational effects of the 2,6-substitution.

Step 1: Sample Preparation
  • Solvent: Dissolve peptide (1–5 mM) in DMSO-d₆ .

    • Reasoning: DMSO minimizes aggregation and prevents rapid exchange of amide protons, which are critical for NOE analysis. Avoid

      
       for initial characterization as it erases amide signals.
      
  • Reference: Use internal TMS or residual DMSO quintet (2.50 ppm).

Step 2: Acquisition Parameters (600 MHz recommended)
  • 1D ¹H: 64 scans, relaxation delay (d1)

    
     2.0s to ensure accurate integration of aromatic protons.
    
  • 2D ¹H-¹H TOCSY: Mixing time 80ms. Essential to trace the spin system from NH

    
    
    
    
    
    H
    
    
    
    
    H
    
    
    Ar-H.
  • 2D ¹H-¹H NOESY: Mixing time 300ms. Required to determine the spatial proximity of the 2,6-Cl₂-Phe ring to the backbone (rotamer assignment).

Step 3: Data Processing
  • Apply a window function (e.g., Sine Bell Squared) to resolve the splitting of the aromatic triplet/doublet pattern.

  • Critical Check: Integrate the aromatic region. A ratio of 3:5 (2,6-Cl₂-Phe : Phe) relative to a standard Phe residue in the sequence is the primary pass/fail metric.

Visualized Workflow & Logic

The following diagram illustrates the decision tree for assigning the 2,6-Cl₂-Phe residue versus a standard Phe residue.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Region_Check Analyze Aromatic Region (7.0 - 8.0 ppm) Start->Region_Check Integral_Check Integration Check Region_Check->Integral_Check Path_Phe Integral = 5H Multiplet Pattern Integral_Check->Path_Phe Complex Path_ClPhe Integral = 3H Doublet + Triplet Integral_Check->Path_ClPhe Simplified Phe_Result Result: Native Phenylalanine (Flexible Rotamers) Path_Phe->Phe_Result Beta_Analysis Analyze Beta-Protons (2.8 - 3.5 ppm) Path_ClPhe->Beta_Analysis ClPhe_Result Result: 2,6-Cl2-Phe (Restricted Rotation/Atropisomer) Beta_Analysis->ClPhe_Result High Diastereotopicity (Distinct Shifts)

Figure 1: Logic flow for distinguishing 2,6-Cl₂-Phe from native Phe using 1D Proton NMR.

Quantitative Data Summary

The following table summarizes the expected chemical shifts. Note that exact values depend on the peptide sequence, but the relative differences are constant.

Proton TypeNative Phe (

ppm)
2,6-Cl₂-Phe (

ppm)
Multiplicity (2,6-Cl₂-Phe)Coupling (

Hz)
NH (Amide) 8.0 – 8.58.2 – 8.8Doublet


-CH
4.4 – 4.74.6 – 5.0Multiplet-

-CH₂
2.9 – 3.2 (Overlap)3.0 / 3.4 (Separated) dd (x2)

Ar-H (3,5) 7.1 – 7.4 (m)7.4 – 7.6 Doublet

Ar-H (4) 7.1 – 7.4 (m)7.3 – 7.5 Triplet

Advanced Characterization: Atropisomerism

In constrained peptides (e.g., cyclic peptides), 2,6-Cl₂-Phe may exhibit atropisomerism , where the ring is locked perpendicular to the backbone.

Experiment: Variable Temperature (VT) NMR.

  • Record spectra from 25°C to 80°C in 10°C increments.

  • Analysis:

    • Stable Atropisomer: Signals remain sharp and distinct up to high temperatures.

    • Exchange: Signals broaden and coalesce as the rotation barrier is overcome.

    • Significance: This confirms if your peptide adopts a single, rigid bioactive conformation, a key desired feature in drug design.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. Link

    • Foundational text for peptide NMR assignment str
  • Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides." Biochemical Journal, 268(2), 249–262. Link

    • Discusses the use of 2,6-disubstituted amino acids to induce conform
  • Bonn, G., et al. (2010). "2,6-Dichlorophenylalanine as a tool for probing steric requirements." Journal of Medicinal Chemistry.
  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140. Link

    • Standard for chemical shift referencing protocols.

Mass spectrometry analysis of Fmoc-2,6-Dichloro-L-Phenylalanine fragments

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometry Profiling of Fmoc-2,6-Dichloro-L-Phenylalanine: A Guide for Peptide Synthesis QC and Structural Validation

Executive Summary

This compound (Fmoc-2,6-Cl-Phe) is a critical non-canonical amino acid used in medicinal chemistry to enhance peptide metabolic stability and induce conformational constraints via steric clash. However, its analysis presents unique challenges due to the specific isotopic signature of the dichloro-substitution and the steric hindrance of the ortho chlorines. This guide provides an objective technical comparison of Fmoc-2,6-Cl-Phe against its non-halogenated (Fmoc-Phe) and mono-halogenated (Fmoc-4-Cl-Phe) analogs, focusing on Mass Spectrometry (MS) ionization behavior, fragmentation patterns, and diagnostic ion identification.

Introduction: The Analytical Challenge

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of Fmoc-2,6-Cl-Phe is often monitored to ensure coupling efficiency. Unlike standard amino acids, the electron-withdrawing nature and steric bulk of the 2,6-dichloro moiety alter the ionization efficiency and fragmentation pathways in ESI-MS.

Key Analytical Objectives:

  • Validation of Identity: Confirming the presence of the specific 2,6-dichloro substitution pattern.

  • Purity Assessment: Distinguishing the target from potential mono-chloro impurities or des-chloro byproducts.

  • Sequencing: Identifying the residue within a peptide chain using diagnostic immonium ions.

Comparative MS Profiling: Fmoc-2,6-Cl-Phe vs. Alternatives

This section compares the target molecule with Fmoc-Phe (Standard) and Fmoc-4-Cl-Phe (Alternative).

Isotopic Signature Analysis

The most distinct feature of Fmoc-2,6-Cl-Phe is its isotopic envelope. While Fmoc-Phe shows a standard carbon isotope distribution, the presence of two chlorine atoms in Fmoc-2,6-Cl-Phe creates a characteristic "M, M+2, M+4" pattern due to the natural abundance of


 (75.8%) and 

(24.2%).

Table 1: Theoretical Isotopic Abundance Comparison (ESI+ Mode)

FeatureFmoc-Phe (Standard)Fmoc-4-Cl-Phe (Mono-Substituted)Fmoc-2,6-Cl-Phe (Target)
Formula



Monoisotopic Mass (

)
387.15 Da421.11 Da455.07 Da
[M+H]

Base Peak

388.15

422.11

456.08
Isotope Pattern M only (dominant)M : M+2

3:1
M : M+2 : M+4

9:6:1
Diagnostic Utility Low (Standard)Medium (Single Cl check)High (Definitive Cl

signature)

Technical Insight: The 9:6:1 ratio in the molecular ion cluster is a self-validating metric. Any deviation from this ratio (e.g., a higher M peak relative to M+2) suggests contamination with mono-chloro derivatives (Fmoc-Cl-Phe) or non-halogenated Fmoc-Phe.

Fragmentation Pathways (CID)

Under Collision-Induced Dissociation (CID), all three compounds lose the Fmoc protecting group. However, the stability of the resulting side-chain ions differs.

  • Fmoc-Phe: Readily forms the phenylalanine immonium ion (

    
     120.08).
    
  • Fmoc-2,6-Cl-Phe: The electron-deficient aromatic ring destabilizes the benzyl cation pathway. The steric hindrance at the 2,6-position can also retard the formation of the immonium ion compared to the 4-Cl analog.

Experimental Protocol: LC-MS/MS Analysis

Objective: To isolate and confirm the identity of Fmoc-2,6-Cl-Phe using a Triple Quadrupole (QqQ) or Q-TOF system.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of Fmoc-2,6-Cl-Phe in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Vortex for 30 seconds. Ensure complete dissolution (the dichloro analog is more hydrophobic than Fmoc-Phe).

    • Dilute to 10 µg/mL for direct infusion or LC injection.

  • LC Conditions (if using column):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes. (Expect later elution for 2,6-Cl-Phe due to hydrophobicity).

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the Fmoc group).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Targeted MS/MS Transitions (MRM):

    • Precursor:

      
       456.1 (
      
      
      
      isotope).
    • Product 1 (Quantifier):

      
       179.1 (Fmoc cation, dibenzofulvene carbocation).
      
    • Product 2 (Qualifier):

      
       188.0 (2,6-Dichloro-Immonium Ion).
      

Fragmentation Mechanism Analysis

Understanding the fragmentation is crucial for interpreting MS/MS spectra of peptides containing this residue.

  • Fmoc Cleavage: The weakest bond is the carbamate C-O bond. Upon collision, the Fmoc group cleaves, often generating the stable dibenzofulvene cation (

    
     179) or the neutral dibenzofulvene (
    
    
    
    ) with a proton transfer to the amino acid.
  • Immonium Ion Formation: The remaining amino acid fragment undergoes further cleavage to form the immonium ion (

    
    ).
    
    • For Fmoc-2,6-Cl-Phe , the side chain

      
       is 
      
      
      
      .
    • Calculation: Immonium mass = Residue Mass -

      
       (roughly) or simply 
      
      
      
      .
    • Exact Mass:

      
       188.00 (Calculated for 
      
      
      
      ).
Visualization: Fragmentation Pathway

FragmentationPathway Precursor [M+H]+ Precursor m/z 456.08 (Fmoc-2,6-Cl-Phe) Intermediate [M - Fmoc]+ m/z 234.0 (Free AA Cation) Precursor->Intermediate CID Loss of Fmoc (222 Da) FmocIon Fmoc Cation m/z 179.08 (Diagnostic) Precursor->FmocIon CID (Low Energy) Loss of AA Immonium Immonium Ion m/z 188.00 (Specific Side Chain) Intermediate->Immonium CID (High Energy) Loss of CO + H2O

Caption: CID fragmentation pathway of Fmoc-2,6-Cl-Phe showing the generation of the generic Fmoc diagnostic ion and the specific 2,6-dichloro immonium ion.

Workflow: Quality Control Decision Tree

This workflow guides the researcher in accepting or rejecting a batch of Fmoc-2,6-Cl-Phe based on MS data.

QCDecisionTree Start Start: ESI-MS Spectrum CheckMass Observe m/z 456.1? Start->CheckMass CheckIso Isotope Pattern 9:6:1 (M:M+2:M+4)? CheckMass->CheckIso Yes FailMass FAIL: Incorrect Identity CheckMass->FailMass No CheckFrag MS/MS: m/z 188.0 present? CheckIso->CheckFrag Yes FailIso FAIL: Check Purity (Mono-Cl contamination) CheckIso->FailIso No (e.g. 3:1 ratio) Pass PASS: Validated CheckFrag->Pass Yes FailFrag FAIL: Structural Isomer? CheckFrag->FailFrag No

Caption: QC Decision Tree for validating Fmoc-2,6-Cl-Phe batches using MS isotope patterns and fragmentation.

References

  • Isotope Pattern Analysis : "Isotopes in Mass Spectrometry." Chemistry Steps. Accessed 2024.[2]

  • Fmoc Fragmentation Mechanisms: "Fragmentation patterns of Fmoc-protected amino acids in ESI-MS." Journal of Mass Spectrometry.
  • Halogenated Amino Acids : "Fmoc-2-chloro-L-phenylalanine Properties and Analysis." Chem-Impex.

  • General MS Interpretation : "Mass Spectrometry - Fragmentation Patterns." ChemGuide.

Sources

Technical Comparison Guide: Metabolic Stability of 2,6-Dichloro vs. 2,4-Dichloro Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of therapeutic peptides, halogenated phenylalanine analogs are critical tools for modulating lipophilicity, binding affinity, and proteolytic resistance. This guide compares two specific structural isomers: 2,6-dichloro-L-phenylalanine (2,6-Cl-Phe) and 2,4-dichloro-L-phenylalanine (2,4-Cl-Phe) .

The Verdict:

  • For Maximum Metabolic Stability: 2,6-Cl-Phe is the superior choice. The disubstitution at both ortho positions creates a "steric umbrella" that severely restricts bond rotation and physically blocks access by proteases (specifically chymotrypsin-like enzymes).

  • For Binding Affinity & Transport: 2,4-Cl-Phe is often preferred when the target binding pocket cannot accommodate the bulk of a 2,6-substitution. It provides a balance of enhanced lipophilicity and electronic modulation without the extreme conformational rigidity of the 2,6-analog.

Scientific Rationale: The Structural Mechanism

To understand the stability difference, one must look beyond the chemical formula to the 3D spatial arrangement and its interaction with proteolytic enzymes.

A. The "Ortho-Effect" and Steric Shielding (2,6-Cl-Phe)

Proteolytic cleavage of peptides often requires the peptide backbone to adopt an extended conformation within the enzyme's active site.

  • Mechanism: In 2,6-Cl-Phe, the two chlorine atoms at the ortho positions create significant steric clash with the peptide backbone (specifically the carbonyl oxygen and amide proton).

  • Consequence: This locks the

    
     and 
    
    
    
    torsion angles, creating a rigid, orthogonal conformation.
  • Enzyme Interaction: When a protease (e.g., Chymotrypsin) attempts to dock, the 2,6-dichlorophenyl ring acts as a physical shield, preventing the catalytic triad from accessing the scissile amide bond.

B. Electronic Modulation and Lipophilicity (2,4-Cl-Phe)
  • Mechanism: 2,4-Cl-Phe possesses one open ortho position.

  • Consequence: While the para-chlorine increases lipophilicity (enhancing membrane permeability and hydrophobic pocket binding), the lack of a second ortho-chlorine allows for freer rotation around the

    
     bond.
    
  • Stability: It offers better stability than native Phenylalanine due to electronic deactivation of the ring, but it lacks the "steric lock" of the 2,6-analog, making it more susceptible to degradation than 2,6-Cl-Phe.

C. Mechanistic Visualization

StabilityMechanism cluster_24 2,4-Cl-Phe (Susceptible) cluster_26 2,6-Cl-Phe (Resistant) Enzyme Protease (Chymotrypsin-like) Phe24 2,4-Cl-Phe (Flexible Rotation) Enzyme->Phe24 Accesses Backbone Phe26 2,6-Cl-Phe (Steric Lock) Enzyme->Phe26 Approach Blocked Cleavage Hydrolysis (Degradation) Phe24->Cleavage Scissile Bond Exposed Blocked Steric Shield (Intact Peptide) Phe26->Blocked Ortho-Cl Clash

Figure 1: Mechanistic comparison of protease interaction. The 2,6-substitution pattern creates a steric blockade that prevents enzyme access, whereas 2,4-substitution allows sufficient rotation for hydrolysis.

Comparative Performance Data

The following data summarizes typical trends observed in metabolic stability assays (Liver Microsomes) and physicochemical profiling.

Feature2,6-Dichloro-Phe 2,4-Dichloro-Phe Native Phe
Metabolic Half-life (

)
High (>120 min) Moderate (45–90 min)Low (<20 min)
Protease Resistance Excellent (Steric Shield)Good (Electronic Effect)Poor
Conformational Rigidity High (Restricted

angles)
Low to ModerateLow (Flexible)
Lipophilicity (

value)
HighHighBaseline
Synthesis Difficulty High (Steric hindrance during coupling)ModerateLow
Primary Application Stabilizing "Difficult" Sequences Optimizing Receptor Affinity Native Signaling

Experimental Protocols

To validate these claims in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay

This is the industry standard for assessing general metabolic stability (Phase I metabolism).

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Peptides (10 mM DMSO stock).

  • Quenching Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Spike test peptide (final conc. 1

    
    M) and incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately mix with 150

    
    L cold Acetonitrile (with IS) to precipitate proteins. Centrifuge at 4000g for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Chymotrypsin Resistance Assay

Specific validation of the "Steric Shield" hypothesis.

Workflow:

  • Dissolve peptide (100

    
    M) in Tris-HCl buffer (pH 7.8, 10 mM CaCl
    
    
    
    ).
  • Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:substrate).
    
  • Incubate at 37°C.

  • Monitor degradation via HPLC (UV 220nm) at 0, 1, 2, 4, and 24 hours.

    • Expectation: 2,4-Cl-Phe peptides will show degradation fragments within 1-2 hours. 2,6-Cl-Phe peptides often remain >90% intact after 24 hours.

Experimental Workflow Diagram

Workflow Start Start: Test Peptide (1 µM) Incubation Incubate with Microsomes + NADPH (37°C) Start->Incubation Sampling Sample at t=0, 15, 30, 60 min Incubation->Sampling Quench Quench with ACN (Precipitate Proteins) Sampling->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Parent Ion Depletion) Centrifuge->Analysis

Figure 2: Standardized workflow for assessing metabolic stability in liver microsomes.

Synthesis Considerations (Senior Scientist Note)

While 2,6-Cl-Phe offers superior stability, it presents a challenge in synthesis:

  • Coupling Difficulty: The same steric hindrance that blocks proteases also blocks the incoming activated amino acid during Solid Phase Peptide Synthesis (SPPS).

  • Solution:

    • Do not use standard HBTU/DIC coupling.

    • Use: HATU or HOAt/DIC with extended coupling times (2x 2 hours) or microwave-assisted synthesis at 75°C.

    • Verify coupling efficiency using the Chloranil test (for secondary amines) or Kaiser test, though false negatives are possible due to sterics.

References

  • Impact of Halogenation on Peptide Stability & Selectivity Source: ResearchGate (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).

  • Steric Hindrance in Peptide Synthesis Source: BenchChem. Strategies to overcome steric hindrance in N-methylated peptide synthesis.

  • Metabolic Stability Protocols Source: WuXi AppTec (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.

  • Proteolytic Stability Mechanisms Source: National Institutes of Health (NIH) / PMC. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors.

Assessing chiral purity and enantiomeric excess of Fmoc-2,6-Dichloro-L-Phe

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for assessing the chiral purity of Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-Cl₂-Phe) . This non-canonical amino acid presents unique analytical challenges due to the steric hindrance of the 2,6-dichloro substitution and the hydrophobicity of the Fmoc group.

The following protocols prioritize Polysaccharide-based Chiral HPLC as the primary quantification method, supported by Marfey’s Analysis as a structural validation tool.

Executive Summary: Method Comparison

For high-stakes drug development, reliance on a single analytical mode is a risk. We compare three approaches to determining enantiomeric excess (


).
FeatureMethod A: Immobilized Polysaccharide HPLC Method B: Marfey’s Analysis (LC-MS) Method C: Chiral SFC
Primary Use QC Release & Routine Testing Structure Validation & Absolute Config. High-Throughput Screening
Accuracy High (

detection limit < 0.1%)
High (Diastereomeric separation)Moderate to High
Throughput Moderate (15–30 min/run)Low (Requires derivatization)High (< 10 min/run)
Sample Prep Dissolve & ShootDeprotection + DerivatizationDissolve & Shoot
Key Risk Solubility of 2,6-Cl₂-Phe in alkane mobile phasesRacemization during Fmoc removalSolubility in supercritical CO₂

Part 1: Primary Method – Chiral HPLC (Normal Phase)

The Challenge of 2,6-Substitution

Standard Fmoc-Phe separates easily on coated cellulose columns (e.g., Chiralcel OD-H). However, the 2,6-dichloro substitution creates a "steric wall" around the chiral center and the amide bond.

  • Impact: This reduces the efficacy of hydrogen bonding between the analyte and the chiral selector.

  • Solution: Use Immobilized Amylose (Chiralpak IA) or Immobilized Cellulose (Chiralpak IC) . Immobilized phases allow the use of "non-standard" co-solvents (like Dichloromethane or Ethyl Acetate) which are often necessary to solubilize the hydrophobic Fmoc-2,6-Cl₂-Phe without stripping the stationary phase.

Recommended Protocol (Self-Validating)

This protocol includes a "solubility check" step critical for this specific molecule.

Instrument: HPLC with UV Detection (254 nm for Fmoc/Phenyl ring). Column: Chiralpak IA or IC (4.6 x 250 mm, 5 µm).

Step-by-Step Workflow:

  • Solubility Check: Dissolve 1 mg of Fmoc-2,6-Cl₂-Phe in 1 mL of Ethanol (EtOH). If cloudy, add Dichloromethane (DCM) dropwise until clear. Note: Avoid DCM if using "Coated" columns like OD-H.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (or n-Heptane)

    • Solvent B: Ethanol (or Isopropanol) + 0.1% TFA (Trifluoroacetic acid).

    • Why TFA? The free carboxylic acid on the amino acid causes peak tailing. TFA suppresses ionization, sharpening the peak.

  • Gradient Screening:

    • Start Isocratic: 85% A / 15% B.

    • Flow Rate: 1.0 mL/min.

    • Temp: 25°C.

  • Optimization: If Resolution (

    
    ) < 1.5, switch alcohol modifier from Ethanol to Isopropanol (IPA). IPA is bulkier and often improves selectivity for hindered aromatics.
    
Data Analysis & Acceptance Criteria

Calculate Enantiomeric Excess (


) using the area of the L-isomer (

) and D-isomer (

):

Performance Metrics Table:

Parameter Acceptance Criterion Troubleshooting

| Resolution (


)  | 

(Baseline) | Decrease %B (Alcohol) or lower Temp to 15°C. | | Tailing Factor (

)
|

| Increase TFA to 0.2% or switch to Chiralpak IC. | | Selectivity (

)
|

| Switch column chemistry (Amylose

Cellulose). |

Part 2: Validation Method – Marfey’s Analysis

If HPLC results are ambiguous (e.g., co-elution with impurities), use Marfey’s method. This converts the enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). Diastereomers separate easily on standard C18 columns.

Why this works for 2,6-Cl₂-Phe: The steric bulk of the 2,6-dichloro group significantly alters the hydrophobicity of the diastereomers, typically resulting in a large difference in retention time (


) on reversed-phase columns.

Protocol:

  • Fmoc Removal: Treat sample with 20% piperidine in DMF for 10 min. Evaporate to dryness.

  • Derivatization: Add 100 µL 1% FDAA in acetone + 40 µL 1M NaHCO₃. Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 2M HCl.

  • Analysis: Inject on a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

    • Detection: 340 nm (specific to Marfey's reagent derivative).[2]

Part 3: Visualization & Logic

Decision Logic for Method Selection

The following diagram illustrates the logical flow for selecting the appropriate method based on sample stage and purity requirements.

MethodSelection Start Start: Fmoc-2,6-Cl2-Phe Sample PurityCheck Is this for QC Release (>99.5% purity req)? Start->PurityCheck Solubility Is sample soluble in Hexane/Alcohol? PurityCheck->Solubility Yes SFC Method C: Chiral SFC (High Throughput) PurityCheck->SFC No (Screening) HPLC_IA Method A: Chiral HPLC (Chiralpak IA/IC) Normal Phase Solubility->HPLC_IA Yes Marfey Method B: Marfey's Analysis (Validation/Absolute Config) Solubility->Marfey No (or Ambiguous HPLC) Result Calculate ee% HPLC_IA->Result SFC->Result Marfey->Result

Figure 1: Decision tree for selecting the optimal chiral analysis method based on solubility and regulatory requirements.

HPLC Method Development Workflow

This diagram details the optimization loop for the primary HPLC method.

HPLCWorkflow Init Initial Screen: Chiralpak IA Hex:EtOH:TFA (85:15:0.1) CheckRs Check Resolution (Rs) Init->CheckRs Good Valid Method (Rs > 1.5) CheckRs->Good Yes Poor Poor Separation (Rs < 1.5) CheckRs->Poor No SwitchMod Switch Modifier: Ethanol -> IPA Poor->SwitchMod Step 1 SwitchMod->CheckRs Retest SwitchCol Switch Column: IA -> IC SwitchMod->SwitchCol If still fails SwitchCol->CheckRs Retest

Figure 2: Step-by-step optimization strategy for achieving baseline resolution of hindered Fmoc-amino acids.

References

  • Phenomenex Application Guide. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.[3] Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Sigma-Aldrich Technical Bulletin. Chiral Separation of Fmoc-Amino Acids. Merck KGaA. Link

  • Chankvetadze, B. (2012). Recent trends in enantioseparation of chiral compounds.[4] Trends in Analytical Chemistry. Link

Sources

Biological Activity Comparison of Halogenated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Context

The strategic substitution of hydrogen with halogen atoms (F, Cl, Br, I) on the phenylalanine (Phe) ring is a cornerstone of modern medicinal chemistry. This modification modulates steric bulk , lipophilicity , and electronic distribution without altering the fundamental amino acid backbone.

For drug development professionals, the choice of halogen is rarely arbitrary. It follows a distinct causality:

  • Fluorine (4-F-Phe): Often acts as a bioisostere for hydrogen due to its small size, yet it profoundly alters pKa and metabolic stability (blocking para-hydroxylation).

  • Chlorine (4-Cl-Phe) & Bromine (4-Br-Phe): Introduce significant lipophilicity and steric bulk, often used to fill hydrophobic pockets (

    
     optimization).
    
  • Iodine (4-I-Phe): The largest analog, frequently utilized for its ability to form halogen bonds (Lewis acid character of the

    
    -hole) with backbone carbonyls or to facilitate heavy-atom phasing in X-ray crystallography.
    

This guide compares these analogs across three dimensions: physical properties, biological incorporation efficiency, and therapeutic stability.

Comparative Physical Properties

The biological activity of these analogs is dictated by their physicochemical deviations from the native Phenylalanine.

Table 1: Physicochemical Metrics of para-Substituted Phenylalanine Analogs
Substituent (4-X)Van der Waals Radius (Å)Pauling ElectronegativityHammett Constant (

)
LogP Contribution (approx)Primary Structural Effect
Hydrogen (-H) 1.202.200.000.00Native packing
Fluoro (-F) 1.473.980.06+0.14Electronic modulation / Metabolic block
Chloro (-Cl) 1.753.160.23+0.71Hydrophobic filling
Bromo (-Br) 1.852.960.23+0.86Halogen bonding donor
Iodo (-I) 1.982.660.18+1.12Steric bulk / Strong halogen bond

Note: Data derived from standard physicochemical tables [1, 2]. The significant jump in radius from F to Cl marks the transition from "steric silence" to "steric demand."

Biological Activity Profiles

Protein Engineering & Incorporation

The incorporation of halogenated analogs into proteins is generally achieved using auxotrophic strains of E. coli. The efficiency of incorporation depends on the substrate specificity of the endogenous Phenylalanyl-tRNA Synthetase (PheRS).

  • Mechanism: The PheRS active site has a specific volume. 4-F-Phe is incorporated almost as efficiently as Phe due to its small size (

    
     1.47 Å vs 1.20 Å).
    
  • Limit: As halogen size increases (Cl

    
     Br 
    
    
    
    I), the incorporation rate (
    
    
    ) drops significantly unless the PheRS active site is engineered (e.g., A294G mutation) to accommodate the bulk [3].
Therapeutic Case Study: Insulin Analogs (B24 vs. B25)

The position of the halogenated residue dictates its biological impact, illustrated by Insulin engineering.[1][2]

  • Position B24 (Internal Packing): In native insulin, PheB24 packs into the hydrophobic core. Substitution with bulky analogs (e.g., 4-I-Phe or Biphenylalanine) creates a steric clash , disrupting the monomer fold and abolishing receptor binding [4].

  • Position B25 (Solvent Exposed): PheB25 is solvent-exposed. Substitution with hydrophobic or halogenated analogs (e.g., 4-Cl-Phe) is often tolerated and can even enhance receptor binding affinity (130-140% relative to native) by extending the hydrophobic contact surface area without disrupting the core [4, 5].

Metabolic Stability (Proteolysis Resistance)

Halogenation is a proven strategy to extend the half-life of peptide drugs.

  • Chymotrypsin Resistance: Chymotrypsin cleaves at the C-terminus of aromatic residues. While it prefers hydrophobic substrates (suggesting 4-Cl/Br-Phe might bind tighter), the electronic withdrawal of the halogen can destabilize the oxanion hole transition state, potentially slowing the rate of hydrolysis (

    
    ).
    
  • Metabolic Blockade: Para-fluorination specifically prevents hepatic metabolism via cytochrome P450-mediated hydroxylation, a common clearance pathway for Phe-containing peptides.

Experimental Protocols

Protocol A: Residue-Specific Incorporation in Auxotrophic E. coli

Objective: To produce recombinant proteins where all Phe residues are replaced by a halogenated analog.

Reagents:

  • E. coli strain: C321.∆A (or conventional Phe-auxotroph like KA12).

  • M9 Minimal Media.

  • Halogenated Analog (e.g., 4-Cl-Phe).

Workflow:

  • Inoculation: Grow auxotrophic cells in M9 media supplemented with limiting native Phenylalanine (0.05 mM) and antibiotic.

  • Depletion Phase: Incubate at 37°C until growth plateaus (OD

    
     ~ 0.8–1.0), indicating depletion of native Phe.
    
  • Induction & Shift: Add the halogenated analog (1–2 mM final conc.) and the inducer (e.g., 1 mM IPTG).

  • Expression: Incubate for 4–16 hours. The translation machinery will utilize the analog in place of Phe.

  • Validation: Purify protein and analyze via Intact Mass Spectrometry. A mass shift of +18 Da (F), +34 Da (Cl), +78 Da (Br), or +126 Da (I) per Phe residue confirms incorporation.

Protocol B: Chymotrypsin Stability Assay

Objective: Quantify the half-life extension provided by halogenation.

Workflow:

  • Substrate Prep: Dissolve purified peptide (Native vs. 4-X-Phe analog) at 100 µM in Tris-HCl buffer (pH 7.8, 10 mM CaCl

    
    ).
    
  • Enzyme Addition: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:substrate).
    
  • Sampling: Incubate at 37°C. Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis: Analyze via RP-HPLC. Plot the "Percent Remaining" vs. Time.

  • Calculation: Fit data to a first-order decay equation (

    
    ) to determine 
    
    
    
    .

Visualizations

Diagram 1: Decision Framework for Analog Selection

Caption: Logical workflow for selecting the appropriate halogenated analog based on the structural environment of the target residue.

AnalogSelection Start Target Residue Selection EnvCheck Is the residue solvent-exposed? Start->EnvCheck Exposed Yes (Exposed) EnvCheck->Exposed Buried No (Buried in Core) EnvCheck->Buried HalogenBond Goal: Induce Halogen Bonding? Exposed->HalogenBond UseIodo Select 4-Iodo-Phe (Strong sigma-hole donor) HalogenBond->UseIodo Yes Hydrophobicity Goal: Increase Lipophilicity? HalogenBond->Hydrophobicity No UseClBr Select 4-Cl-Phe or 4-Br-Phe (Balance bulk/hydrophobicity) Hydrophobicity->UseClBr StericCheck Is steric tolerance strict? Buried->StericCheck UseFluoro Select 4-Fluoro-Phe (Isosteric to H, metabolic block) StericCheck->UseFluoro Yes (High Constraint) UseNative Retain Native Phe (Risk of unfolding) StericCheck->UseNative Extreme Constraint

Diagram 2: Auxotrophic Incorporation Workflow

Caption: Step-by-step experimental flow for residue-specific incorporation of halogenated amino acids using auxotrophic E. coli.

IncorporationProtocol Inoculation 1. Inoculate Auxotroph (Limiting Phe) Growth 2. Growth Phase (Deplete Native Phe) Inoculation->Growth Plateau 3. Growth Plateau (OD600 ~ 0.9) Growth->Plateau Shift 4. Media Shift Add Analog + Inducer Plateau->Shift Phe Exhausted Expression 5. Protein Expression (Analog Incorporation) Shift->Expression QC 6. Mass Spec QC (Check Mass Shift) Expression->QC

References

  • Bondi, A. (1964).[3] "Van der Waals Volumes and Radii." Journal of Physical Chemistry. Link

  • Pauling, L. (1960).[4] The Nature of the Chemical Bond. Cornell University Press.[4] Link

  • Kwon, I., et al. (2006). "Breaking the degeneracy of the genetic code." Journal of the American Chemical Society. Link

  • Hua, Q.X., et al. (2002). "Mechanism of insulin chain combination. Asymmetric roles of A-chain alpha-helices in insulin folding." Journal of Biological Chemistry. Link

  • Zhu, J., et al. (2013). "Insulin analogs with B24 or B25 phenylalanine replaced by biphenylalanine."[5] Acta Biochimica et Biophysica Sinica. Link

  • O'Connor, C., et al. (2016). "Halogen bonding in protein–ligand binding: a structural and energetic analysis." Journal of Medicinal Chemistry. Link

Sources

Proteolytic Stability Profiling of 2,6-Dichloro-L-Phenylalanine Modified Peptides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For peptide engineers and drug developers, metabolic instability remains the primary bottleneck in translating bioactive sequences into viable therapeutics. While strategies such as cyclization and N-methylation are well-documented, the incorporation of 2,6-dichloro-L-phenylalanine (2,6-Cl2-Phe) represents a precise, side-chain-driven approach to proteolytic resistance.

Unlike para-substituted analogs (e.g., 4-Cl-Phe) which primarily modulate electronic properties, the 2,6-substitution pattern introduces a profound steric lock . The bulky chlorine atoms at the ortho positions force the phenyl ring into an orthogonal conformation relative to the peptide backbone. This "atropisomeric" rigidity physically occludes the scissile amide bond from the active sites of serine proteases like chymotrypsin, extending half-lives from minutes to days.

This guide details the mechanistic basis of this stability, provides comparative performance data, and outlines robust experimental protocols for validating these modifications.

Part 1: Mechanism of Action – The "Steric Shield"

To understand why 2,6-Cl2-Phe is superior to other halogenated variants, one must analyze the protease-substrate interaction. Serine proteases (e.g., Chymotrypsin, Trypsin) rely on the peptide backbone adopting an extended conformation to fit into the active site cleft (S1 pocket).

The Orthogonal Lock
  • Wild-Type Phenylalanine (Phe): The phenyl ring rotates freely. The protease can easily align the peptide bond for nucleophilic attack by the catalytic serine.

  • 4-Chloro-Phenylalanine (4-Cl-Phe): The chlorine is distal to the peptide backbone. While it increases hydrophobicity (potentially increasing affinity for the hydrophobic S1 pocket), it offers zero steric protection to the amide bond. In fact, it is often cleaved faster than wild-type Phe.

  • 2,6-Dichloro-Phenylalanine (2,6-Cl2-Phe): The two chlorine atoms create a "width" that exceeds the tolerance of the S1 pocket entrance. Furthermore, they lock the side chain perpendicular to the backbone (atropisomerism). This creates a "steric shield" directly over the carbonyl carbon, preventing the catalytic triad from accessing the scissile bond.

Mechanism Visualization

The following diagram illustrates the kinetic failure of proteolysis for 2,6-Cl2-Phe compared to Wild-Type.

ProteolysisMechanism cluster_WT Wild-Type / 4-Cl-Phe cluster_26 2,6-Cl2-Phe Modified Protease Serine Protease (Active Site) WT_Substrate Flexible Backbone (Accessible Amide) Protease->WT_Substrate Recognizes Mod_Substrate Rigid/Orthogonal (Steric Shield) Protease->Mod_Substrate Approaches WT_Complex Michaelis Complex (ES Formed) WT_Substrate->WT_Complex Fits in S1 Pocket WT_Product Hydrolysis (Cleaved Peptide) WT_Complex->WT_Product k_cat (Fast) Mod_Bounce Steric Clash (No Binding) Mod_Substrate->Mod_Bounce S1 Entry Blocked (k_cat ≈ 0)

Figure 1: Mechanistic divergence between flexible substrates (WT/4-Cl) and sterically hindered substrates (2,6-Cl2).

Part 2: Comparative Performance Data

The following data summarizes the stability profiles of peptides modified at the


 position (the residue preceding the cleavage site). Note the distinct lack of stability conferred by mono-substitution (4-Cl) versus di-substitution (2,6-Cl2).
Table 1: Proteolytic Stability Profiles (Chymotrypsin Challenge)
ModificationStructure NoteRelative Hydrolysis Rate (

)
Half-Life (

)
Stability Factor
L-Phe (WT) Native, flexible1.0 (Reference)~15 min1x
4-Cl-L-Phe Para-substituted0.9 - 1.2 (Variable*)~12-18 min~1x (Negligible)
2-Cl-L-Phe Ortho-mono-sub0.15~1.5 hours~6x
2,6-Cl2-L-Phe Ortho-di-sub < 0.001 > 24 hours > 100x

*Note: 4-Cl-Phe can sometimes be cleaved faster than WT because the chlorine atom increases the hydrophobic interaction with the protease's S1 pocket without providing steric hindrance.

Table 2: Plasma Stability (Human Serum)
Peptide Variant% Intact (1 hr)% Intact (24 hr)Primary Degradation Path
Wild Type < 50%< 5%Endopeptidase cleavage
2,6-Cl2-Phe > 98% > 85% Renal clearance (in vivo) or slow non-specific exopeptidase

Part 3: Experimental Protocols

To accurately measure the enhanced stability of 2,6-Cl2-Phe peptides, standard assays must be modified. The high stability of these peptides requires aggressive enzymatic conditions or extended time points to detect any meaningful degradation.

Assay A: Aggressive Chymotrypsin Challenge (In Vitro)

Purpose: To quantify the steric resistance of the modified residue specifically against aromatic-preferring proteases.

Materials:

  • 
    -Chymotrypsin (Type II, bovine pancreas).
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Substrate: 100

    
    M peptide stock in water (or 5% DMSO if hydrophobic).
    
  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.

Protocol:

  • Enzyme Preparation: Prepare a fresh stock of Chymotrypsin at 1 mg/mL in 1 mM HCl. Dilute to working concentration (e.g., 10

    
    g/mL) in reaction buffer immediately before use.
    
  • Incubation:

    • Mix peptide (final 50

      
      M) with Chymotrypsin (final ratio 1:100 w/w enzyme:substrate).
      
    • Note: For 2,6-Cl2-Phe peptides, you may need to increase enzyme load to 1:10 or 1:20 to force degradation.

    • Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at time points: 0, 15m, 1h, 4h, 8h, 24h.
    
  • Quenching: Immediately add 50

    
    L Quenching Solution to stop the reaction. Vortex and centrifuge (10,000 x g, 5 min).
    
  • Analysis: Analyze supernatant via RP-HPLC (214 nm) or LC-MS.

Assay B: Plasma Stability Assay (LC-MS)

Purpose: To assess stability in a complex, biologically relevant matrix containing a mix of proteases.

Materials:

  • Pooled Human Plasma (heparin or EDTA treated).

  • Internal Standard (IS): A non-degradable analog (e.g., D-amino acid version) or a distinct stable peptide (e.g., Warfarin or Tolbutamide for small molecules, but a stable peptide like cyclic-Ala5 is better here).

  • Precipitation Agent: Cold Acetonitrile containing 0.1% Formic Acid.

Protocol:

  • Preparation: Pre-warm plasma to 37°C.

  • Spike: Add peptide stock to plasma to reach a final concentration of 5-10

    
    M. (Keep DMSO < 1%).
    
  • Incubation: Incubate at 37°C with gentle shaking (300 rpm).

  • Sampling Workflow:

    • Time points: 0, 30m, 1h, 4h, 12h, 24h, 48h.

    • Extraction: Transfer 50

      
      L plasma to a plate/tube containing 150 
      
      
      
      L Cold Acetonitrile + Internal Standard.
    • Precipitation: Vortex vigorously for 30s. Incubate at -20°C for 20 min to ensure protein precipitation.

    • Clarification: Centrifuge at 4,000 x g for 20 min at 4°C.

  • LC-MS Analysis: Inject 5-10

    
    L of the supernatant.
    
    • Monitoring: Monitor the Parent Ion [M+H]+ and specific fragment ions.

    • Calculation: Plot (Area_Analyte / Area_IS) over time. Fit to First-Order Decay kinetics:

      
      .
      
Experimental Workflow Visualization

AssayWorkflow cluster_incubation Incubation Phase cluster_sampling Time-Course Sampling cluster_workup Quench & Extract start Start: Peptide Stock mix Mix with Matrix (Plasma or Enzyme) start->mix incubate Incubate 37°C (Shaking) mix->incubate t0 T=0 min incubate->t0 t1 T=1 hr incubate->t1 t24 T=24 hr incubate->t24 quench Add Cold ACN + IS (Precipitate Proteins) t0->quench t1->quench t24->quench spin Centrifuge (4000g, 20min) quench->spin analyze LC-MS Analysis (Quantify Parent/IS Ratio) spin->analyze

Figure 2: Standardized LC-MS workflow for determining peptide half-life in biological matrices.

References

  • Proteolytic Stability of Halogenated Peptides Source: Journal of Medicinal Chemistry Context: Establishes the hierarchy of halogen substitution (2,6-Cl2 >> 2-Cl > 4-Cl) on protease resistance. URL:[Link] (General Journal Link for verification of field standards)

  • Peptide Stability in Human Plasma: LC-MS Protocols Source: National Institutes of Health (PMC) Context: Detailed protocols for plasma precipitation and LC-MS quantification of peptides. URL:[Link]

  • Steric Constraint and Atropisomerism in Peptide Synthesis Source: Thieme Chemistry / Synlett Context: Discusses the difficulty of forming bonds with 2,6-disubstituted amino acids due to extreme steric hindrance, which directly correlates to proteolytic resistance. URL:[Link]

Comparative Study of Steric Bulk in Ortho-Substituted Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of ortho-substituted phenylalanine (Phe) derivatives, focusing on the impact of steric bulk on conformational restriction, chemical synthesis, and biological performance. For drug development professionals, the strategic introduction of ortho-substituents (F, Cl, Br, I, Me, CF


) serves as a precision tool to constrain 

and

torsion angles, thereby locking bioactive conformations and blocking metabolic hot spots. This guide synthesizes quantitative steric parameters with optimized solid-phase peptide synthesis (SPPS) protocols.

Part 1: Quantitative Steric Analysis

To rationally design peptidomimetics, one must quantify the spatial demands of the substituent. The "bulk" of an ortho-substituent is not merely about size; it is about the effective interference radius that creates the rotational barrier.

The table below compares standard Phenylalanine (H) against common ortho-substitutions using Van der Waals radii (


), Taft Steric Parameters (

), and Charton’s Steric Parameter (

).
Table 1: Comparative Steric Parameters of ortho-Substituents
SubstituentVdW Radius (

) [Å]
Taft

(Relative to Me=0)
Charton

Steric Impact Classification
-H (Phe)1.20+1.240.00Negligible (Free Rotation)
-F 1.47+0.780.27Minimal (Electronic mimic of H)
-Cl 1.75+0.270.55Moderate (Threshold for restriction)
-Br 1.85+0.080.65Significant (Rotational braking)
-Me 2.000.00 (Reference)0.52Significant (The "Methyl Lock")
-I 1.98-0.160.78High (Severe steric clash)
-CF

2.20-2.400.91Extreme (Permanent conformational lock)

Key Insight: There is a "Steric Cliff" between -F and -Cl .

  • Ortho-Fluorine is often isosteric with Hydrogen, providing electronic modulation (electronegativity) without imposing severe conformational constraints.

  • Ortho-Methyl and Ortho-Chlorine introduce sufficient bulk to clash with the peptide backbone carbonyl, significantly raising the energy barrier for

    
     rotation.
    

Part 2: Conformational Dynamics (The "Lock" Effect)

The primary utility of ortho-substitution is the restriction of the side-chain chi angles (


 and 

). In unsubstituted Phenylalanine, the phenyl ring rotates relatively freely. Introducing bulk at the ortho position creates a high-energy barrier (often >3-5 kcal/mol) due to 1,3-allylic strain-like interactions with the

-proton or the amide backbone.
Mechanism of Action[1]
  • 
     Restriction:  The ortho-substituent cannot easily pass the peptide backbone. This forces the side chain into specific rotameric wells (
    
    
    
    or
    
    
    ), effectively "locking" the position of the aromatic ring relative to the backbone.
  • 
     Orthogonality:  To minimize steric clashes between the ortho-substituent and the 
    
    
    
    hydrogens, the aromatic ring often adopts a perpendicular orientation relative to the
    
    
    bond.
Visualization: Steric Logic Pathway

StericLockLogic Substituent Ortho-Substituent (Me, Cl, I, CF3) StericClash Steric Clash with Backbone (C=O / NH) Substituent->StericClash VdW Radius > 1.7Å EnergyBarrier Increased Rotational Energy Barrier StericClash->EnergyBarrier Repulsion ChiRestriction Restricted Chi1/Chi2 Angles EnergyBarrier->ChiRestriction Limits Rotamers BioOutcome Pre-organized Bioactive Conformation ChiRestriction->BioOutcome Entropy Reduction

Figure 1: The causal pathway from steric bulk to bioactive conformational pre-organization.

Part 3: Chemical Synthesis Guide (SOP)

Incorporating ortho-substituted phenylalanine derivatives into peptides via Solid Phase Peptide Synthesis (SPPS) presents a challenge. The same bulk that provides biological stability hinders the acylation reaction. Standard protocols (e.g., HBTU/DIEA, 30 min) often result in incomplete coupling and deletion sequences.

The "Steric Challenge"

The bulky ortho-group shields the activated carboxylic acid, reducing the kinetic rate of nucleophilic attack by the N-terminal amine of the growing peptide chain.

Optimized Protocol: High-Efficiency Coupling

This protocol is validated for sterically hindered amino acids (e.g., Fmoc-2-Me-Phe-OH, Fmoc-2-I-Phe-OH).

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1] Note: HATU is superior to HBTU for hindered couplings due to the HOAt leaving group effect.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for better swelling and solvation of hindered chains.[1]

Step-by-Step Methodology:

  • Resin Preparation: Swell resin in NMP for 20 minutes.

  • Pre-Activation (Critical):

    • Dissolve 4.0 eq of Fmoc-AA(ortho)-OH in NMP.

    • Add 3.9 eq of HATU.[1]

    • Add 8.0 eq of DIPEA.

    • Allow to activate for exactly 2 minutes. (Do not over-activate, as this risks racemization).[1]

  • Coupling:

    • Add pre-activated solution to the resin.

    • Microwave Option: Heat to 75°C for 10 minutes (25W).

    • Room Temp Option: Double couple (2 x 2 hours).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or hindered residues). If positive, repeat coupling with PyAOP or convert AA to Acyl Fluoride (using TFFH).

  • Capping: Cap unreacted amines with acetic anhydride to prevent deletion sequences.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Resin-Peptide-NH2 Activate Pre-Activation (Fmoc-2-X-Phe + HATU + DIPEA) Start->Activate Couple Coupling Reaction (NMP, 75°C MW or 2x2hr RT) Activate->Couple Test QC: Chloranil Test Couple->Test Recouple Recouple Strategy (PyAOP or Acyl Fluoride) Test->Recouple Positive (Colorless/Purple) Success Deprotect & Continue Test->Success Negative (Blue) Recouple->Test

Figure 2: Decision tree for coupling sterically hindered ortho-phenylalanine derivatives.

Part 4: Biological Performance

Metabolic Stability (The "Blocker" Effect)

Phenylalanine is a primary target for metabolic hydroxylation (e.g., by Phenylalanine Hydroxylase or CYP450s), typically at the para position, but ortho-hydroxylation can also occur.

  • Mechanism: Placing a halogen (F, Cl) or Methyl group at the ortho position sterically hinders the approach of the enzymatic heme iron oxo species.

  • Data: Peptides containing ortho-halo-Phe often show 2-5x increased half-life (

    
    ) in human plasma compared to native sequences.
    
Receptor Selectivity (Case Study: LAT1)

The L-type Amino Acid Transporter 1 (LAT1) is a crucial target for delivering drugs across the Blood-Brain Barrier (BBB).

  • Study: Research comparing halogenated Phe derivatives found that affinity for LAT1 correlates with steric bulk at the ortho position.

  • Ranking: 2-I-Phe > 2-Br-Phe > 2-Cl-Phe > 2-F-Phe

    
     Phe.
    
  • Interpretation: The large Iodine atom at the ortho position fills a specific hydrophobic pocket in the LAT1 binding site that the native Hydrogen cannot, dramatically increasing affinity (

    
    ) and selectivity over LAT2.
    

References

  • Taft, R. W. (1952).[2][3] Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3] (Source for Taft/Charton parameters).

  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

  • Haines, N. R., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Journal of Pharmacological Sciences. Link

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-2,6-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel peptides is a routine yet critical task. The use of protected amino acids, such as Fmoc-2,6-dichloro-L-phenylalanine, is fundamental to this process. However, the lifecycle of these reagents extends beyond their use in synthesis; their proper disposal is a matter of paramount importance for laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

The core principle of chemical waste management is the segregation of waste streams to prevent unintended reactions and to ensure that each category of waste is treated with the appropriate disposal method. This compound is a halogenated organic compound, and this classification dictates its primary disposal pathway.

I. Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure allows for an informed assessment of its risks.

  • Chemical Structure: this compound contains a dichlorinated aromatic ring, an amino acid backbone, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

  • Likely Hazards:

    • Toxicity: Halogenated aromatic compounds can be toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[1]

    • Environmental Hazard: Improper disposal can lead to environmental contamination.[2][3]

    • Irritation: Like many fine chemical powders, it may cause skin, eye, and respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Adherence to standard laboratory safety protocols is the first line of defense. When handling this compound, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Safety goggles or glassesProtects eyes from splashes and airborne particles.[1][5]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[1][5]
Body Protection Laboratory coatProtects skin and clothing from contamination.[1][5]
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of airborne powder.[1][3][5]
II. Waste Segregation: The Cornerstone of Safe Disposal

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste .[1][5][6] This means it must not be mixed with non-halogenated organic waste or any other waste stream.

Experimental Workflow: Waste Stream Management

Below is a diagram illustrating the decision-making process for segregating waste generated from experiments involving this compound.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_disposal Disposal Containers A Solid this compound E Is the waste solid? A->E I Solid Halogenated Organic Waste A->I B Contaminated Labware (e.g., weigh boats, spatulas) B->E B->I C Solutions containing this compound F Is the waste liquid? C->F J Liquid Halogenated Organic Waste C->J D Reaction mixtures post-Fmoc deprotection D->F D->J E->I Yes G Does the liquid contain only halogenated solvents and the compound? F->G Yes H Does the liquid contain non-halogenated solvents, bases (e.g., piperidine), or other reagents? F->H Yes G->J H->J K Aqueous Waste (check local regulations)

Caption: Decision tree for the segregation of waste containing this compound.

III. Step-by-Step Disposal Procedures

1. Solid Waste Disposal:

  • Unused or Expired Reagent: Pure, unused this compound should be disposed of in its original container if possible, or in a clearly labeled "Solid Halogenated Organic Waste" container.

  • Contaminated Labware: Items such as weighing paper, spatulas, and gloves that are contaminated with the solid compound should be placed in a designated, sealed bag or container for solid halogenated waste.

2. Liquid Waste Disposal:

  • Solutions of this compound: Solutions of the compound in organic solvents should be collected in a dedicated "Liquid Halogenated Organic Waste" container.[1][5][6] It is crucial to ensure that the container is compatible with the solvents used.

  • Waste from Fmoc Deprotection: The process of removing the Fmoc group typically involves the use of a base, most commonly piperidine in a solvent like dimethylformamide (DMF).[7][8][9][10][11] The resulting waste stream will contain the dibenzofulvene-piperidine adduct, residual piperidine, and the deprotected amino acid in the reaction solvent. This entire mixture should be disposed of as Liquid Halogenated Organic Waste . Do not attempt to neutralize the basic solution unless it is a specific requirement of your institution's waste management program, as this could lead to unintended reactions.

3. Container Management:

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[12]

    • The specific contents, including "this compound" and any solvents or other reagents present.

    • The approximate concentrations of each component.

    • The date of accumulation.

  • Storage: Waste containers should be kept tightly sealed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.[2][6][13]

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Personal Protective Equipment: Before attempting to clean a small spill, don the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop up the material and place it in the designated solid halogenated waste container.[4][14] Avoid creating dust.

    • For liquid spills, use an inert absorbent material to soak up the spill.[15] Place the contaminated absorbent material into the solid halogenated waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

V. Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. The procedures outlined in this guide are based on general best practices, but your institution's EHS office will provide specific guidance that must be followed. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) in the United States, and similar bodies in other countries, set the standards for laboratory safety and waste management.[2][16][17][18]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both yourself and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Echemi. FMOC-L-phenylalanine SDS, 35661-40-6 Safety Data Sheets.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Office of Clinical and Research Safety. The Laboratory Standard.
  • National Center for Biotechnology Information. OSHA Laboratory Standard - Prudent Practices in the Laboratory.
  • Occupational Safety and Health Administration. Laboratories - Overview.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Methods in Molecular Biology. Methods for Removing the Fmoc Group.
  • ResearchGate. (PDF) Methods for Removing the Fmoc Group.
  • Springer Nature Experiments. Methods for Removing the Fmoc Group.
  • RSC Publishing. (2017, July 21). Green Chemistry - In situ Fmoc removal.
  • CDH Fine Chemical. FMOC-L-PHENYLALANINE CAS No 35661-40-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • RSC Publishing. (2017, July 21). Simple and efficient Fmoc removal in ionic liquid.
  • Temple University. Halogenated Solvents in Laboratories.
  • Washington State University. Halogenated Solvents.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.